Ethyl linolenate-d5
Description
Properties
IUPAC Name |
ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5-,9-8-,12-11-/i1D3,3D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYFMIOPGOFNPK-OKJRVMKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl Linolenate-d5: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and biological significance of Ethyl Linolenate-d5.
Introduction
This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, ethyl linolenate, in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope labeling of this compound allows it to be distinguished from the endogenous analyte, ensuring precise and reliable measurements critical in fields like metabolomics, drug development, and toxicology.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, a detailed methodology for its use as an internal standard, and an exploration of the biological signaling pathways influenced by its non-deuterated analog, ethyl linolenate.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound with physical properties very similar to ethyl linolenate. The key distinction is the presence of five deuterium (B1214612) atoms, which increases its molecular weight.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₉D₅O₂ | |
| Molecular Weight | 311.5 g/mol | [1] |
| CAS Number | 203633-16-3 | [1] |
| Synonyms | α-Linolenic Acid ethyl ester-d5, ALAEE-d5, Ethyl α-Linolenate-d5 | [1][2] |
| Physical Form | Solution in ethanol (B145695) | |
| Storage Temperature | -20°C | [1][2] |
| Purity | ≥99% deuterated forms (d1-d5) |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general and representative method for the synthesis of deuterated fatty acid esters can be described. This process typically involves the esterification of deuterated α-linolenic acid with ethanol. The deuteration of α-linolenic acid itself can be achieved through methods like H/D exchange reactions under high temperature and pressure using a metal catalyst.
Representative Experimental Protocol: Synthesis of Deuterated α-Linolenic Acid
This protocol is a generalized representation of H/D exchange for fatty acid deuteration.
Materials:
-
α-Linolenic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon catalyst (Pt/C, 10%)
-
High-pressure reactor
-
Inert gas (Argon or Nitrogen)
-
Anhydrous ethanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663)
-
Organic solvents (e.g., hexane, diethyl ether)
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Deuteration of α-Linolenic Acid:
-
In a high-pressure reactor, combine α-linolenic acid, D₂O, and a catalytic amount of Pt/C.
-
Purge the reactor with an inert gas to remove any air.
-
Pressurize the reactor with deuterium gas (D₂).
-
Heat the reactor to a high temperature (e.g., 200-250°C) for several hours to facilitate the H/D exchange at the allylic and other exchangeable positions.
-
Cool the reactor, release the pressure, and filter the mixture to remove the catalyst.
-
Extract the deuterated α-linolenic acid with an organic solvent.
-
Wash the organic layer with water to remove any remaining D₂O.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent using a rotary evaporator.
-
Purify the deuterated α-linolenic acid using silica (B1680970) gel chromatography.
-
-
Esterification to this compound:
-
Dissolve the purified deuterated α-linolenic acid in a large excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours to drive the esterification reaction to completion.
-
Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extract the this compound with an organic solvent like hexane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the final product by silica gel chromatography to obtain high-purity this compound.
-
Quantification of Ethyl Linolenate using this compound as an Internal Standard
This compound is the ideal internal standard for the quantification of ethyl linolenate in biological samples due to its similar chemical and physical properties, which result in nearly identical extraction recovery and chromatographic behavior. The mass difference allows for its distinct detection by a mass spectrometer.
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a general workflow for the quantification of ethyl linolenate in a biological matrix (e.g., plasma, tissue homogenate).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution of a known concentration
-
Ethyl linolenate analytical standard for calibration curve
-
Organic solvents for extraction (e.g., hexane, isopropanol, ethyl acetate)
-
LC-MS/MS system with an appropriate column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium (B1175870) formate)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the biological sample on ice.
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding a mixture of organic solvents (e.g., hexane:isopropanol).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the lipids to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the non-deuterated ethyl linolenate analytical standard.
-
Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.
-
Process these calibration standards in the same manner as the unknown samples.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate chromatographic method to separate ethyl linolenate from other sample components.
-
Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for both ethyl linolenate and this compound.
-
Example Transitions: The exact m/z values will depend on the adduct ion formed (e.g., [M+H]⁺, [M+Na]⁺). For example, for the protonated molecule of ethyl linolenate (C₂₀H₃₄O₂), the precursor ion would be m/z 307.3. For this compound (C₂₀H₂₉D₅O₂), the precursor ion would be m/z 312.3. Product ions would be determined by fragmentation experiments.
-
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte (ethyl linolenate) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethyl linolenate in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Biological Significance and Signaling Pathways of Ethyl Linolenate
While this compound is primarily a research tool, its non-deuterated counterpart, ethyl linolenate, has been shown to possess biological activity and influence cellular signaling pathways. Understanding these pathways is crucial for researchers studying the effects of fatty acid esters.
MAPK and Cyclin Signaling in Hepatic Stellate Cells
Research by Li et al. (2003) demonstrated that ethyl linolenate, an ethanol metabolite, can stimulate mitogen-activated protein kinase (MAPK) and cyclin signaling in hepatic stellate cells.[3][4] This suggests a potential role in liver physiology and pathology, particularly in conditions associated with alcohol consumption. The study found that ethyl linolenate increases the levels of cyclin E and the activity of Cdk2/cyclin E, as well as the activity of ERK and JNK, which are key components of the MAPK signaling cascade.[3][4]
Inhibition of Melanogenesis
Studies have also indicated that ethyl linoleate (B1235992) (a closely related fatty acid ester) can inhibit melanogenesis. It has been shown to decrease melanin (B1238610) production and tyrosinase activity by reducing the expression of tyrosinase and tyrosinase-related protein 1 (TRP1). This effect is mediated through the suppression of Microphthalmia-associated transcription factor (MITF) expression via the Akt/GSK3β/β-catenin signaling pathway.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of ethyl linolenate. Its use as an internal standard in mass spectrometry-based methods overcomes the challenges of sample loss during preparation and variations in instrument response. Furthermore, understanding the biological roles of its non-deuterated form provides a broader context for its application in metabolic and physiological studies. This guide serves as a foundational resource for the effective utilization of this compound in a research setting.
References
Ethyl Linolenate-d5: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and biological significance of Ethyl Linolenate-d5.
Introduction
This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, ethyl linolenate, in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope labeling of this compound allows it to be distinguished from the endogenous analyte, ensuring precise and reliable measurements critical in fields like metabolomics, drug development, and toxicology.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, a detailed methodology for its use as an internal standard, and an exploration of the biological signaling pathways influenced by its non-deuterated analog, ethyl linolenate.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound with physical properties very similar to ethyl linolenate. The key distinction is the presence of five deuterium atoms, which increases its molecular weight.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₉D₅O₂ | |
| Molecular Weight | 311.5 g/mol | [1] |
| CAS Number | 203633-16-3 | [1] |
| Synonyms | α-Linolenic Acid ethyl ester-d5, ALAEE-d5, Ethyl α-Linolenate-d5 | [1][2] |
| Physical Form | Solution in ethanol | |
| Storage Temperature | -20°C | [1][2] |
| Purity | ≥99% deuterated forms (d1-d5) |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general and representative method for the synthesis of deuterated fatty acid esters can be described. This process typically involves the esterification of deuterated α-linolenic acid with ethanol. The deuteration of α-linolenic acid itself can be achieved through methods like H/D exchange reactions under high temperature and pressure using a metal catalyst.
Representative Experimental Protocol: Synthesis of Deuterated α-Linolenic Acid
This protocol is a generalized representation of H/D exchange for fatty acid deuteration.
Materials:
-
α-Linolenic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon catalyst (Pt/C, 10%)
-
High-pressure reactor
-
Inert gas (Argon or Nitrogen)
-
Anhydrous ethanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., hexane, diethyl ether)
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Deuteration of α-Linolenic Acid:
-
In a high-pressure reactor, combine α-linolenic acid, D₂O, and a catalytic amount of Pt/C.
-
Purge the reactor with an inert gas to remove any air.
-
Pressurize the reactor with deuterium gas (D₂).
-
Heat the reactor to a high temperature (e.g., 200-250°C) for several hours to facilitate the H/D exchange at the allylic and other exchangeable positions.
-
Cool the reactor, release the pressure, and filter the mixture to remove the catalyst.
-
Extract the deuterated α-linolenic acid with an organic solvent.
-
Wash the organic layer with water to remove any remaining D₂O.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent using a rotary evaporator.
-
Purify the deuterated α-linolenic acid using silica gel chromatography.
-
-
Esterification to this compound:
-
Dissolve the purified deuterated α-linolenic acid in a large excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours to drive the esterification reaction to completion.
-
Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extract the this compound with an organic solvent like hexane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the final product by silica gel chromatography to obtain high-purity this compound.
-
Quantification of Ethyl Linolenate using this compound as an Internal Standard
This compound is the ideal internal standard for the quantification of ethyl linolenate in biological samples due to its similar chemical and physical properties, which result in nearly identical extraction recovery and chromatographic behavior. The mass difference allows for its distinct detection by a mass spectrometer.
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a general workflow for the quantification of ethyl linolenate in a biological matrix (e.g., plasma, tissue homogenate).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution of a known concentration
-
Ethyl linolenate analytical standard for calibration curve
-
Organic solvents for extraction (e.g., hexane, isopropanol, ethyl acetate)
-
LC-MS/MS system with an appropriate column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium formate)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the biological sample on ice.
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding a mixture of organic solvents (e.g., hexane:isopropanol).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the lipids to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the non-deuterated ethyl linolenate analytical standard.
-
Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.
-
Process these calibration standards in the same manner as the unknown samples.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate chromatographic method to separate ethyl linolenate from other sample components.
-
Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for both ethyl linolenate and this compound.
-
Example Transitions: The exact m/z values will depend on the adduct ion formed (e.g., [M+H]⁺, [M+Na]⁺). For example, for the protonated molecule of ethyl linolenate (C₂₀H₃₄O₂), the precursor ion would be m/z 307.3. For this compound (C₂₀H₂₉D₅O₂), the precursor ion would be m/z 312.3. Product ions would be determined by fragmentation experiments.
-
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte (ethyl linolenate) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethyl linolenate in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Biological Significance and Signaling Pathways of Ethyl Linolenate
While this compound is primarily a research tool, its non-deuterated counterpart, ethyl linolenate, has been shown to possess biological activity and influence cellular signaling pathways. Understanding these pathways is crucial for researchers studying the effects of fatty acid esters.
MAPK and Cyclin Signaling in Hepatic Stellate Cells
Research by Li et al. (2003) demonstrated that ethyl linolenate, an ethanol metabolite, can stimulate mitogen-activated protein kinase (MAPK) and cyclin signaling in hepatic stellate cells.[3][4] This suggests a potential role in liver physiology and pathology, particularly in conditions associated with alcohol consumption. The study found that ethyl linolenate increases the levels of cyclin E and the activity of Cdk2/cyclin E, as well as the activity of ERK and JNK, which are key components of the MAPK signaling cascade.[3][4]
Inhibition of Melanogenesis
Studies have also indicated that ethyl linoleate (a closely related fatty acid ester) can inhibit melanogenesis. It has been shown to decrease melanin production and tyrosinase activity by reducing the expression of tyrosinase and tyrosinase-related protein 1 (TRP1). This effect is mediated through the suppression of Microphthalmia-associated transcription factor (MITF) expression via the Akt/GSK3β/β-catenin signaling pathway.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of ethyl linolenate. Its use as an internal standard in mass spectrometry-based methods overcomes the challenges of sample loss during preparation and variations in instrument response. Furthermore, understanding the biological roles of its non-deuterated form provides a broader context for its application in metabolic and physiological studies. This guide serves as a foundational resource for the effective utilization of this compound in a research setting.
References
An In-Depth Technical Guide to the Chemical Properties and Applications of Deuterated Ethyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of deuterated ethyl linolenate, with a particular focus on its relevance in research and drug development. This document distinguishes between the different deuterated isomers of ethyl linolenate and presents detailed information for both scientific researchers and professionals in the pharmaceutical industry.
Introduction to Deuterated Ethyl Linolenate
Deuterium-labeled compounds are valuable tools in a variety of scientific disciplines, including metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. In the context of fatty acid research, deuterated ethyl linolenate serves as a crucial analytical reagent and a potential therapeutic agent. It is important to distinguish between the two primary deuterated forms derived from C18 polyunsaturated fatty acids:
-
Ethyl linoleate-d5 : Derived from linoleic acid (an omega-6 fatty acid with two double bonds).
-
α-Linolenic acid ethyl ester-d5 : Derived from α-linolenic acid (an omega-3 fatty acid with three double bonds).
This guide will cover both, with a primary focus on the more commonly referenced "Ethyl linolenate-d5."
Chemical and Physical Properties
The fundamental chemical and physical properties of deuterated ethyl linolenates are summarized below. For comparative purposes, data for the non-deuterated parent compounds are also included.
Ethyl Linoleate-d5
Table 1: Chemical Properties of Ethyl Linoleate-d5 and Ethyl Linoleate (B1235992)
| Property | Ethyl Linoleate-d5 | Ethyl Linoleate (Non-deuterated) |
| Synonyms | Linoleic Acid Ethyl Ester-d5, (9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5 | Linoleic acid ethyl ester, Mandenol |
| CAS Number | 1331665-14-5[1][2] | 544-35-4 |
| Molecular Formula | C₂₀H₃₁D₅O₂[1] | C₂₀H₃₆O₂ |
| Molecular Weight | 313.53 g/mol [1] | 308.50 g/mol |
| Appearance | Colorless Oil[3] | Liquid[4] |
| Storage Conditions | -20°C[5] | -20°C[4] |
α-Linolenic Acid Ethyl Ester-d5
Table 2: Chemical Properties of α-Linolenic Acid Ethyl Ester-d5 and α-Linolenic Acid Ethyl Ester
| Property | α-Linolenic Acid Ethyl Ester-d5 | α-Linolenic Acid Ethyl Ester (Non-deuterated) |
| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5 | ALAEE, Ethyl α-Linolenate |
| CAS Number | 203633-16-3[6] | 1191-41-9 |
| Molecular Formula | C₂₀H₂₉D₅O₂[6] | C₂₀H₃₄O₂ |
| Molecular Weight | 311.5 g/mol | 306.5 g/mol |
| Appearance | Solution in ethanol (B145695) | Clear colorless liquid |
| Storage Conditions | -20°C[7] | - |
| Solubility | Soluble in Ethanol | - |
Synthesis and Spectroscopic Analysis
General Synthesis Approach
A plausible synthetic route would involve:
-
Deuteration of the Parent Fatty Acid : Linoleic acid can be deuterated at specific positions, often at the bis-allylic position (C-11), which is susceptible to hydrogen abstraction. This can be achieved through methods like H/D exchange reactions catalyzed by a suitable catalyst.
-
Esterification : The deuterated linoleic acid is then esterified with ethanol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid[8].
Spectroscopic Data (Reference Data for Non-Deuterated Forms)
While specific spectra for the deuterated compounds are not widely published, the spectra of the non-deuterated parent compounds provide a valuable reference. The primary difference in the mass spectrum would be the increase in the molecular ion peak corresponding to the number of deuterium (B1214612) atoms. In NMR spectra, the signals for the deuterated positions would be absent in ¹H NMR and show a characteristic triplet in ¹³C NMR due to C-D coupling.
Table 3: Spectroscopic Data for Ethyl Linoleate and α-Linolenic Acid Ethyl Ester
| Spectroscopic Data | Ethyl Linoleate (Non-deuterated) | α-Linolenic Acid Ethyl Ester (Non-deuterated) |
| ¹H NMR | Spectra available, showing characteristic peaks for olefinic protons, methylene (B1212753) groups, and the ethyl ester group.[9] | Spectra available, with additional signals corresponding to the third double bond.[10] |
| ¹³C NMR | Spectra available. | Spectra available. |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are well-documented, showing characteristic fragmentation patterns. | Mass spectra are available for identification and quantification. |
| IR Spectroscopy | IR spectra show characteristic absorptions for C=O (ester), C=C (alkene), and C-H bonds. | Similar IR spectral features to ethyl linoleate with nuances related to the additional unsaturation. |
Applications in Research and Drug Development
Internal Standard for Quantitative Analysis
The primary application of deuterated ethyl linolenate is as an internal standard for the accurate quantification of its non-deuterated analogue in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This protocol provides a general workflow for the quantification of ethyl linoleate in a biological matrix (e.g., plasma).
-
Sample Preparation :
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Ethyl linoleate-d5 solution of known concentration.
-
Perform a liquid-liquid extraction to isolate the lipids. A common solvent system is a mixture of hexane (B92381) and isopropanol.
-
The organic layer containing the analyte and the internal standard is separated and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization (for GC-MS) :
-
While ethyl esters can be analyzed directly, derivatization to a more volatile and thermally stable form can improve chromatographic performance. However, for ethyl esters, this step is often omitted.
-
-
GC-MS or LC-MS/MS Analysis :
-
Reconstitute the dried extract in a suitable solvent (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).
-
Inject an aliquot of the sample into the GC-MS or LC-MS/MS system.
-
For GC-MS, use a capillary column suitable for fatty acid ester separation (e.g., a polar column). For LC-MS, a C18 reversed-phase column is typically used.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS. Specific ions for both the analyte and the deuterated internal standard are monitored.
-
-
Quantification :
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of non-deuterated ethyl linoleate and a fixed concentration of Ethyl linoleate-d5.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of ethyl linoleate in the unknown sample is then calculated from the measured peak area ratio using the calibration curve.
-
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Therapeutic Potential: Deulinoleate Ethyl (RT001)
A specifically deuterated form of ethyl linoleate, Deulinoleate ethyl (also known as RT001), is under investigation as a novel therapeutic agent for several neurodegenerative diseases. This di-deuterated compound has deuterium atoms at the bis-allylic C-11 position of the linoleic acid backbone.
The therapeutic effect of Deulinoleate ethyl is based on the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The bis-allylic hydrogens on polyunsaturated fatty acids are particularly susceptible to abstraction by reactive oxygen species, initiating a chain reaction of lipid peroxidation that damages cell membranes. By replacing these vulnerable hydrogens with deuterium, the rate of this initial, rate-limiting step of lipid peroxidation is significantly slowed down. This protects cell membranes, particularly mitochondrial membranes, from oxidative damage.
Caption: Deulinoleate ethyl's mechanism via the kinetic isotope effect.
Deulinoleate ethyl (RT001) has been investigated in clinical trials for a range of neurodegenerative diseases where lipid peroxidation is implicated in the pathophysiology, including:
-
Friedreich's Ataxia
-
Infantile Neuroaxonal Dystrophy (INAD)
-
Progressive Supranuclear Palsy (PSP)
These trials have primarily focused on assessing the safety, tolerability, and preliminary efficacy of RT001.[1]
Biological Activities of Ethyl Linolenate (Non-deuterated)
Understanding the biological activities of the non-deuterated form provides a basis for the research applications of its deuterated counterpart.
Anti-Inflammatory Effects
Ethyl linoleate has been shown to possess anti-inflammatory properties. Studies have demonstrated that it can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-activated macrophages. This anti-inflammatory effect is mediated, at least in part, through the induction of heme oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway.[2]
Effects on Melanogenesis
Ethyl linoleate has been found to inhibit melanogenesis (the production of melanin). It can reduce melanin (B1238610) content and intracellular tyrosinase activity in melanoma cells. This effect is not due to direct inhibition of the tyrosinase enzyme but rather through the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin synthesis. This downregulation is achieved through the modulation of the Akt/GSK3β/β-catenin signaling pathway.
Caption: Ethyl linoleate's inhibition of the melanogenesis signaling pathway.
-
Cell Culture : B16F10 melanoma cells are cultured in appropriate media.
-
Treatment : Cells are treated with varying concentrations of ethyl linoleate for a specified period (e.g., 24-72 hours). A positive control for melanogenesis stimulation, such as α-melanocyte-stimulating hormone (α-MSH), is often used.
-
Melanin Content Assay : After treatment, cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm.
-
Tyrosinase Activity Assay : Intracellular tyrosinase activity is measured by providing L-DOPA as a substrate and measuring the formation of dopachrome (B613829) spectrophotometrically at 475 nm.
-
Western Blot Analysis : To investigate the signaling pathway, protein extracts from treated cells are subjected to Western blotting to analyze the expression and phosphorylation status of key proteins like Akt, GSK3β, β-catenin, and MITF.
Conclusion
Deuterated ethyl linolenates are versatile molecules with significant applications in both basic research and clinical drug development. As internal standards, they are indispensable for the accurate quantification of their endogenous counterparts. The development of Deulinoleate ethyl (RT001) as a potential therapeutic for neurodegenerative diseases highlights the innovative use of deuterium substitution to enhance the pharmacokinetic and pharmacodynamic properties of bioactive lipids. Further research into the biological effects of both deuterated and non-deuterated ethyl linolenate is likely to uncover new therapeutic avenues and deepen our understanding of lipid biology.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Applications of Deuterated Ethyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of deuterated ethyl linolenate, with a particular focus on its relevance in research and drug development. This document distinguishes between the different deuterated isomers of ethyl linolenate and presents detailed information for both scientific researchers and professionals in the pharmaceutical industry.
Introduction to Deuterated Ethyl Linolenate
Deuterium-labeled compounds are valuable tools in a variety of scientific disciplines, including metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. In the context of fatty acid research, deuterated ethyl linolenate serves as a crucial analytical reagent and a potential therapeutic agent. It is important to distinguish between the two primary deuterated forms derived from C18 polyunsaturated fatty acids:
-
Ethyl linoleate-d5 : Derived from linoleic acid (an omega-6 fatty acid with two double bonds).
-
α-Linolenic acid ethyl ester-d5 : Derived from α-linolenic acid (an omega-3 fatty acid with three double bonds).
This guide will cover both, with a primary focus on the more commonly referenced "Ethyl linolenate-d5."
Chemical and Physical Properties
The fundamental chemical and physical properties of deuterated ethyl linolenates are summarized below. For comparative purposes, data for the non-deuterated parent compounds are also included.
Ethyl Linoleate-d5
Table 1: Chemical Properties of Ethyl Linoleate-d5 and Ethyl Linoleate
| Property | Ethyl Linoleate-d5 | Ethyl Linoleate (Non-deuterated) |
| Synonyms | Linoleic Acid Ethyl Ester-d5, (9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5 | Linoleic acid ethyl ester, Mandenol |
| CAS Number | 1331665-14-5[1][2] | 544-35-4 |
| Molecular Formula | C₂₀H₃₁D₅O₂[1] | C₂₀H₃₆O₂ |
| Molecular Weight | 313.53 g/mol [1] | 308.50 g/mol |
| Appearance | Colorless Oil[3] | Liquid[4] |
| Storage Conditions | -20°C[5] | -20°C[4] |
α-Linolenic Acid Ethyl Ester-d5
Table 2: Chemical Properties of α-Linolenic Acid Ethyl Ester-d5 and α-Linolenic Acid Ethyl Ester
| Property | α-Linolenic Acid Ethyl Ester-d5 | α-Linolenic Acid Ethyl Ester (Non-deuterated) |
| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5 | ALAEE, Ethyl α-Linolenate |
| CAS Number | 203633-16-3[6] | 1191-41-9 |
| Molecular Formula | C₂₀H₂₉D₅O₂[6] | C₂₀H₃₄O₂ |
| Molecular Weight | 311.5 g/mol | 306.5 g/mol |
| Appearance | Solution in ethanol | Clear colorless liquid |
| Storage Conditions | -20°C[7] | - |
| Solubility | Soluble in Ethanol | - |
Synthesis and Spectroscopic Analysis
General Synthesis Approach
A plausible synthetic route would involve:
-
Deuteration of the Parent Fatty Acid : Linoleic acid can be deuterated at specific positions, often at the bis-allylic position (C-11), which is susceptible to hydrogen abstraction. This can be achieved through methods like H/D exchange reactions catalyzed by a suitable catalyst.
-
Esterification : The deuterated linoleic acid is then esterified with ethanol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid[8].
Spectroscopic Data (Reference Data for Non-Deuterated Forms)
While specific spectra for the deuterated compounds are not widely published, the spectra of the non-deuterated parent compounds provide a valuable reference. The primary difference in the mass spectrum would be the increase in the molecular ion peak corresponding to the number of deuterium atoms. In NMR spectra, the signals for the deuterated positions would be absent in ¹H NMR and show a characteristic triplet in ¹³C NMR due to C-D coupling.
Table 3: Spectroscopic Data for Ethyl Linoleate and α-Linolenic Acid Ethyl Ester
| Spectroscopic Data | Ethyl Linoleate (Non-deuterated) | α-Linolenic Acid Ethyl Ester (Non-deuterated) |
| ¹H NMR | Spectra available, showing characteristic peaks for olefinic protons, methylene groups, and the ethyl ester group.[9] | Spectra available, with additional signals corresponding to the third double bond.[10] |
| ¹³C NMR | Spectra available. | Spectra available. |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are well-documented, showing characteristic fragmentation patterns. | Mass spectra are available for identification and quantification. |
| IR Spectroscopy | IR spectra show characteristic absorptions for C=O (ester), C=C (alkene), and C-H bonds. | Similar IR spectral features to ethyl linoleate with nuances related to the additional unsaturation. |
Applications in Research and Drug Development
Internal Standard for Quantitative Analysis
The primary application of deuterated ethyl linolenate is as an internal standard for the accurate quantification of its non-deuterated analogue in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This protocol provides a general workflow for the quantification of ethyl linoleate in a biological matrix (e.g., plasma).
-
Sample Preparation :
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Ethyl linoleate-d5 solution of known concentration.
-
Perform a liquid-liquid extraction to isolate the lipids. A common solvent system is a mixture of hexane and isopropanol.
-
The organic layer containing the analyte and the internal standard is separated and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization (for GC-MS) :
-
While ethyl esters can be analyzed directly, derivatization to a more volatile and thermally stable form can improve chromatographic performance. However, for ethyl esters, this step is often omitted.
-
-
GC-MS or LC-MS/MS Analysis :
-
Reconstitute the dried extract in a suitable solvent (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).
-
Inject an aliquot of the sample into the GC-MS or LC-MS/MS system.
-
For GC-MS, use a capillary column suitable for fatty acid ester separation (e.g., a polar column). For LC-MS, a C18 reversed-phase column is typically used.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS. Specific ions for both the analyte and the deuterated internal standard are monitored.
-
-
Quantification :
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of non-deuterated ethyl linoleate and a fixed concentration of Ethyl linoleate-d5.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of ethyl linoleate in the unknown sample is then calculated from the measured peak area ratio using the calibration curve.
-
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Therapeutic Potential: Deulinoleate Ethyl (RT001)
A specifically deuterated form of ethyl linoleate, Deulinoleate ethyl (also known as RT001), is under investigation as a novel therapeutic agent for several neurodegenerative diseases. This di-deuterated compound has deuterium atoms at the bis-allylic C-11 position of the linoleic acid backbone.
The therapeutic effect of Deulinoleate ethyl is based on the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The bis-allylic hydrogens on polyunsaturated fatty acids are particularly susceptible to abstraction by reactive oxygen species, initiating a chain reaction of lipid peroxidation that damages cell membranes. By replacing these vulnerable hydrogens with deuterium, the rate of this initial, rate-limiting step of lipid peroxidation is significantly slowed down. This protects cell membranes, particularly mitochondrial membranes, from oxidative damage.
Caption: Deulinoleate ethyl's mechanism via the kinetic isotope effect.
Deulinoleate ethyl (RT001) has been investigated in clinical trials for a range of neurodegenerative diseases where lipid peroxidation is implicated in the pathophysiology, including:
-
Friedreich's Ataxia
-
Infantile Neuroaxonal Dystrophy (INAD)
-
Progressive Supranuclear Palsy (PSP)
These trials have primarily focused on assessing the safety, tolerability, and preliminary efficacy of RT001.[1]
Biological Activities of Ethyl Linolenate (Non-deuterated)
Understanding the biological activities of the non-deuterated form provides a basis for the research applications of its deuterated counterpart.
Anti-Inflammatory Effects
Ethyl linoleate has been shown to possess anti-inflammatory properties. Studies have demonstrated that it can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-activated macrophages. This anti-inflammatory effect is mediated, at least in part, through the induction of heme oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway.[2]
Effects on Melanogenesis
Ethyl linoleate has been found to inhibit melanogenesis (the production of melanin). It can reduce melanin content and intracellular tyrosinase activity in melanoma cells. This effect is not due to direct inhibition of the tyrosinase enzyme but rather through the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin synthesis. This downregulation is achieved through the modulation of the Akt/GSK3β/β-catenin signaling pathway.
Caption: Ethyl linoleate's inhibition of the melanogenesis signaling pathway.
-
Cell Culture : B16F10 melanoma cells are cultured in appropriate media.
-
Treatment : Cells are treated with varying concentrations of ethyl linoleate for a specified period (e.g., 24-72 hours). A positive control for melanogenesis stimulation, such as α-melanocyte-stimulating hormone (α-MSH), is often used.
-
Melanin Content Assay : After treatment, cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm.
-
Tyrosinase Activity Assay : Intracellular tyrosinase activity is measured by providing L-DOPA as a substrate and measuring the formation of dopachrome spectrophotometrically at 475 nm.
-
Western Blot Analysis : To investigate the signaling pathway, protein extracts from treated cells are subjected to Western blotting to analyze the expression and phosphorylation status of key proteins like Akt, GSK3β, β-catenin, and MITF.
Conclusion
Deuterated ethyl linolenates are versatile molecules with significant applications in both basic research and clinical drug development. As internal standards, they are indispensable for the accurate quantification of their endogenous counterparts. The development of Deulinoleate ethyl (RT001) as a potential therapeutic for neurodegenerative diseases highlights the innovative use of deuterium substitution to enhance the pharmacokinetic and pharmacodynamic properties of bioactive lipids. Further research into the biological effects of both deuterated and non-deuterated ethyl linolenate is likely to uncover new therapeutic avenues and deepen our understanding of lipid biology.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Ethyl Linolenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated ethyl linolenate, a crucial tool in metabolic research and drug development. The guide details experimental protocols, presents quantitative data for key synthetic steps, and visualizes the relevant metabolic pathway.
Introduction
Deuterated ethyl linolenate, an isotopically labeled form of the essential omega-3 fatty acid ethyl ester, serves as a valuable tracer for studying lipid metabolism, absorption, and the effects of dietary fats on various physiological and pathophysiological processes. Its resistance to enzymatic oxidation at deuterated positions also makes it a useful tool for investigating lipid peroxidation and related diseases. This guide outlines two primary strategies for its synthesis: a multi-step chemical synthesis and a direct catalytic deuteration followed by esterification.
Synthesis Methodologies
Two principal routes for the synthesis of deuterated ethyl linolenate are presented below.
Multi-Step Chemical Synthesis from Deuterated Precursors
This approach involves the construction of the deuterated linolenic acid backbone from smaller, isotopically labeled starting materials. A representative synthesis, adapted from the preparation of perdeuterated linoleic acid-d31, involves a sequence of coupling and reduction reactions.[1]
Experimental Protocol:
A detailed experimental protocol for a multi-step synthesis is beyond the scope of this guide due to its complexity. However, a general workflow is presented below. The synthesis of a perdeuterated C18 fatty acid like linolenic acid would typically involve:
-
Synthesis of Deuterated Building Blocks: Preparation of deuterated alkyl chains and functionalized fragments through reactions such as deuteration of terminal alkynes.
-
Coupling Reactions: Stepwise assembly of the carbon skeleton using cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) with the deuterated building blocks.
-
Selective Reductions: Stereoselective reduction of alkyne intermediates to form the required (Z)-double bonds.
-
Functional Group Manipulation: Conversion of the terminal functional group to a carboxylic acid.
-
Esterification: Conversion of the deuterated linolenic acid to its ethyl ester.
Direct Catalytic H/D Exchange and Subsequent Esterification
A more direct and potentially more efficient method involves the direct hydrogen-deuterium (H/D) exchange on the linolenic acid molecule, followed by esterification. This method has been shown to be effective for deuterating saturated fatty acids with high isotopic incorporation.[2]
Experimental Protocol:
-
Step 1: Catalytic Deuteration of α-Linolenic Acid
-
In a high-pressure reactor, combine α-linolenic acid, platinum on carbon (Pt/C) catalyst (e.g., 5 mol%), and deuterium (B1214612) oxide (D₂O) as the deuterium source.
-
Seal the reactor and heat to a specified temperature (e.g., 150-200°C) for a designated period (e.g., 24-72 hours) under stirring.
-
After cooling, the deuterated linolenic acid is extracted with an organic solvent (e.g., diethyl ether or hexane) and dried.
-
The solvent is removed under reduced pressure to yield the crude deuterated α-linolenic acid.
-
-
Step 2: Esterification to Deuterated Ethyl Linolenate
-
Dissolve the deuterated α-linolenic acid in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours (e.g., 4-8 hours) to drive the esterification reaction to completion.
-
After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ethyl linolenate into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the deuterated ethyl linolenate by column chromatography or distillation to obtain the final product.
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of deuterated fatty acids and their esters, based on available literature.
Table 1: H/D Exchange Deuteration of Fatty Acids [2]
| Fatty Acid | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (%) |
| Lauric Acid | Pt/C | D₂O | 200 | 48 | >98 |
Table 2: Synthesis of Perdeuterated Linoleic Acid-d31 [1]
| Reaction Step | Reagents and Conditions | Yield (%) |
| Multi-step synthesis | Various | Not specified |
| Final Product | Perdeuterated Linoleic Acid-d31 | Not specified |
Table 3: Esterification of Fatty Acids
| Fatty Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| α-Linolenic Acid | Ethanol | H₂SO₄ | 4 | >95 |
Visualization of Synthesis and Metabolism
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of deuterated ethyl linolenate via the direct deuteration and esterification route.
Metabolic Pathway of α-Linolenic Acid
Once ingested, ethyl linolenate is hydrolyzed to α-linolenic acid, which then enters the omega-3 fatty acid metabolic pathway. This pathway involves a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4][5]
Conclusion
The synthesis of deuterated ethyl linolenate can be achieved through multiple strategies, with direct catalytic H/D exchange followed by esterification offering a potentially efficient route. The choice of method will depend on the desired level and position of deuteration, as well as the available resources. The use of deuterated ethyl linolenate in metabolic studies provides invaluable insights into the complex pathways of omega-3 fatty acid metabolism and their role in health and disease.
References
Synthesis of Deuterated Ethyl Linolenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated ethyl linolenate, a crucial tool in metabolic research and drug development. The guide details experimental protocols, presents quantitative data for key synthetic steps, and visualizes the relevant metabolic pathway.
Introduction
Deuterated ethyl linolenate, an isotopically labeled form of the essential omega-3 fatty acid ethyl ester, serves as a valuable tracer for studying lipid metabolism, absorption, and the effects of dietary fats on various physiological and pathophysiological processes. Its resistance to enzymatic oxidation at deuterated positions also makes it a useful tool for investigating lipid peroxidation and related diseases. This guide outlines two primary strategies for its synthesis: a multi-step chemical synthesis and a direct catalytic deuteration followed by esterification.
Synthesis Methodologies
Two principal routes for the synthesis of deuterated ethyl linolenate are presented below.
Multi-Step Chemical Synthesis from Deuterated Precursors
This approach involves the construction of the deuterated linolenic acid backbone from smaller, isotopically labeled starting materials. A representative synthesis, adapted from the preparation of perdeuterated linoleic acid-d31, involves a sequence of coupling and reduction reactions.[1]
Experimental Protocol:
A detailed experimental protocol for a multi-step synthesis is beyond the scope of this guide due to its complexity. However, a general workflow is presented below. The synthesis of a perdeuterated C18 fatty acid like linolenic acid would typically involve:
-
Synthesis of Deuterated Building Blocks: Preparation of deuterated alkyl chains and functionalized fragments through reactions such as deuteration of terminal alkynes.
-
Coupling Reactions: Stepwise assembly of the carbon skeleton using cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) with the deuterated building blocks.
-
Selective Reductions: Stereoselective reduction of alkyne intermediates to form the required (Z)-double bonds.
-
Functional Group Manipulation: Conversion of the terminal functional group to a carboxylic acid.
-
Esterification: Conversion of the deuterated linolenic acid to its ethyl ester.
Direct Catalytic H/D Exchange and Subsequent Esterification
A more direct and potentially more efficient method involves the direct hydrogen-deuterium (H/D) exchange on the linolenic acid molecule, followed by esterification. This method has been shown to be effective for deuterating saturated fatty acids with high isotopic incorporation.[2]
Experimental Protocol:
-
Step 1: Catalytic Deuteration of α-Linolenic Acid
-
In a high-pressure reactor, combine α-linolenic acid, platinum on carbon (Pt/C) catalyst (e.g., 5 mol%), and deuterium oxide (D₂O) as the deuterium source.
-
Seal the reactor and heat to a specified temperature (e.g., 150-200°C) for a designated period (e.g., 24-72 hours) under stirring.
-
After cooling, the deuterated linolenic acid is extracted with an organic solvent (e.g., diethyl ether or hexane) and dried.
-
The solvent is removed under reduced pressure to yield the crude deuterated α-linolenic acid.
-
-
Step 2: Esterification to Deuterated Ethyl Linolenate
-
Dissolve the deuterated α-linolenic acid in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours (e.g., 4-8 hours) to drive the esterification reaction to completion.
-
After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ethyl linolenate into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the deuterated ethyl linolenate by column chromatography or distillation to obtain the final product.
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of deuterated fatty acids and their esters, based on available literature.
Table 1: H/D Exchange Deuteration of Fatty Acids [2]
| Fatty Acid | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (%) |
| Lauric Acid | Pt/C | D₂O | 200 | 48 | >98 |
Table 2: Synthesis of Perdeuterated Linoleic Acid-d31 [1]
| Reaction Step | Reagents and Conditions | Yield (%) |
| Multi-step synthesis | Various | Not specified |
| Final Product | Perdeuterated Linoleic Acid-d31 | Not specified |
Table 3: Esterification of Fatty Acids
| Fatty Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| α-Linolenic Acid | Ethanol | H₂SO₄ | 4 | >95 |
Visualization of Synthesis and Metabolism
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of deuterated ethyl linolenate via the direct deuteration and esterification route.
Metabolic Pathway of α-Linolenic Acid
Once ingested, ethyl linolenate is hydrolyzed to α-linolenic acid, which then enters the omega-3 fatty acid metabolic pathway. This pathway involves a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4][5]
Conclusion
The synthesis of deuterated ethyl linolenate can be achieved through multiple strategies, with direct catalytic H/D exchange followed by esterification offering a potentially efficient route. The choice of method will depend on the desired level and position of deuteration, as well as the available resources. The use of deuterated ethyl linolenate in metabolic studies provides invaluable insights into the complex pathways of omega-3 fatty acid metabolism and their role in health and disease.
References
An In-depth Technical Guide to the Physical Characteristics of Ethyl Linolenate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl linolenate-d5. Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, Ethyl linolenate, for comparative purposes. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label useful in mass spectrometry-based research, such as in pharmacokinetic studies and as an internal standard for quantitative analysis.[1][2]
Identity and Structure
The correct molecular formula for the commonly available this compound is C20H29D5O2, with a corresponding molecular weight of approximately 311.5 g/mol .[3][4][5] It is crucial to distinguish this from deuterated forms of ethyl linoleate, which have a different molecular structure and properties.
Quantitative Data Summary
Direct experimental data on the physical properties of this compound is not widely available in the literature. The following table summarizes the key known identifiers and characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | α-Linolenic Acid ethyl ester-d5 | [3] |
| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5, LAEE-d5 | [2] |
| CAS Number | 203633-16-3 | [2][3][6] |
| Molecular Formula | C20H29D5O2 | [3][4][5] |
| Molecular Weight | 311.5 g/mol | [2][3][4] |
| Appearance | Solution in ethanol, Colorless to light yellow liquid | [3][6] |
| Purity | >99.00% | [3] |
| Solubility | Soluble in Ethanol; Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |
| Storage Conditions | Store at -20°C | [3][4][5] |
For reference and as a proxy, the physical properties of the non-deuterated form, Ethyl linolenate (CAS Number: 1191-41-9), are provided in the table below. It is important to note that while the properties are expected to be similar, the presence of deuterium can slightly alter physical characteristics such as density and boiling point.
Table 2: Physical Properties of Ethyl linolenate (Non-deuterated)
| Property | Value | Source(s) |
| Molecular Formula | C20H34O2 | [6][7] |
| Molecular Weight | 306.48 g/mol | [6] |
| Appearance | Clear colorless liquid | [7] |
| Boiling Point | 374.4 °C at 760 mmHg; 218 °C at 15 mmHg | [6][7] |
| Density | Approximately 0.9 g/cm³ | [6] |
| Refractive Index | 1.475 | [6] |
Experimental Protocols
Detailed experimental protocols for determining the physical characteristics of this compound are not available. However, standard methodologies for fatty acid ethyl esters can be applied.
Determination of Boiling Point
A common method for determining the boiling point of fatty acid ethyl esters is by using a Thiele tube or a microscale reflux apparatus.
Thiele Tube Method:
-
A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.
-
This assembly is attached to a thermometer.
-
The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus. Since this compound is expected to be a liquid at room temperature, this protocol would be applicable for determining its freezing point.
Capillary Method:
-
A small amount of the solidified sample is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from which the first droplet of liquid appears to the point where the entire sample is liquefied is recorded as the melting range.
Determination of Density
The density of liquid samples like this compound can be determined using a pycnometer or a digital densitometer.
Pycnometer Method:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample, ensuring no air bubbles are present, and its mass is measured again.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the sample by its volume.
Determination of Solubility
A general protocol for determining the solubility of a test chemical involves a stepwise approach.
Visual Observation Method:
-
A small, accurately weighed amount of the test substance is added to a specific volume of the solvent in a vial.
-
The mixture is subjected to a series of mechanical agitations, such as vortexing and sonication.
-
If the substance does not dissolve, gentle heating may be applied.
-
Solubility is determined by visual inspection for any undissolved particles. If the solution is clear, the substance is considered soluble at that concentration.
Visualization of Key Characteristics
The following diagram illustrates the logical relationship between the core physical properties of this compound.
Caption: Key identifiers and physical characteristics of this compound.
References
- 1. path.web.ua.pt [path.web.ua.pt]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. Ethyl linolenate | GPR | 1191-41-9 | Invivochem [invivochem.com]
- 7. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Ethyl Linolenate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl linolenate-d5. Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, Ethyl linolenate, for comparative purposes. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. The incorporation of five deuterium atoms provides a stable isotopic label useful in mass spectrometry-based research, such as in pharmacokinetic studies and as an internal standard for quantitative analysis.[1][2]
Identity and Structure
The correct molecular formula for the commonly available this compound is C20H29D5O2, with a corresponding molecular weight of approximately 311.5 g/mol .[3][4][5] It is crucial to distinguish this from deuterated forms of ethyl linoleate, which have a different molecular structure and properties.
Quantitative Data Summary
Direct experimental data on the physical properties of this compound is not widely available in the literature. The following table summarizes the key known identifiers and characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | α-Linolenic Acid ethyl ester-d5 | [3] |
| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5, LAEE-d5 | [2] |
| CAS Number | 203633-16-3 | [2][3][6] |
| Molecular Formula | C20H29D5O2 | [3][4][5] |
| Molecular Weight | 311.5 g/mol | [2][3][4] |
| Appearance | Solution in ethanol, Colorless to light yellow liquid | [3][6] |
| Purity | >99.00% | [3] |
| Solubility | Soluble in Ethanol; Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |
| Storage Conditions | Store at -20°C | [3][4][5] |
For reference and as a proxy, the physical properties of the non-deuterated form, Ethyl linolenate (CAS Number: 1191-41-9), are provided in the table below. It is important to note that while the properties are expected to be similar, the presence of deuterium can slightly alter physical characteristics such as density and boiling point.
Table 2: Physical Properties of Ethyl linolenate (Non-deuterated)
| Property | Value | Source(s) |
| Molecular Formula | C20H34O2 | [6][7] |
| Molecular Weight | 306.48 g/mol | [6] |
| Appearance | Clear colorless liquid | [7] |
| Boiling Point | 374.4 °C at 760 mmHg; 218 °C at 15 mmHg | [6][7] |
| Density | Approximately 0.9 g/cm³ | [6] |
| Refractive Index | 1.475 | [6] |
Experimental Protocols
Detailed experimental protocols for determining the physical characteristics of this compound are not available. However, standard methodologies for fatty acid ethyl esters can be applied.
Determination of Boiling Point
A common method for determining the boiling point of fatty acid ethyl esters is by using a Thiele tube or a microscale reflux apparatus.
Thiele Tube Method:
-
A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.
-
This assembly is attached to a thermometer.
-
The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus. Since this compound is expected to be a liquid at room temperature, this protocol would be applicable for determining its freezing point.
Capillary Method:
-
A small amount of the solidified sample is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from which the first droplet of liquid appears to the point where the entire sample is liquefied is recorded as the melting range.
Determination of Density
The density of liquid samples like this compound can be determined using a pycnometer or a digital densitometer.
Pycnometer Method:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample, ensuring no air bubbles are present, and its mass is measured again.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the sample by its volume.
Determination of Solubility
A general protocol for determining the solubility of a test chemical involves a stepwise approach.
Visual Observation Method:
-
A small, accurately weighed amount of the test substance is added to a specific volume of the solvent in a vial.
-
The mixture is subjected to a series of mechanical agitations, such as vortexing and sonication.
-
If the substance does not dissolve, gentle heating may be applied.
-
Solubility is determined by visual inspection for any undissolved particles. If the solution is clear, the substance is considered soluble at that concentration.
Visualization of Key Characteristics
The following diagram illustrates the logical relationship between the core physical properties of this compound.
Caption: Key identifiers and physical characteristics of this compound.
References
- 1. path.web.ua.pt [path.web.ua.pt]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. Ethyl linolenate | GPR | 1191-41-9 | Invivochem [invivochem.com]
- 7. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Isotopic Enrichment of Ethyl Linolenate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and isotopic enrichment of Ethyl linolenate-d5, a deuterated derivative of ethyl linolenate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Introduction
This compound is a stable isotope-labeled version of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. The incorporation of five deuterium (B1214612) atoms (d5) into the molecule makes it a valuable internal standard for mass spectrometry-based quantification of ethyl linolenate and for tracing the metabolic fate of α-linolenic acid in biological systems. Accurate knowledge of its chemical purity and isotopic enrichment is crucial for the validity and reproducibility of experimental results.
Quantitative Data Summary
The chemical purity and isotopic enrichment of this compound are critical parameters that can vary between different commercial suppliers and even between different lots from the same supplier. The following tables summarize typical specifications.
Table 1: Chemical Purity of this compound
| Supplier/Source | Purity Specification | Analytical Method |
| GlpBio[1] | >99.00% | HPLC |
| CD Biosynsis | >98% | Not Specified |
| BroadPharm | High Purity (exact % not specified) | Not Specified |
Table 2: Isotopic Enrichment of this compound
| Supplier/Source | Isotopic Label | Isotopic Purity | Analytical Method |
| General Specification | d5 | >98 atom % D (Typical) | Mass Spectrometry, NMR |
| CD Biosynsis | d5 | Not Specified | Not Specified |
| BroadPharm[2] | d5 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are required to independently verify the purity and isotopic enrichment of this compound. The following sections outline representative experimental protocols.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the chemical purity of volatile compounds like fatty acid ethyl esters.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate. Create a series of dilutions for calibration.
-
GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector, or a similar system, can be used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Detector Temperature: 290 °C.
-
-
Data Analysis: The chemical purity is determined by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak areas in the chromatogram.
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is the most common method for determining the isotopic enrichment of labeled compounds.
Protocol:
-
Sample Infusion: Introduce a dilute solution of this compound directly into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is preferred for accurate mass measurements.
-
Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion. For this compound (C₂₀H₂₉D₅O₂), the expected monoisotopic mass is approximately 311.28 g/mol .
-
Data Analysis:
-
Identify the isotopic cluster of the molecular ion.
-
Measure the ion intensities for the unlabeled (M+0), partially labeled, and fully labeled (M+5) species.
-
Calculate the isotopic enrichment (Atom % D) by comparing the observed isotopic distribution to the theoretical distribution for a natural abundance compound.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic purity.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.
-
-
²H (Deuterium) NMR Acquisition:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence and location of deuterium.
-
-
Data Analysis: The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integrals of the non-deuterated protons in the molecule.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Metabolic Pathway of α-Linolenic Acid
Ethyl linolenate is readily hydrolyzed in vivo to α-linolenic acid, which then enters the omega-3 fatty acid metabolic pathway.
Caption: Metabolic conversion of this compound to long-chain omega-3 fatty acids.[3][4]
Conclusion
The quality of this compound, defined by its chemical purity and isotopic enrichment, is paramount for its effective use in research and development. This guide has provided an overview of the key quality attributes, methods for their determination, and the metabolic context of this important analytical standard. Researchers are encouraged to request Certificates of Analysis from their suppliers and, when necessary, perform independent verification using the protocols outlined herein to ensure the accuracy and reliability of their experimental data.
References
A Technical Guide to the Purity and Isotopic Enrichment of Ethyl Linolenate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and isotopic enrichment of Ethyl linolenate-d5, a deuterated derivative of ethyl linolenate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Introduction
This compound is a stable isotope-labeled version of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. The incorporation of five deuterium atoms (d5) into the molecule makes it a valuable internal standard for mass spectrometry-based quantification of ethyl linolenate and for tracing the metabolic fate of α-linolenic acid in biological systems. Accurate knowledge of its chemical purity and isotopic enrichment is crucial for the validity and reproducibility of experimental results.
Quantitative Data Summary
The chemical purity and isotopic enrichment of this compound are critical parameters that can vary between different commercial suppliers and even between different lots from the same supplier. The following tables summarize typical specifications.
Table 1: Chemical Purity of this compound
| Supplier/Source | Purity Specification | Analytical Method |
| GlpBio[1] | >99.00% | HPLC |
| CD Biosynsis | >98% | Not Specified |
| BroadPharm | High Purity (exact % not specified) | Not Specified |
Table 2: Isotopic Enrichment of this compound
| Supplier/Source | Isotopic Label | Isotopic Purity | Analytical Method |
| General Specification | d5 | >98 atom % D (Typical) | Mass Spectrometry, NMR |
| CD Biosynsis | d5 | Not Specified | Not Specified |
| BroadPharm[2] | d5 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are required to independently verify the purity and isotopic enrichment of this compound. The following sections outline representative experimental protocols.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the chemical purity of volatile compounds like fatty acid ethyl esters.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane or ethyl acetate. Create a series of dilutions for calibration.
-
GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector, or a similar system, can be used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Detector Temperature: 290 °C.
-
-
Data Analysis: The chemical purity is determined by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak areas in the chromatogram.
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is the most common method for determining the isotopic enrichment of labeled compounds.
Protocol:
-
Sample Infusion: Introduce a dilute solution of this compound directly into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is preferred for accurate mass measurements.
-
Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion. For this compound (C₂₀H₂₉D₅O₂), the expected monoisotopic mass is approximately 311.28 g/mol .
-
Data Analysis:
-
Identify the isotopic cluster of the molecular ion.
-
Measure the ion intensities for the unlabeled (M+0), partially labeled, and fully labeled (M+5) species.
-
Calculate the isotopic enrichment (Atom % D) by comparing the observed isotopic distribution to the theoretical distribution for a natural abundance compound.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic purity.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.
-
-
²H (Deuterium) NMR Acquisition:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence and location of deuterium.
-
-
Data Analysis: The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integrals of the non-deuterated protons in the molecule.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Metabolic Pathway of α-Linolenic Acid
Ethyl linolenate is readily hydrolyzed in vivo to α-linolenic acid, which then enters the omega-3 fatty acid metabolic pathway.
Caption: Metabolic conversion of this compound to long-chain omega-3 fatty acids.[3][4]
Conclusion
The quality of this compound, defined by its chemical purity and isotopic enrichment, is paramount for its effective use in research and development. This guide has provided an overview of the key quality attributes, methods for their determination, and the metabolic context of this important analytical standard. Researchers are encouraged to request Certificates of Analysis from their suppliers and, when necessary, perform independent verification using the protocols outlined herein to ensure the accuracy and reliability of their experimental data.
References
Commercially available Ethyl linolenate-d5 standards
An In-depth Technical Guide to Commercially Available Ethyl Linolenate-d5 Standards for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available this compound standards, their applications in research and drug development, and detailed methodologies for their use. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable internal standard for the quantification of ethyl linolenate or related fatty acid ethyl esters.
Introduction to this compound
This compound is a deuterated form of ethyl linolenate, a fatty acid ethyl ester. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS). Its primary application is in the accurate measurement of its non-deuterated counterpart in various biological matrices. This is particularly relevant in studies investigating lipid metabolism, alcohol consumption biomarkers, and the pharmacokinetics of omega-3 fatty acid-based drugs and supplements.
Commercially Available this compound Standards
The most commonly available isomer of this compound is α-Linolenic acid ethyl ester-d5. Some suppliers may also offer γ-Linolenic acid ethyl ester-d5. It is crucial to select the appropriate isomer based on the specific research application.
α-Linolenic Acid Ethyl Ester-d5
Table 1: Commercially Available α-Linolenic Acid Ethyl Ester-d5 Standards
| Supplier | Catalog Number | Purity | Formulation | CAS Number |
| GlpBio | GC45601 | >99.00% | A solution in ethanol | 203633-16-3[1] |
| Tebubio | BP-41076 | Not specified | Not specified | 203633-16-3[2] |
| LGC Standards | TRC-L467647 | Not specified | Not specified | Not specified |
| Cayman Chemical | 28185 | ≥99% deuterated forms (d1-d5) | A solution in ethanol | 203633-16-3[3] |
Note: Pricing and availability are subject to change and may require inquiry with the respective suppliers.
γ-Linolenic Acid Ethyl Ester-d5
Table 2: Commercially Available γ-Linolenic Acid Ethyl Ester-d5 Standards
| Supplier | Product Name | Purity | Formulation | CAS Number |
| LGC Standards | Gamma-Linolenic Acid Ethyl Ester-d5 | Not specified | Not specified | Not specified[4] |
| Adva Tech Group Inc. | Gamma-Linolenic Acid Ethyl Ester-d5 | Inquire | Inquire | Not specified[5] |
| Cayman Chemical | γ-Linolenic Acid ethyl ester | ≥98% | A solution in ethanol | 31450-14-3[6] |
Note: The Cayman Chemical product is the non-deuterated form but is included for reference. Researchers should verify the deuteration status with suppliers when ordering.
Experimental Protocols
The use of this compound as an internal standard is crucial for accurate quantification of fatty acid ethyl esters (FAEEs) in biological samples. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Ethyl Linolenate using GC-MS
This protocol is adapted from established methods for the analysis of fatty acids and their esters.[7][8][9][10]
3.1.1. Sample Preparation and Lipid Extraction
-
Spiking with Internal Standard: To 100 µL of plasma or homogenized tissue, add a known amount of this compound (e.g., 100 ng) in ethanol.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with 0.5 mL of 0.9% NaCl solution.
-
Centrifuge again and collect the lower organic phase.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
3.1.2. Derivatization (if analyzing total fatty acids after hydrolysis)
-
This step is for converting free fatty acids to a more volatile form for GC-MS. For direct analysis of ethyl esters, this step can be omitted.
-
Re-dissolve the dried lipid extract in 1 mL of 2% H₂SO₄ in methanol.
-
Incubate at 60°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen.
-
Reconstitute in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.
3.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 min.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for ethyl linolenate and this compound. For deuterated ethyl esters, specific fragment ions such as m/z 88 and 101 can be monitored.[7]
-
Quantification of Ethyl Linolenate using LC-MS/MS
This protocol is based on methods for the analysis of polyunsaturated fatty acids and their esters.[11][12]
3.2.1. Sample Preparation
-
Protein Precipitation and Extraction:
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard (e.g., 50 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile/Isopropanol (1:1, v/v)
-
-
Gradient:
-
Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Develop specific precursor-to-product ion transitions for both ethyl linolenate and this compound.
-
Signaling and Metabolic Pathways
While this compound itself is used as a tracer and internal standard, the metabolic fate and signaling effects of its non-deuterated counterpart, α-linolenic acid ethyl ester, are of significant interest in biomedical research.
Metabolic Pathway of α-Linolenic Acid
α-Linolenic acid (ALA), the precursor to its ethyl ester, is an essential omega-3 fatty acid that is metabolized in the body to longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of desaturation and elongation steps.[13][14]
Caption: Metabolic conversion of α-linolenic acid to EPA and DHA.
Signaling Pathway Influenced by Ethyl Linoleate (B1235992)
While specific signaling pathways for ethyl linolenate are not extensively documented, research on the related ethyl linoleate has shown its involvement in melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[15] This suggests that fatty acid ethyl esters can have direct biological activities.
Caption: Inhibition of melanogenesis by ethyl linoleate via the Akt/GSK3β/β-catenin pathway.
Experimental Workflow
The general workflow for using this compound as an internal standard in a quantitative bioanalytical study is outlined below.
Caption: General workflow for quantification using an internal standard.
Conclusion
This compound is an essential tool for researchers and drug development professionals requiring accurate quantification of ethyl linolenate in biological matrices. This guide provides a summary of commercially available standards, detailed experimental protocols, and relevant biological pathways to facilitate its effective use in the laboratory. The choice of the specific isomer and analytical platform should be guided by the research objectives.
References
- 1. glpbio.com [glpbio.com]
- 2. tebubio.com [tebubio.com]
- 3. α-Linolenic Acid ethyl ester-d5 - Cayman Chemical [bioscience.co.uk]
- 4. Gamma-Linolenic Acid Ethyl Ester-d5 | LGC Standards [lgcstandards.com]
- 5. advatechgroup.com [advatechgroup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. escholarship.org [escholarship.org]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Commercially available Ethyl linolenate-d5 standards
An In-depth Technical Guide to Commercially Available Ethyl Linolenate-d5 Standards for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available this compound standards, their applications in research and drug development, and detailed methodologies for their use. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable internal standard for the quantification of ethyl linolenate or related fatty acid ethyl esters.
Introduction to this compound
This compound is a deuterated form of ethyl linolenate, a fatty acid ethyl ester. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS). Its primary application is in the accurate measurement of its non-deuterated counterpart in various biological matrices. This is particularly relevant in studies investigating lipid metabolism, alcohol consumption biomarkers, and the pharmacokinetics of omega-3 fatty acid-based drugs and supplements.
Commercially Available this compound Standards
The most commonly available isomer of this compound is α-Linolenic acid ethyl ester-d5. Some suppliers may also offer γ-Linolenic acid ethyl ester-d5. It is crucial to select the appropriate isomer based on the specific research application.
α-Linolenic Acid Ethyl Ester-d5
Table 1: Commercially Available α-Linolenic Acid Ethyl Ester-d5 Standards
| Supplier | Catalog Number | Purity | Formulation | CAS Number |
| GlpBio | GC45601 | >99.00% | A solution in ethanol | 203633-16-3[1] |
| Tebubio | BP-41076 | Not specified | Not specified | 203633-16-3[2] |
| LGC Standards | TRC-L467647 | Not specified | Not specified | Not specified |
| Cayman Chemical | 28185 | ≥99% deuterated forms (d1-d5) | A solution in ethanol | 203633-16-3[3] |
Note: Pricing and availability are subject to change and may require inquiry with the respective suppliers.
γ-Linolenic Acid Ethyl Ester-d5
Table 2: Commercially Available γ-Linolenic Acid Ethyl Ester-d5 Standards
| Supplier | Product Name | Purity | Formulation | CAS Number |
| LGC Standards | Gamma-Linolenic Acid Ethyl Ester-d5 | Not specified | Not specified | Not specified[4] |
| Adva Tech Group Inc. | Gamma-Linolenic Acid Ethyl Ester-d5 | Inquire | Inquire | Not specified[5] |
| Cayman Chemical | γ-Linolenic Acid ethyl ester | ≥98% | A solution in ethanol | 31450-14-3[6] |
Note: The Cayman Chemical product is the non-deuterated form but is included for reference. Researchers should verify the deuteration status with suppliers when ordering.
Experimental Protocols
The use of this compound as an internal standard is crucial for accurate quantification of fatty acid ethyl esters (FAEEs) in biological samples. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Ethyl Linolenate using GC-MS
This protocol is adapted from established methods for the analysis of fatty acids and their esters.[7][8][9][10]
3.1.1. Sample Preparation and Lipid Extraction
-
Spiking with Internal Standard: To 100 µL of plasma or homogenized tissue, add a known amount of this compound (e.g., 100 ng) in ethanol.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with 0.5 mL of 0.9% NaCl solution.
-
Centrifuge again and collect the lower organic phase.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
3.1.2. Derivatization (if analyzing total fatty acids after hydrolysis)
-
This step is for converting free fatty acids to a more volatile form for GC-MS. For direct analysis of ethyl esters, this step can be omitted.
-
Re-dissolve the dried lipid extract in 1 mL of 2% H₂SO₄ in methanol.
-
Incubate at 60°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).
-
Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen.
-
Reconstitute in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.
3.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 min.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for ethyl linolenate and this compound. For deuterated ethyl esters, specific fragment ions such as m/z 88 and 101 can be monitored.[7]
-
Quantification of Ethyl Linolenate using LC-MS/MS
This protocol is based on methods for the analysis of polyunsaturated fatty acids and their esters.[11][12]
3.2.1. Sample Preparation
-
Protein Precipitation and Extraction:
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the this compound internal standard (e.g., 50 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile/Isopropanol (1:1, v/v)
-
-
Gradient:
-
Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Develop specific precursor-to-product ion transitions for both ethyl linolenate and this compound.
-
Signaling and Metabolic Pathways
While this compound itself is used as a tracer and internal standard, the metabolic fate and signaling effects of its non-deuterated counterpart, α-linolenic acid ethyl ester, are of significant interest in biomedical research.
Metabolic Pathway of α-Linolenic Acid
α-Linolenic acid (ALA), the precursor to its ethyl ester, is an essential omega-3 fatty acid that is metabolized in the body to longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of desaturation and elongation steps.[13][14]
Caption: Metabolic conversion of α-linolenic acid to EPA and DHA.
Signaling Pathway Influenced by Ethyl Linoleate
While specific signaling pathways for ethyl linolenate are not extensively documented, research on the related ethyl linoleate has shown its involvement in melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[15] This suggests that fatty acid ethyl esters can have direct biological activities.
Caption: Inhibition of melanogenesis by ethyl linoleate via the Akt/GSK3β/β-catenin pathway.
Experimental Workflow
The general workflow for using this compound as an internal standard in a quantitative bioanalytical study is outlined below.
Caption: General workflow for quantification using an internal standard.
Conclusion
This compound is an essential tool for researchers and drug development professionals requiring accurate quantification of ethyl linolenate in biological matrices. This guide provides a summary of commercially available standards, detailed experimental protocols, and relevant biological pathways to facilitate its effective use in the laboratory. The choice of the specific isomer and analytical platform should be guided by the research objectives.
References
- 1. glpbio.com [glpbio.com]
- 2. tebubio.com [tebubio.com]
- 3. α-Linolenic Acid ethyl ester-d5 - Cayman Chemical [bioscience.co.uk]
- 4. Gamma-Linolenic Acid Ethyl Ester-d5 | LGC Standards [lgcstandards.com]
- 5. advatechgroup.com [advatechgroup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. escholarship.org [escholarship.org]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of Ethyl Linolenate-d5
This guide provides a comprehensive overview of the safety data for Ethyl linolenate-d5, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and public chemical databases.
Chemical Identification
| Identifier | Value |
| Product Name | α-Linolenic Acid ethyl ester-d5[1] |
| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5, this compound, LAEE-d5, Linolenic Acid ethyl ester-d5[1] |
| CAS Number | 203633-16-3[1] |
| Chemical Formula | C20H29D5O2[1] |
| Molecular Weight | 311.5 g/mol [1] |
Hazard Identification
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1]
GHS Classification: Not a hazardous substance or mixture.[1]
Label Elements: Not a hazardous substance or mixture.[1]
Other Hazards: None known.[1]
For the non-deuterated analog, Ethyl linolenate, it may cause skin irritation.[2][3] When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.[3]
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are not extensively available. The following table includes data for the non-deuterated form, Ethyl linolenate, for reference.
| Property | Value (for Ethyl linolenate) |
| Appearance | Clear colorless liquid[2][4] |
| Boiling Point | 424 °F at 15 mmHg[2][3] |
| Flash Point | > 235 °F[2][3] |
| Density | 0.8919 at 77 °F[2][3] |
| Molecular Weight | 306.5 g/mol [2] |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity and safety of this compound.
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Use only in areas with adequate ventilation.[1]
Conditions for Safe Storage:
-
Keep container tightly closed in a cool, well-ventilated area.[1]
-
Store at -20°C for long-term stability.[1]
-
Protect from direct sunlight and sources of ignition.[1]
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]
For the non-deuterated form, it is recommended to use absorbent paper for small spills and to decontaminate surfaces with 60-70% ethanol (B145695) followed by soap and water.[2][3]
Caption: Step-by-step protocol for responding to an accidental spill of this compound.
First-Aid Measures
The following first-aid measures are recommended in case of exposure:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
In all cases of exposure, it is advised to consult a physician.[1]
Caption: Decision pathway for first-aid measures following exposure to this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] The available SDS indicates that it is not classified as a hazardous substance based on available data.[1] For the non-deuterated form, Ethyl linolenate, it may cause skin irritation.[2][3]
Stability and Reactivity
Reactivity: No data available for this compound. For the non-deuterated form, it is an ester and may react with strong oxidizing acids, caustic solutions, alkali metals, and hydrides.[2][3]
Chemical Stability: Stable under recommended storage conditions.[1]
Hazardous Decomposition Products: No data available for this compound. When heated to decomposition, the non-deuterated form may emit toxic fumes of carbon monoxide and carbon dioxide.[3]
Experimental Protocols
Detailed experimental protocols involving the use of this compound are not publicly available in the searched safety data sheets. It is intended for use as an internal standard for the quantification of α-linolenic acid ethyl ester by GC- or LC-MS. Researchers should develop specific protocols in accordance with their experimental designs and institutional safety guidelines.
This technical guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet provided by the supplier before handling any chemical.
References
An In-depth Technical Guide to the Safety of Ethyl Linolenate-d5
This guide provides a comprehensive overview of the safety data for Ethyl linolenate-d5, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and public chemical databases.
Chemical Identification
| Identifier | Value |
| Product Name | α-Linolenic Acid ethyl ester-d5[1] |
| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5, this compound, LAEE-d5, Linolenic Acid ethyl ester-d5[1] |
| CAS Number | 203633-16-3[1] |
| Chemical Formula | C20H29D5O2[1] |
| Molecular Weight | 311.5 g/mol [1] |
Hazard Identification
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1]
GHS Classification: Not a hazardous substance or mixture.[1]
Label Elements: Not a hazardous substance or mixture.[1]
Other Hazards: None known.[1]
For the non-deuterated analog, Ethyl linolenate, it may cause skin irritation.[2][3] When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.[3]
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are not extensively available. The following table includes data for the non-deuterated form, Ethyl linolenate, for reference.
| Property | Value (for Ethyl linolenate) |
| Appearance | Clear colorless liquid[2][4] |
| Boiling Point | 424 °F at 15 mmHg[2][3] |
| Flash Point | > 235 °F[2][3] |
| Density | 0.8919 at 77 °F[2][3] |
| Molecular Weight | 306.5 g/mol [2] |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity and safety of this compound.
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Use only in areas with adequate ventilation.[1]
Conditions for Safe Storage:
-
Keep container tightly closed in a cool, well-ventilated area.[1]
-
Store at -20°C for long-term stability.[1]
-
Protect from direct sunlight and sources of ignition.[1]
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]
For the non-deuterated form, it is recommended to use absorbent paper for small spills and to decontaminate surfaces with 60-70% ethanol followed by soap and water.[2][3]
Caption: Step-by-step protocol for responding to an accidental spill of this compound.
First-Aid Measures
The following first-aid measures are recommended in case of exposure:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
In all cases of exposure, it is advised to consult a physician.[1]
Caption: Decision pathway for first-aid measures following exposure to this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] The available SDS indicates that it is not classified as a hazardous substance based on available data.[1] For the non-deuterated form, Ethyl linolenate, it may cause skin irritation.[2][3]
Stability and Reactivity
Reactivity: No data available for this compound. For the non-deuterated form, it is an ester and may react with strong oxidizing acids, caustic solutions, alkali metals, and hydrides.[2][3]
Chemical Stability: Stable under recommended storage conditions.[1]
Hazardous Decomposition Products: No data available for this compound. When heated to decomposition, the non-deuterated form may emit toxic fumes of carbon monoxide and carbon dioxide.[3]
Experimental Protocols
Detailed experimental protocols involving the use of this compound are not publicly available in the searched safety data sheets. It is intended for use as an internal standard for the quantification of α-linolenic acid ethyl ester by GC- or LC-MS. Researchers should develop specific protocols in accordance with their experimental designs and institutional safety guidelines.
This technical guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet provided by the supplier before handling any chemical.
References
A Technical Guide to the Storage and Stability of Ethyl Linolenate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects concerning the storage, stability, and handling of Ethyl linolenate-d5. Understanding these parameters is essential for ensuring the integrity and accuracy of research and development activities involving this deuterated polyunsaturated fatty acid ester.
Storage and Handling Recommendations
Proper storage and handling are paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available data for polyunsaturated fatty acid esters.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | To minimize oxidative and hydrolytic degradation. Some sources also suggest storage at 2-8°C for shorter periods. |
| Container | Amber glass vial | To protect from light, which can accelerate oxidation. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | To displace oxygen and prevent oxidation. |
| Handling | - Centrifuge the vial before opening to recover all material.- Avoid repeated freeze-thaw cycles.- Use only in well-ventilated areas and with appropriate personal protective equipment. | To ensure accurate measurement and minimize contamination and degradation. |
| Shipping Temperature | Ambient or on wet ice | Short-term exposure to ambient temperatures during shipping is generally acceptable, though refrigerated conditions are preferred. |
Stability Profile
This compound, being a polyunsaturated fatty acid ester, is susceptible to degradation through oxidation and hydrolysis. The presence of three double bonds in the linolenate backbone makes it particularly prone to oxidation.
Key Stability Considerations:
-
Oxidative Stability: The rate of oxidation is significantly influenced by the degree of unsaturation. The relative rates of oxidation for methyl esters of oleic, linoleic, and linolenic acid are approximately 1:10.3:21.6, respectively. This indicates that ethyl linolenate is highly susceptible to oxidation. Exposure to air, light, and elevated temperatures will accelerate this process.
-
Hydrolytic Stability: In the presence of moisture, especially under acidic or basic conditions, this compound can hydrolyze to form α-linolenic acid-d5 and ethanol. This process is slower than oxidation under neutral conditions but can be significant if the compound is not stored in a dry environment.
-
Thermal Stability: While stable at recommended storage temperatures, significant degradation can occur at elevated temperatures. For instance, studies on soybean oil fatty acid esters have shown decomposition of 2.5% at 250°C and 14.5% at 350°C.
Quantitative Stability Data:
Degradation Pathways
The primary degradation pathways for this compound are oxidation and hydrolysis.
Oxidative Degradation
The oxidation of ethyl linolenate proceeds via a free radical mechanism, primarily initiated at the bis-allylic protons (protons on the carbons between the double bonds), which are readily abstracted. The resulting radical reacts with oxygen to form a hydroperoxide, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acid esters.
Hydrolytic Degradation
Hydrolysis of the ester bond can occur in the presence of water, and it is catalyzed by acid or base. This reaction is reversible under acidic conditions and irreversible under basic conditions.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Method for Purity and Degradation Product Analysis
This method is suitable for the quantification of this compound and its volatile degradation products.
Sample Preparation (Derivatization to Pentafluorobenzyl Esters for enhanced sensitivity):
-
To the sample containing this compound, add an internal standard (e.g., a deuterated fatty acid ester not present in the sample).
-
Evaporate the solvent under a stream of nitrogen.
-
Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample under vacuum.
-
Reconstitute the sample in iso-octane for GC-MS analysis.
GC-MS Parameters:
| Parameter | Value |
| Column | Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | - Initial temperature: 175°C, hold for 8 min- Ramp: 3°C/min to 230°C, hold for 10 min |
| MS Detector | Mass spectrometer operating in electron ionization (EI) or negative ion chemical ionization (NICI) mode |
| Scan Range | 50-550 amu |
Stability-Indicating HPLC Method
This method is used to separate the parent compound from its non-volatile degradation products, such as the hydrolyzed fatty acid.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (gradient or isocratic elution may be used depending on the separation requirements). A common gradient starts with 70:30 (v/v) acetonitrile:water and increases to 95:5 over 24 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
Forced Degradation Study Workflow for Method Validation:
To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
Conclusion
The stability of this compound is a critical factor that can impact the reliability of experimental results. By adhering to the recommended storage and handling conditions and employing validated analytical methods for stability assessment, researchers can ensure the integrity of this valuable compound in their studies. The primary degradation pathways to consider are oxidation and hydrolysis, with oxidation being the more significant concern for this highly unsaturated ester. For detailed quantitative stability data, it is always recommended to consult the documentation provided by the supplier.
A Technical Guide to the Storage and Stability of Ethyl Linolenate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects concerning the storage, stability, and handling of Ethyl linolenate-d5. Understanding these parameters is essential for ensuring the integrity and accuracy of research and development activities involving this deuterated polyunsaturated fatty acid ester.
Storage and Handling Recommendations
Proper storage and handling are paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available data for polyunsaturated fatty acid esters.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | To minimize oxidative and hydrolytic degradation. Some sources also suggest storage at 2-8°C for shorter periods. |
| Container | Amber glass vial | To protect from light, which can accelerate oxidation. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | To displace oxygen and prevent oxidation. |
| Handling | - Centrifuge the vial before opening to recover all material.- Avoid repeated freeze-thaw cycles.- Use only in well-ventilated areas and with appropriate personal protective equipment. | To ensure accurate measurement and minimize contamination and degradation. |
| Shipping Temperature | Ambient or on wet ice | Short-term exposure to ambient temperatures during shipping is generally acceptable, though refrigerated conditions are preferred. |
Stability Profile
This compound, being a polyunsaturated fatty acid ester, is susceptible to degradation through oxidation and hydrolysis. The presence of three double bonds in the linolenate backbone makes it particularly prone to oxidation.
Key Stability Considerations:
-
Oxidative Stability: The rate of oxidation is significantly influenced by the degree of unsaturation. The relative rates of oxidation for methyl esters of oleic, linoleic, and linolenic acid are approximately 1:10.3:21.6, respectively. This indicates that ethyl linolenate is highly susceptible to oxidation. Exposure to air, light, and elevated temperatures will accelerate this process.
-
Hydrolytic Stability: In the presence of moisture, especially under acidic or basic conditions, this compound can hydrolyze to form α-linolenic acid-d5 and ethanol. This process is slower than oxidation under neutral conditions but can be significant if the compound is not stored in a dry environment.
-
Thermal Stability: While stable at recommended storage temperatures, significant degradation can occur at elevated temperatures. For instance, studies on soybean oil fatty acid esters have shown decomposition of 2.5% at 250°C and 14.5% at 350°C.
Quantitative Stability Data:
Degradation Pathways
The primary degradation pathways for this compound are oxidation and hydrolysis.
Oxidative Degradation
The oxidation of ethyl linolenate proceeds via a free radical mechanism, primarily initiated at the bis-allylic protons (protons on the carbons between the double bonds), which are readily abstracted. The resulting radical reacts with oxygen to form a hydroperoxide, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acid esters.
Hydrolytic Degradation
Hydrolysis of the ester bond can occur in the presence of water, and it is catalyzed by acid or base. This reaction is reversible under acidic conditions and irreversible under basic conditions.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Method for Purity and Degradation Product Analysis
This method is suitable for the quantification of this compound and its volatile degradation products.
Sample Preparation (Derivatization to Pentafluorobenzyl Esters for enhanced sensitivity):
-
To the sample containing this compound, add an internal standard (e.g., a deuterated fatty acid ester not present in the sample).
-
Evaporate the solvent under a stream of nitrogen.
-
Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample under vacuum.
-
Reconstitute the sample in iso-octane for GC-MS analysis.
GC-MS Parameters:
| Parameter | Value |
| Column | Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | - Initial temperature: 175°C, hold for 8 min- Ramp: 3°C/min to 230°C, hold for 10 min |
| MS Detector | Mass spectrometer operating in electron ionization (EI) or negative ion chemical ionization (NICI) mode |
| Scan Range | 50-550 amu |
Stability-Indicating HPLC Method
This method is used to separate the parent compound from its non-volatile degradation products, such as the hydrolyzed fatty acid.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (gradient or isocratic elution may be used depending on the separation requirements). A common gradient starts with 70:30 (v/v) acetonitrile:water and increases to 95:5 over 24 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
Forced Degradation Study Workflow for Method Validation:
To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
Conclusion
The stability of this compound is a critical factor that can impact the reliability of experimental results. By adhering to the recommended storage and handling conditions and employing validated analytical methods for stability assessment, researchers can ensure the integrity of this valuable compound in their studies. The primary degradation pathways to consider are oxidation and hydrolysis, with oxidation being the more significant concern for this highly unsaturated ester. For detailed quantitative stability data, it is always recommended to consult the documentation provided by the supplier.
Methodological & Application
Gas chromatography-mass spectrometry method for FAEEs using Ethyl linolenate-d5
An advanced methodology for the quantitative analysis of Fatty Acid Ethyl Esters (FAEEs) in biological matrices is presented, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Ethyl linolenate-d5 as a robust internal standard. This application note provides detailed protocols for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible quantification of FAEEs, which are critical biomarkers for alcohol consumption and are implicated in various physiological and pathological processes.
Application Notes
Introduction
Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. They have emerged as sensitive and specific medium- to long-term biomarkers of alcohol intake. Accurate quantification of FAEEs in various biological samples, such as blood, plasma, and hair, is crucial for clinical diagnostics, forensic toxicology, and research into alcohol-related disorders. This method employs a stable isotope-labeled internal standard, this compound, to ensure high precision and accuracy by correcting for sample loss during preparation and instrumental variability.
Principle of the Method
The analytical method involves the extraction of FAEEs from the biological matrix, followed by concentration and analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). This compound is added at the beginning of the sample preparation process to serve as an internal standard. The separation of different FAEEs is achieved on a capillary GC column, and detection is performed by the mass spectrometer, typically in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is based on the ratio of the peak area of each analyte to the peak area of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Methanol, Acetonitrile (all HPLC or GC grade)
-
Internal Standard (IS): this compound solution (1 mg/mL in ethanol)
-
FAEE Standards: Ethyl oleate, Ethyl palmitate, Ethyl stearate, Ethyl myristate, Ethyl linoleate (B1235992) (1 mg/mL each in a suitable organic solvent)
-
Reagents: Anhydrous Sodium Sulfate (B86663), Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)
-
Sample Collection Tubes: Glass vials with PTFE-lined caps
2. Sample Preparation: Human Plasma
-
Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 3000 rpm for 10 minutes to separate the plasma.
-
Internal Standard Spiking: To 1 mL of plasma in a glass tube, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL working solution).
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of hexane to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step with another 2 mL of hexane and combine the extracts.
-
-
Drying and Concentration:
-
Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution: Reconstitute the dried residue in 50 µL of hexane or ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 20°C/min.
-
Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor are provided in the table below.
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters for FAEEs and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl Myristate | 88 | 101 | 242 |
| Ethyl Palmitate | 88 | 101 | 270 |
| Ethyl Stearate | 88 | 101 | 298 |
| Ethyl Oleate | 88 | 101 | 264 |
| Ethyl Linoleate | 88 | 101 | 262 |
| This compound (IS) | 93 | 106 | 311 |
Note: The quantifier and qualifier ions for this compound are proposed based on its structure and the fragmentation patterns of similar compounds. These should be confirmed experimentally.
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Stearate | Ethyl Oleate | Ethyl Linoleate |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 1.5 | 1.5 | 2.0 | 2.0 | 2.5 |
| Limit of Quantification (LOQ) (ng/mL) | 5.0 | 5.0 | 6.0 | 6.0 | 7.5 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | 85 - 110 | 85 - 110 | 85 - 110 | 85 - 110 | 85 - 110 |
Disclaimer: The quantitative data presented in Table 2 are representative values from typical FAEE analysis methods and should be independently verified for the specific laboratory conditions and matrix being analyzed.
Mandatory Visualization
Caption: Workflow for FAEE analysis using GC-MS.
Gas chromatography-mass spectrometry method for FAEEs using Ethyl linolenate-d5
An advanced methodology for the quantitative analysis of Fatty Acid Ethyl Esters (FAEEs) in biological matrices is presented, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Ethyl linolenate-d5 as a robust internal standard. This application note provides detailed protocols for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible quantification of FAEEs, which are critical biomarkers for alcohol consumption and are implicated in various physiological and pathological processes.
Application Notes
Introduction
Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. They have emerged as sensitive and specific medium- to long-term biomarkers of alcohol intake. Accurate quantification of FAEEs in various biological samples, such as blood, plasma, and hair, is crucial for clinical diagnostics, forensic toxicology, and research into alcohol-related disorders. This method employs a stable isotope-labeled internal standard, this compound, to ensure high precision and accuracy by correcting for sample loss during preparation and instrumental variability.
Principle of the Method
The analytical method involves the extraction of FAEEs from the biological matrix, followed by concentration and analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). This compound is added at the beginning of the sample preparation process to serve as an internal standard. The separation of different FAEEs is achieved on a capillary GC column, and detection is performed by the mass spectrometer, typically in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is based on the ratio of the peak area of each analyte to the peak area of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Hexane, Ethyl Acetate, Methanol, Acetonitrile (all HPLC or GC grade)
-
Internal Standard (IS): this compound solution (1 mg/mL in ethanol)
-
FAEE Standards: Ethyl oleate, Ethyl palmitate, Ethyl stearate, Ethyl myristate, Ethyl linoleate (1 mg/mL each in a suitable organic solvent)
-
Reagents: Anhydrous Sodium Sulfate, Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)
-
Sample Collection Tubes: Glass vials with PTFE-lined caps
2. Sample Preparation: Human Plasma
-
Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 3000 rpm for 10 minutes to separate the plasma.
-
Internal Standard Spiking: To 1 mL of plasma in a glass tube, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL working solution).
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of hexane to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step with another 2 mL of hexane and combine the extracts.
-
-
Drying and Concentration:
-
Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution: Reconstitute the dried residue in 50 µL of hexane or ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 20°C/min.
-
Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor are provided in the table below.
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters for FAEEs and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl Myristate | 88 | 101 | 242 |
| Ethyl Palmitate | 88 | 101 | 270 |
| Ethyl Stearate | 88 | 101 | 298 |
| Ethyl Oleate | 88 | 101 | 264 |
| Ethyl Linoleate | 88 | 101 | 262 |
| This compound (IS) | 93 | 106 | 311 |
Note: The quantifier and qualifier ions for this compound are proposed based on its structure and the fragmentation patterns of similar compounds. These should be confirmed experimentally.
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Stearate | Ethyl Oleate | Ethyl Linoleate |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 1.5 | 1.5 | 2.0 | 2.0 | 2.5 |
| Limit of Quantification (LOQ) (ng/mL) | 5.0 | 5.0 | 6.0 | 6.0 | 7.5 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | 85 - 110 | 85 - 110 | 85 - 110 | 85 - 110 | 85 - 110 |
Disclaimer: The quantitative data presented in Table 2 are representative values from typical FAEE analysis methods and should be independently verified for the specific laboratory conditions and matrix being analyzed.
Mandatory Visualization
Caption: Workflow for FAEE analysis using GC-MS.
The Use of Ethyl Linolenate-d5 in Alcohol Biomarker Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of alcohol consumption, particularly chronic and excessive use, is a critical aspect of clinical diagnostics, forensic toxicology, and drug development. While several biomarkers exist, direct metabolites of ethanol (B145695) offer higher specificity. Among these, Fatty Acid Ethyl Esters (FAEEs) have emerged as valuable medium- to long-term biomarkers. FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. They can be detected in various biological matrices, including hair, meconium, blood, and adipose tissue, providing a window of detection that can extend from days to months.
Ethyl linolenate, a specific FAEE, has been identified as a significant marker, particularly in meconium, for detecting prenatal alcohol exposure. To ensure the accuracy and reliability of quantitative analyses of ethyl linolenate and other FAEEs, the use of a stable isotope-labeled internal standard is crucial. Ethyl linolenate-d5, a deuterated form of ethyl linolenate, serves as an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its higher mass, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in alcohol biomarker studies, aimed at researchers, scientists, and drug development professionals.
Application Notes
The Role of Ethyl Linolenate as an Alcohol Biomarker
Ethyl linolenate is one of several FAEEs that are formed in the body following alcohol consumption. The panel of FAEEs typically analyzed includes ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate. Studies have shown that the sum of these FAEE concentrations in hair can be used to distinguish between teetotalers, social drinkers, and chronic excessive alcohol users[1][2]. Specifically, ethyl linolenate has been found to be elevated in the meconium of newborns exposed to alcohol in utero, making it a key biomarker for identifying fetal alcohol spectrum disorders (FASD)[3].
Advantages of Using this compound as an Internal Standard
The use of a deuterated internal standard like this compound is considered the gold standard for quantitative mass spectrometry. Here are the key advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to signal suppression or enhancement. As this compound co-elutes with the non-labeled analyte and experiences the same matrix effects, it allows for accurate correction.
-
Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some of the analyte may be lost. The internal standard is added at the beginning of this process, and any loss will affect both the analyte and the standard proportionally, thus not impacting the final quantitative result.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of an internal standard significantly improves the precision and accuracy of the analytical method.
-
Method Validation: Regulatory guidelines for the validation of bioanalytical methods often recommend or require the use of a stable isotope-labeled internal standard.
α-Linolenic acid ethyl ester-d5 is commercially available from various chemical suppliers and is intended for use as an internal standard for the quantification of α-linolenic acid ethyl ester by GC- or LC-MS[1][4].
Quantitative Data Summary
The following tables summarize typical quantitative data from studies analyzing FAEEs as alcohol biomarkers. While specific data for methods using this compound is not extensively published, these tables provide representative values for limits of detection (LOD), limits of quantification (LOQ), and concentration ranges observed in different populations.
Table 1: Typical Method Performance for FAEE Analysis in Hair
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| LOD (ng/mg) | 0.005 - 0.04 | 0.005 - 0.04 | 0.005 - 0.04 | 0.005 - 0.04 |
| LOQ (ng/mg) | 0.01 - 0.12 | 0.01 - 0.12 | 0.01 - 0.12 | 0.01 - 0.12 |
| Linearity (ng/mg) | 0.03 - 5.0 | 0.03 - 5.0 | 0.03 - 5.0 | 0.03 - 5.0 |
Data compiled from representative studies[5][6][7][8][9].
Table 2: FAEE Concentrations in Hair Samples from Different Drinking Groups
| Drinking Group | Sum of FAEEs (ng/mg) |
| Teetotalers | 0.05 - 0.37 |
| Moderate Social Drinkers | 0.26 - 0.50 |
| Alcoholics in Treatment | 0.65 - 20.50 |
| Fatalities with Alcohol History | 1.30 - 30.60 |
Data represents the sum of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate[2].
Table 3: Method Performance for FAEE and EtG Analysis in Meconium
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| FAEEs | 0.8 - 7.5 | 5 - 25 |
| Ethyl Glucuronide (EtG) | 0.8 | 2.5 |
| Ethyl Sulfate (B86663) (EtS) | 0.2 | 1 |
Data from a validated method for simultaneous analysis in meconium.
Experimental Protocols
The following are detailed protocols for the analysis of FAEEs in biological matrices, incorporating the use of this compound as an internal standard.
Protocol 1: Analysis of FAEEs in Hair by GC-MS
This protocol is adapted from established methods for hair analysis[1][2].
1. Materials and Reagents:
-
This compound internal standard solution (e.g., 1 µg/mL in hexane)
-
FAEE standards (ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate, ethyl linolenate)
-
Hexane (B92381) (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
n-Heptane
-
Deionized water
-
2 mL screw-cap vials
-
Solid-Phase Microextraction (SPME) fibers (e.g., 100 µm polydimethylsiloxane)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
2. Sample Preparation and Extraction:
-
Wash approximately 20-50 mg of hair with n-heptane to remove external contaminants, followed by a wash with deionized water. Allow the hair to dry completely.
-
Mince the dried hair into small pieces.
-
Place the minced hair into a 2 mL screw-cap vial.
-
Add 10 µL of the this compound internal standard solution.
-
Add 500 µL of a DMSO/n-heptane (1:1, v/v) extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Incubate at 50°C for 16 hours (overnight).
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper n-heptane layer to a new vial for analysis.
3. Headspace SPME-GC-MS Analysis:
-
Heat the vial containing the n-heptane extract to 80°C.
-
Expose the SPME fiber to the headspace for 30 minutes.
-
Desorb the analytes from the fiber in the GC injector at 250°C for 5 minutes.
-
GC Conditions (representative):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to monitor: Characteristic ions for each FAEE and for this compound.
-
4. Quantification:
-
Create a calibration curve by analyzing standards of known concentrations with a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of each FAEE to the peak area of this compound.
-
Determine the concentration of each FAEE in the unknown samples by interpolating from the calibration curve.
Protocol 2: Analysis of FAEEs in Meconium by LC-MS/MS
This protocol is based on methods developed for the analysis of alcohol biomarkers in meconium.
1. Materials and Reagents:
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
FAEE standards
-
Methanol (B129727) (LC-MS grade)
-
Hexane (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water (LC-MS grade)
-
2 mL microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
2. Sample Preparation and Extraction:
-
Homogenize the meconium sample.
-
Weigh approximately 200 mg of homogenized meconium into a 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 1 mL of methanol and vortex for 1 minute to precipitate proteins.
-
Add 1 mL of hexane and vortex for 2 minutes to extract the FAEEs.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Conditions (representative):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (representative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Select specific precursor-product ion transitions for each FAEE and for this compound.
-
4. Quantification:
-
Follow the same quantification strategy as described in the GC-MS protocol, using the peak area ratios of the analytes to the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for FAEE analysis in hair using GC-MS.
References
- 1. glpbio.com [glpbio.com]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tebubio.com [tebubio.com]
- 5. Hair analysis of fatty acid ethyl esters in the detection of excessive drinking in the context of fetal alcohol spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a novel method for the analysis of alcohol biomarkers: Ethyl glucuronide, ethyl sulfate and phosphatidylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. Ethyl Linoleate-d5 - CD Biosynsis [biosynsis.com]
The Use of Ethyl Linolenate-d5 in Alcohol Biomarker Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of alcohol consumption, particularly chronic and excessive use, is a critical aspect of clinical diagnostics, forensic toxicology, and drug development. While several biomarkers exist, direct metabolites of ethanol offer higher specificity. Among these, Fatty Acid Ethyl Esters (FAEEs) have emerged as valuable medium- to long-term biomarkers. FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. They can be detected in various biological matrices, including hair, meconium, blood, and adipose tissue, providing a window of detection that can extend from days to months.
Ethyl linolenate, a specific FAEE, has been identified as a significant marker, particularly in meconium, for detecting prenatal alcohol exposure. To ensure the accuracy and reliability of quantitative analyses of ethyl linolenate and other FAEEs, the use of a stable isotope-labeled internal standard is crucial. Ethyl linolenate-d5, a deuterated form of ethyl linolenate, serves as an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its higher mass, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in alcohol biomarker studies, aimed at researchers, scientists, and drug development professionals.
Application Notes
The Role of Ethyl Linolenate as an Alcohol Biomarker
Ethyl linolenate is one of several FAEEs that are formed in the body following alcohol consumption. The panel of FAEEs typically analyzed includes ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate. Studies have shown that the sum of these FAEE concentrations in hair can be used to distinguish between teetotalers, social drinkers, and chronic excessive alcohol users[1][2]. Specifically, ethyl linolenate has been found to be elevated in the meconium of newborns exposed to alcohol in utero, making it a key biomarker for identifying fetal alcohol spectrum disorders (FASD)[3].
Advantages of Using this compound as an Internal Standard
The use of a deuterated internal standard like this compound is considered the gold standard for quantitative mass spectrometry. Here are the key advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to signal suppression or enhancement. As this compound co-elutes with the non-labeled analyte and experiences the same matrix effects, it allows for accurate correction.
-
Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some of the analyte may be lost. The internal standard is added at the beginning of this process, and any loss will affect both the analyte and the standard proportionally, thus not impacting the final quantitative result.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of an internal standard significantly improves the precision and accuracy of the analytical method.
-
Method Validation: Regulatory guidelines for the validation of bioanalytical methods often recommend or require the use of a stable isotope-labeled internal standard.
α-Linolenic acid ethyl ester-d5 is commercially available from various chemical suppliers and is intended for use as an internal standard for the quantification of α-linolenic acid ethyl ester by GC- or LC-MS[1][4].
Quantitative Data Summary
The following tables summarize typical quantitative data from studies analyzing FAEEs as alcohol biomarkers. While specific data for methods using this compound is not extensively published, these tables provide representative values for limits of detection (LOD), limits of quantification (LOQ), and concentration ranges observed in different populations.
Table 1: Typical Method Performance for FAEE Analysis in Hair
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| LOD (ng/mg) | 0.005 - 0.04 | 0.005 - 0.04 | 0.005 - 0.04 | 0.005 - 0.04 |
| LOQ (ng/mg) | 0.01 - 0.12 | 0.01 - 0.12 | 0.01 - 0.12 | 0.01 - 0.12 |
| Linearity (ng/mg) | 0.03 - 5.0 | 0.03 - 5.0 | 0.03 - 5.0 | 0.03 - 5.0 |
Data compiled from representative studies[5][6][7][8][9].
Table 2: FAEE Concentrations in Hair Samples from Different Drinking Groups
| Drinking Group | Sum of FAEEs (ng/mg) |
| Teetotalers | 0.05 - 0.37 |
| Moderate Social Drinkers | 0.26 - 0.50 |
| Alcoholics in Treatment | 0.65 - 20.50 |
| Fatalities with Alcohol History | 1.30 - 30.60 |
Data represents the sum of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate[2].
Table 3: Method Performance for FAEE and EtG Analysis in Meconium
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| FAEEs | 0.8 - 7.5 | 5 - 25 |
| Ethyl Glucuronide (EtG) | 0.8 | 2.5 |
| Ethyl Sulfate (EtS) | 0.2 | 1 |
Data from a validated method for simultaneous analysis in meconium.
Experimental Protocols
The following are detailed protocols for the analysis of FAEEs in biological matrices, incorporating the use of this compound as an internal standard.
Protocol 1: Analysis of FAEEs in Hair by GC-MS
This protocol is adapted from established methods for hair analysis[1][2].
1. Materials and Reagents:
-
This compound internal standard solution (e.g., 1 µg/mL in hexane)
-
FAEE standards (ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate, ethyl linolenate)
-
Hexane (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
n-Heptane
-
Deionized water
-
2 mL screw-cap vials
-
Solid-Phase Microextraction (SPME) fibers (e.g., 100 µm polydimethylsiloxane)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
2. Sample Preparation and Extraction:
-
Wash approximately 20-50 mg of hair with n-heptane to remove external contaminants, followed by a wash with deionized water. Allow the hair to dry completely.
-
Mince the dried hair into small pieces.
-
Place the minced hair into a 2 mL screw-cap vial.
-
Add 10 µL of the this compound internal standard solution.
-
Add 500 µL of a DMSO/n-heptane (1:1, v/v) extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Incubate at 50°C for 16 hours (overnight).
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper n-heptane layer to a new vial for analysis.
3. Headspace SPME-GC-MS Analysis:
-
Heat the vial containing the n-heptane extract to 80°C.
-
Expose the SPME fiber to the headspace for 30 minutes.
-
Desorb the analytes from the fiber in the GC injector at 250°C for 5 minutes.
-
GC Conditions (representative):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to monitor: Characteristic ions for each FAEE and for this compound.
-
4. Quantification:
-
Create a calibration curve by analyzing standards of known concentrations with a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of each FAEE to the peak area of this compound.
-
Determine the concentration of each FAEE in the unknown samples by interpolating from the calibration curve.
Protocol 2: Analysis of FAEEs in Meconium by LC-MS/MS
This protocol is based on methods developed for the analysis of alcohol biomarkers in meconium.
1. Materials and Reagents:
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
FAEE standards
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water (LC-MS grade)
-
2 mL microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
2. Sample Preparation and Extraction:
-
Homogenize the meconium sample.
-
Weigh approximately 200 mg of homogenized meconium into a 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 1 mL of methanol and vortex for 1 minute to precipitate proteins.
-
Add 1 mL of hexane and vortex for 2 minutes to extract the FAEEs.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Conditions (representative):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (representative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Select specific precursor-product ion transitions for each FAEE and for this compound.
-
4. Quantification:
-
Follow the same quantification strategy as described in the GC-MS protocol, using the peak area ratios of the analytes to the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for FAEE analysis in hair using GC-MS.
References
- 1. glpbio.com [glpbio.com]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tebubio.com [tebubio.com]
- 5. Hair analysis of fatty acid ethyl esters in the detection of excessive drinking in the context of fetal alcohol spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a novel method for the analysis of alcohol biomarkers: Ethyl glucuronide, ethyl sulfate and phosphatidylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. Ethyl Linoleate-d5 - CD Biosynsis [biosynsis.com]
Application Notes and Protocols for Ethyl Linolenate-d5 in Fetal Alcohol Exposure Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl linolenate-d5 as an internal standard for the quantification of fatty acid ethyl esters (FAEEs), which are established biomarkers for fetal alcohol exposure. The following sections detail the background, applications, relevant data, and detailed experimental protocols for utilizing this stable isotope-labeled compound in fetal alcohol spectrum disorders (FASD) research.
Application Overview
Ethyl linolenate, a non-oxidative metabolite of ethanol (B145695), is a fatty acid ethyl ester (FAEE) that, along with other FAEEs, serves as a specific and reliable biomarker for prenatal alcohol exposure. When a pregnant individual consumes alcohol, ethanol and free fatty acids in the fetal environment can esterify to form FAEEs, which then accumulate in the meconium, the earliest stool of an infant. The detection and quantification of these FAEEs in meconium provide a historical record of fetal exposure to alcohol during the second and third trimesters.
This compound is a deuterated form of ethyl linolenate. Its utility in this research area is primarily as an internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS). Because of its similar chemical and physical properties to the endogenous ethyl linolenate, but with a different mass due to the deuterium (B1214612) atoms, it allows for accurate quantification by correcting for sample loss during extraction and analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the use of FAEEs as biomarkers for fetal alcohol exposure.
Table 1: Performance of FAEEs as Biomarkers for Fetal Alcohol Exposure
| Biomarker | Sample Matrix | Sensitivity | Specificity | Positive Predictive Value | Notes |
| Ethyl linoleate | Meconium | 26.9% | 96.8% | 96.2% | At a cut-off of 0.25 ng/g.[1] |
| Ethyl oleate | Meconium | 84.2% | 83.3% | - | At a cut-off of 32 ng/g for identifying drinking of ≥1.5 average ounces of absolute alcohol per drinking day.[2] |
| Ethyl linolenate | Meconium (VLBW infants) | 86-89% | 83-88% | - | In distinguishing alcohol-exposed from non-exposed very low birth weight newborns.[3] |
| Cumulative FAEEs | Hair | 90% | 90% | - | For detecting excessive drinking using a cut-off of 0.5 ng/mg.[4] |
Table 2: Reported Concentrations of FAEEs in Meconium
| FAEE | Condition | Mean Concentration (ng/g) | Range (ng/g) |
| Ethyl linoleate | Alcohol-Exposed Group | Significantly higher than control | - |
| Ethyl linolenate | Alcohol-Exposed Group (VLBW) | Median: 1,661 (Any Exposure), 19,952 (Weekly Exposure) | - |
| Ethyl arachidonate | Alcohol-Exposed Group | Higher incidence and concentration than control | - |
| Total FAEEs | Alcohol-Exposed Infant | 13,126 | - |
| Total FAEEs | Control Infants | 410 | - |
Experimental Protocols
The following protocols are generalized from published methodologies. Researchers should optimize these protocols for their specific laboratory conditions and instrumentation.
Protocol 1: Quantification of Ethyl Linolenate in Meconium using GC-MS with this compound Internal Standard
This protocol describes the analysis of ethyl linolenate in meconium samples using liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
3.1.1 Materials and Reagents
-
Meconium samples
-
This compound (internal standard)
-
Hexane (B92381) (analytical grade)
-
Acetone (analytical grade)
-
Heptane (analytical grade)
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-23)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
3.1.2 Sample Preparation and Extraction
-
Thaw frozen meconium samples at room temperature.
-
Weigh approximately 0.1 g of meconium into a glass centrifuge tube.
-
Spike the sample with a known amount of this compound solution in ethanol.
-
Add 2 mL of a heptane:acetone (4:1 v/v) extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (heptane) to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh 2 mL of extraction solvent and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3.1.3 GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for ethyl linolenate (e.g., m/z 67, 79, 95, 306).
-
Monitor characteristic ions for this compound (e.g., m/z 311 and other relevant fragment ions).
-
-
Quantification: Calculate the concentration of ethyl linolenate based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve prepared with known concentrations of ethyl linolenate and a fixed concentration of the internal standard.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for FAEE Analysis
This protocol offers a solventless and sensitive alternative for the analysis of FAEEs in meconium.
3.2.1 Materials and Reagents
-
Meconium samples
-
This compound (internal standard)
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heated autosampler with SPME capabilities
-
GC-MS system
-
Headspace vials with septa
3.2.2 Sample Preparation and HS-SPME
-
Weigh approximately 50 mg of meconium into a 10 mL headspace vial.
-
Spike the sample with a known amount of this compound solution.
-
Seal the vial immediately with a septum cap.
-
Place the vial in the autosampler tray.
-
Incubation/Extraction: Heat the vial at 90°C for 10 minutes to allow for equilibration of the FAEEs in the headspace.
-
SPME: Expose the SPME fiber to the headspace of the vial for 30 minutes at 90°C with agitation.
3.2.3 GC-MS Analysis
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector at 270°C for 5 minutes.
-
GC-MS conditions: Use similar conditions as described in Protocol 1 (Section 3.1.3), optimizing as necessary for the SPME introduction method.
-
Quantification: Perform quantification as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes and pathways relevant to fetal alcohol exposure research involving ethyl linolenate.
References
- 1. Development of a headspace solid-phase microextraction procedure for the determination of free volatile fatty acids in waste waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl linolenate | GPR | 1191-41-9 | Invivochem [invivochem.com]
- 4. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Linolenate-d5 in Fetal Alcohol Exposure Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl linolenate-d5 as an internal standard for the quantification of fatty acid ethyl esters (FAEEs), which are established biomarkers for fetal alcohol exposure. The following sections detail the background, applications, relevant data, and detailed experimental protocols for utilizing this stable isotope-labeled compound in fetal alcohol spectrum disorders (FASD) research.
Application Overview
Ethyl linolenate, a non-oxidative metabolite of ethanol, is a fatty acid ethyl ester (FAEE) that, along with other FAEEs, serves as a specific and reliable biomarker for prenatal alcohol exposure. When a pregnant individual consumes alcohol, ethanol and free fatty acids in the fetal environment can esterify to form FAEEs, which then accumulate in the meconium, the earliest stool of an infant. The detection and quantification of these FAEEs in meconium provide a historical record of fetal exposure to alcohol during the second and third trimesters.
This compound is a deuterated form of ethyl linolenate. Its utility in this research area is primarily as an internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS). Because of its similar chemical and physical properties to the endogenous ethyl linolenate, but with a different mass due to the deuterium atoms, it allows for accurate quantification by correcting for sample loss during extraction and analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the use of FAEEs as biomarkers for fetal alcohol exposure.
Table 1: Performance of FAEEs as Biomarkers for Fetal Alcohol Exposure
| Biomarker | Sample Matrix | Sensitivity | Specificity | Positive Predictive Value | Notes |
| Ethyl linoleate | Meconium | 26.9% | 96.8% | 96.2% | At a cut-off of 0.25 ng/g.[1] |
| Ethyl oleate | Meconium | 84.2% | 83.3% | - | At a cut-off of 32 ng/g for identifying drinking of ≥1.5 average ounces of absolute alcohol per drinking day.[2] |
| Ethyl linolenate | Meconium (VLBW infants) | 86-89% | 83-88% | - | In distinguishing alcohol-exposed from non-exposed very low birth weight newborns.[3] |
| Cumulative FAEEs | Hair | 90% | 90% | - | For detecting excessive drinking using a cut-off of 0.5 ng/mg.[4] |
Table 2: Reported Concentrations of FAEEs in Meconium
| FAEE | Condition | Mean Concentration (ng/g) | Range (ng/g) |
| Ethyl linoleate | Alcohol-Exposed Group | Significantly higher than control | - |
| Ethyl linolenate | Alcohol-Exposed Group (VLBW) | Median: 1,661 (Any Exposure), 19,952 (Weekly Exposure) | - |
| Ethyl arachidonate | Alcohol-Exposed Group | Higher incidence and concentration than control | - |
| Total FAEEs | Alcohol-Exposed Infant | 13,126 | - |
| Total FAEEs | Control Infants | 410 | - |
Experimental Protocols
The following protocols are generalized from published methodologies. Researchers should optimize these protocols for their specific laboratory conditions and instrumentation.
Protocol 1: Quantification of Ethyl Linolenate in Meconium using GC-MS with this compound Internal Standard
This protocol describes the analysis of ethyl linolenate in meconium samples using liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
3.1.1 Materials and Reagents
-
Meconium samples
-
This compound (internal standard)
-
Hexane (analytical grade)
-
Acetone (analytical grade)
-
Heptane (analytical grade)
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-23)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
3.1.2 Sample Preparation and Extraction
-
Thaw frozen meconium samples at room temperature.
-
Weigh approximately 0.1 g of meconium into a glass centrifuge tube.
-
Spike the sample with a known amount of this compound solution in ethanol.
-
Add 2 mL of a heptane:acetone (4:1 v/v) extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (heptane) to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh 2 mL of extraction solvent and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3.1.3 GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for ethyl linolenate (e.g., m/z 67, 79, 95, 306).
-
Monitor characteristic ions for this compound (e.g., m/z 311 and other relevant fragment ions).
-
-
Quantification: Calculate the concentration of ethyl linolenate based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve prepared with known concentrations of ethyl linolenate and a fixed concentration of the internal standard.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for FAEE Analysis
This protocol offers a solventless and sensitive alternative for the analysis of FAEEs in meconium.
3.2.1 Materials and Reagents
-
Meconium samples
-
This compound (internal standard)
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heated autosampler with SPME capabilities
-
GC-MS system
-
Headspace vials with septa
3.2.2 Sample Preparation and HS-SPME
-
Weigh approximately 50 mg of meconium into a 10 mL headspace vial.
-
Spike the sample with a known amount of this compound solution.
-
Seal the vial immediately with a septum cap.
-
Place the vial in the autosampler tray.
-
Incubation/Extraction: Heat the vial at 90°C for 10 minutes to allow for equilibration of the FAEEs in the headspace.
-
SPME: Expose the SPME fiber to the headspace of the vial for 30 minutes at 90°C with agitation.
3.2.3 GC-MS Analysis
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector at 270°C for 5 minutes.
-
GC-MS conditions: Use similar conditions as described in Protocol 1 (Section 3.1.3), optimizing as necessary for the SPME introduction method.
-
Quantification: Perform quantification as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes and pathways relevant to fetal alcohol exposure research involving ethyl linolenate.
References
- 1. Development of a headspace solid-phase microextraction procedure for the determination of free volatile fatty acids in waste waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl linolenate | GPR | 1191-41-9 | Invivochem [invivochem.com]
- 4. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Linolenate-d5 Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ethyl linolenate-d5 in tissue samples. The following sections outline the necessary procedures from sample preparation to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including data presentation and visualization of the experimental workflow and relevant biochemical pathways.
Introduction
This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of ethyl linolenate and other related fatty acid ethyl esters (FAEEs) in biological matrices. FAEEs are non-oxidative metabolites of ethanol (B145695) and can serve as biomarkers for alcohol consumption. Their analysis in tissues is crucial for toxicological studies, biomarker discovery, and understanding the metabolic fate of fatty acids. This application note details robust methods for the extraction and quantification of this compound from tissue samples.
Experimental Protocols
Tissue Homogenization and Lipid Extraction (Folch Method)
This protocol is based on the widely used Folch method for total lipid extraction from tissue.[1][2][3][4][5]
Materials:
-
Tissue sample (e.g., liver, brain, adipose tissue), stored at -80°C
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v) in ultrapure water
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Glass homogenizer (e.g., Potter-Elvehjem) or bead beater with appropriate beads
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Transfer the tissue to a glass homogenizer or a bead beater tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).[1][2]
-
Spike the sample with a known amount of this compound internal standard solution.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. For soft tissues like the brain, a glass homogenizer is effective. For tougher tissues, a bead beater may be necessary.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[2]
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).[2]
-
Vortex the mixture for 30 seconds to induce phase separation.
-
Centrifuge the sample at 2,000-3,000 x g for 10 minutes to separate the layers.[2]
-
Carefully collect the lower (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., hexane (B92381) for GC-MS or a mobile phase compatible solvent for LC-MS/MS).
GC-MS Analysis Protocol
For GC-MS analysis, derivatization of fatty acid ethyl esters is generally not required. However, if analyzing total fatty acids (after hydrolysis of esters), derivatization to fatty acid methyl esters (FAMEs) is necessary. The following protocol assumes the direct analysis of this compound.
Materials:
-
Reconstituted lipid extract in hexane
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
GC-MS Parameters (Illustrative):
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound (e.g., molecular ion and characteristic fragments) |
LC-MS/MS Analysis Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound without the need for derivatization.
Materials:
-
Reconstituted lipid extract in a mobile phase compatible solvent (e.g., methanol/acetonitrile mixture)
-
LC-MS/MS system with a C18 reversed-phase column
LC-MS/MS Parameters (Illustrative):
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 400°C |
| Capillary Voltage | 3.0 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion (e.g., [M+H]+ or [M+Na]+ of this compound) → Product ion (characteristic fragment) |
| Collision Energy | To be optimized for the specific transition |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following table provides an illustrative example of expected performance characteristics for a validated method. Actual values must be determined experimentally.
Table 1: Illustrative Quantitative Performance Data
| Parameter | This compound (in Liver Tissue) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/g |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/g |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Note: These values are representative and should be established for each specific matrix and analytical method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in tissue.
Caption: Experimental workflow for tissue sample preparation.
Alpha-Linolenic Acid Metabolism Pathway
Ethyl linolenate is the ethyl ester of alpha-linolenic acid (ALA). The metabolic fate of ALA is of significant biological interest. The following diagram outlines the key steps in the metabolic pathway of ALA.
Caption: Metabolic pathway of Alpha-Linolenic Acid (ALA).
References
Application Notes and Protocols for Ethyl Linolenate-d5 Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ethyl linolenate-d5 in tissue samples. The following sections outline the necessary procedures from sample preparation to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including data presentation and visualization of the experimental workflow and relevant biochemical pathways.
Introduction
This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of ethyl linolenate and other related fatty acid ethyl esters (FAEEs) in biological matrices. FAEEs are non-oxidative metabolites of ethanol and can serve as biomarkers for alcohol consumption. Their analysis in tissues is crucial for toxicological studies, biomarker discovery, and understanding the metabolic fate of fatty acids. This application note details robust methods for the extraction and quantification of this compound from tissue samples.
Experimental Protocols
Tissue Homogenization and Lipid Extraction (Folch Method)
This protocol is based on the widely used Folch method for total lipid extraction from tissue.[1][2][3][4][5]
Materials:
-
Tissue sample (e.g., liver, brain, adipose tissue), stored at -80°C
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v) in ultrapure water
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Glass homogenizer (e.g., Potter-Elvehjem) or bead beater with appropriate beads
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Transfer the tissue to a glass homogenizer or a bead beater tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).[1][2]
-
Spike the sample with a known amount of this compound internal standard solution.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. For soft tissues like the brain, a glass homogenizer is effective. For tougher tissues, a bead beater may be necessary.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[2]
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).[2]
-
Vortex the mixture for 30 seconds to induce phase separation.
-
Centrifuge the sample at 2,000-3,000 x g for 10 minutes to separate the layers.[2]
-
Carefully collect the lower (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., hexane for GC-MS or a mobile phase compatible solvent for LC-MS/MS).
GC-MS Analysis Protocol
For GC-MS analysis, derivatization of fatty acid ethyl esters is generally not required. However, if analyzing total fatty acids (after hydrolysis of esters), derivatization to fatty acid methyl esters (FAMEs) is necessary. The following protocol assumes the direct analysis of this compound.
Materials:
-
Reconstituted lipid extract in hexane
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
GC-MS Parameters (Illustrative):
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound (e.g., molecular ion and characteristic fragments) |
LC-MS/MS Analysis Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound without the need for derivatization.
Materials:
-
Reconstituted lipid extract in a mobile phase compatible solvent (e.g., methanol/acetonitrile mixture)
-
LC-MS/MS system with a C18 reversed-phase column
LC-MS/MS Parameters (Illustrative):
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 400°C |
| Capillary Voltage | 3.0 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion (e.g., [M+H]+ or [M+Na]+ of this compound) → Product ion (characteristic fragment) |
| Collision Energy | To be optimized for the specific transition |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following table provides an illustrative example of expected performance characteristics for a validated method. Actual values must be determined experimentally.
Table 1: Illustrative Quantitative Performance Data
| Parameter | This compound (in Liver Tissue) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/g |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/g |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Note: These values are representative and should be established for each specific matrix and analytical method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in tissue.
Caption: Experimental workflow for tissue sample preparation.
Alpha-Linolenic Acid Metabolism Pathway
Ethyl linolenate is the ethyl ester of alpha-linolenic acid (ALA). The metabolic fate of ALA is of significant biological interest. The following diagram outlines the key steps in the metabolic pathway of ALA.
Caption: Metabolic pathway of Alpha-Linolenic Acid (ALA).
References
Application Notes and Protocols for the Extraction of Ethyl Linolenate-d5
These application notes provide detailed protocols for the extraction of Ethyl linolenate-d5, a deuterated fatty acid ethyl ester (FAEE), from biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in lipidomics and related fields. This compound is commonly used as an internal standard in mass spectrometry-based quantification of endogenous FAEEs, which are biomarkers of alcohol consumption and are implicated in various physiological and pathological processes.
Scientific Background
Fatty acid ethyl esters are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. Their presence and concentration in various tissues and biofluids can provide insights into alcohol intake and its metabolic consequences. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it mimics the chemical behavior of the endogenous analytes during sample preparation and analysis, correcting for matrix effects and variations in extraction efficiency.
Signaling Pathways of Related Compounds
While specific signaling pathways for this compound are not extensively documented, studies on structurally related, non-deuterated compounds provide valuable context for potential research applications.
-
Ethyl linoleate (B1235992) , the ethyl ester of linoleic acid, has been shown to inhibit α-MSH-induced melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[1] It has also been found to attenuate lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1.[2][3]
-
α-Linolenic acid , the corresponding free fatty acid, is known to regulate the Cox2/VEGF/MAP Kinase pathway in cervical cancer cells.[4] It has also been demonstrated to suppress proliferation and invasion in osteosarcoma cells by inhibiting Fatty Acid Synthase and downregulating Akt phosphorylation.[5] Furthermore, plant sterol esters of α-linolenic acid have been shown to ameliorate nonalcoholic fatty liver disease by activating AMPK signaling.[6]
These pathways suggest that FAEEs may play roles in cell signaling, inflammation, and cancer biology, making their accurate quantification with standards like this compound essential.
Signaling pathways influenced by related non-deuterated compounds.
Comparison of Extraction Protocol Efficiencies
The choice of extraction method can significantly impact the recovery of this compound. Below is a summary of reported recovery rates for FAEEs and related lipids using different techniques.
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (Folch) | Marine Tissue | Total Lipids | Generally higher than Bligh & Dyer for >2% lipid content | [7][8] |
| Liquid-Liquid Extraction (Bligh & Dyer) | Marine Tissue | Total Lipids | Underestimates lipids >2% compared to Folch | [7][8] |
| Solid-Phase Extraction (SPE) | Standard Lipid Mixture | Ethyl Oleate | 70 ± 3 | [9][10] |
| Solid-Phase Extraction (SPE) | Olive Oil | Four FAEEs | 93.8 - 104.0 | [11] |
| Solid-Phase Extraction (SPE) | Urine | Organic Acids | 84.1 | [12] |
| Liquid-Liquid Extraction (LLE) | Urine | Organic Acids | 77.4 | [12] |
Note: Recovery can be matrix-dependent and should be validated for each specific application.
Experimental Protocols
Below are detailed protocols for the extraction of this compound from biological samples. It is recommended to spike the sample with a known amount of this compound at the beginning of the extraction process to act as an internal standard for the quantification of endogenous FAEEs.
Protocol 1: Modified Folch Method (Liquid-Liquid Extraction)
This protocol is a robust method for the total lipid extraction from tissues and biofluids.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
For tissue samples, weigh approximately 100 mg of tissue and homogenize in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
For liquid samples (e.g., plasma), use 100 µL of the sample and add 2 mL of the 2:1 (v/v) chloroform:methanol mixture.
-
-
Internal Standard Spiking: Add a known amount of this compound in a small volume of solvent to the homogenate.
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 1 hour with occasional vortexing.
-
-
Phase Separation:
-
Add 0.2 volumes (0.4 mL) of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane (B92381) or mobile phase for LC-MS analysis).
Workflow for the Modified Folch lipid extraction method.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more targeted extraction and can reduce matrix interferences compared to LLE. This protocol is adapted for the purification of FAEEs.
Materials:
-
Aminopropyl-bonded silica (B1680970) SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
-
Hexane (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Lipid Extraction (Pre-SPE Step):
-
Perform an initial crude lipid extraction using a method like the Folch or Bligh & Dyer protocol (see Protocol 1, steps 1-3).
-
After the initial extraction, evaporate the solvent and reconstitute the lipid extract in a small volume of hexane (e.g., 1 mL).
-
-
SPE Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
-
Elution of FAEEs:
-
Elute the FAEEs (including this compound) and cholesteryl esters from the cartridge with 5 mL of hexane. Collect the eluate.
-
-
Separation of FAEEs from Cholesteryl Esters (Optional):
-
If separation from cholesteryl esters is required, an additional SPE step with an ODS (C18) cartridge can be performed.
-
Condition the ODS cartridge with 5 mL of isopropanol followed by 5 mL of isopropanol:water (5:1, v/v).
-
Load the eluate from the aminopropyl cartridge (after evaporation and reconstitution in a small volume of isopropanol:water).
-
Elute the FAEEs with isopropanol:water (5:1, v/v).
-
-
Solvent Evaporation: Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.
Workflow for Solid-Phase Extraction (SPE) of FAEEs.
Concluding Remarks
The selection of an appropriate extraction protocol for this compound and endogenous FAEEs is critical for achieving accurate and reproducible results. The modified Folch method provides a comprehensive extraction of total lipids, while SPE offers a more targeted approach with potentially cleaner extracts. The choice of method will depend on the specific research question, the nature of the biological matrix, and the analytical platform being used. It is always recommended to perform a thorough validation of the chosen method to ensure optimal recovery and minimal matrix effects.
References
- 1. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Ethyl linoleate from garlic attenuates lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1 in RAW264.7 cells [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-linolenic acid regulates Cox2/VEGF/MAP kinase pathway and decreases the expression of HPV oncoproteins E6/E7 through restoration of p53 and Rb expression in human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant sterol ester of α-linolenic acid ameliorates high-fat diet-induced nonalcoholic fatty liver disease in mice: association with regulating mitochondrial dysfunction and oxidative stress via activating AMPK signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. vliz.be [vliz.be]
- 8. researchgate.net [researchgate.net]
- 9. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Ethyl Linolenate-d5
These application notes provide detailed protocols for the extraction of Ethyl linolenate-d5, a deuterated fatty acid ethyl ester (FAEE), from biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in lipidomics and related fields. This compound is commonly used as an internal standard in mass spectrometry-based quantification of endogenous FAEEs, which are biomarkers of alcohol consumption and are implicated in various physiological and pathological processes.
Scientific Background
Fatty acid ethyl esters are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. Their presence and concentration in various tissues and biofluids can provide insights into alcohol intake and its metabolic consequences. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it mimics the chemical behavior of the endogenous analytes during sample preparation and analysis, correcting for matrix effects and variations in extraction efficiency.
Signaling Pathways of Related Compounds
While specific signaling pathways for this compound are not extensively documented, studies on structurally related, non-deuterated compounds provide valuable context for potential research applications.
-
Ethyl linoleate , the ethyl ester of linoleic acid, has been shown to inhibit α-MSH-induced melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[1] It has also been found to attenuate lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1.[2][3]
-
α-Linolenic acid , the corresponding free fatty acid, is known to regulate the Cox2/VEGF/MAP Kinase pathway in cervical cancer cells.[4] It has also been demonstrated to suppress proliferation and invasion in osteosarcoma cells by inhibiting Fatty Acid Synthase and downregulating Akt phosphorylation.[5] Furthermore, plant sterol esters of α-linolenic acid have been shown to ameliorate nonalcoholic fatty liver disease by activating AMPK signaling.[6]
These pathways suggest that FAEEs may play roles in cell signaling, inflammation, and cancer biology, making their accurate quantification with standards like this compound essential.
Signaling pathways influenced by related non-deuterated compounds.
Comparison of Extraction Protocol Efficiencies
The choice of extraction method can significantly impact the recovery of this compound. Below is a summary of reported recovery rates for FAEEs and related lipids using different techniques.
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (Folch) | Marine Tissue | Total Lipids | Generally higher than Bligh & Dyer for >2% lipid content | [7][8] |
| Liquid-Liquid Extraction (Bligh & Dyer) | Marine Tissue | Total Lipids | Underestimates lipids >2% compared to Folch | [7][8] |
| Solid-Phase Extraction (SPE) | Standard Lipid Mixture | Ethyl Oleate | 70 ± 3 | [9][10] |
| Solid-Phase Extraction (SPE) | Olive Oil | Four FAEEs | 93.8 - 104.0 | [11] |
| Solid-Phase Extraction (SPE) | Urine | Organic Acids | 84.1 | [12] |
| Liquid-Liquid Extraction (LLE) | Urine | Organic Acids | 77.4 | [12] |
Note: Recovery can be matrix-dependent and should be validated for each specific application.
Experimental Protocols
Below are detailed protocols for the extraction of this compound from biological samples. It is recommended to spike the sample with a known amount of this compound at the beginning of the extraction process to act as an internal standard for the quantification of endogenous FAEEs.
Protocol 1: Modified Folch Method (Liquid-Liquid Extraction)
This protocol is a robust method for the total lipid extraction from tissues and biofluids.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
For tissue samples, weigh approximately 100 mg of tissue and homogenize in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
For liquid samples (e.g., plasma), use 100 µL of the sample and add 2 mL of the 2:1 (v/v) chloroform:methanol mixture.
-
-
Internal Standard Spiking: Add a known amount of this compound in a small volume of solvent to the homogenate.
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 1 hour with occasional vortexing.
-
-
Phase Separation:
-
Add 0.2 volumes (0.4 mL) of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane or mobile phase for LC-MS analysis).
Workflow for the Modified Folch lipid extraction method.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more targeted extraction and can reduce matrix interferences compared to LLE. This protocol is adapted for the purification of FAEEs.
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Lipid Extraction (Pre-SPE Step):
-
Perform an initial crude lipid extraction using a method like the Folch or Bligh & Dyer protocol (see Protocol 1, steps 1-3).
-
After the initial extraction, evaporate the solvent and reconstitute the lipid extract in a small volume of hexane (e.g., 1 mL).
-
-
SPE Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
-
Elution of FAEEs:
-
Elute the FAEEs (including this compound) and cholesteryl esters from the cartridge with 5 mL of hexane. Collect the eluate.
-
-
Separation of FAEEs from Cholesteryl Esters (Optional):
-
If separation from cholesteryl esters is required, an additional SPE step with an ODS (C18) cartridge can be performed.
-
Condition the ODS cartridge with 5 mL of isopropanol followed by 5 mL of isopropanol:water (5:1, v/v).
-
Load the eluate from the aminopropyl cartridge (after evaporation and reconstitution in a small volume of isopropanol:water).
-
Elute the FAEEs with isopropanol:water (5:1, v/v).
-
-
Solvent Evaporation: Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.
Workflow for Solid-Phase Extraction (SPE) of FAEEs.
Concluding Remarks
The selection of an appropriate extraction protocol for this compound and endogenous FAEEs is critical for achieving accurate and reproducible results. The modified Folch method provides a comprehensive extraction of total lipids, while SPE offers a more targeted approach with potentially cleaner extracts. The choice of method will depend on the specific research question, the nature of the biological matrix, and the analytical platform being used. It is always recommended to perform a thorough validation of the chosen method to ensure optimal recovery and minimal matrix effects.
References
- 1. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Ethyl linoleate from garlic attenuates lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1 in RAW264.7 cells [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-linolenic acid regulates Cox2/VEGF/MAP kinase pathway and decreases the expression of HPV oncoproteins E6/E7 through restoration of p53 and Rb expression in human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant sterol ester of α-linolenic acid ameliorates high-fat diet-induced nonalcoholic fatty liver disease in mice: association with regulating mitochondrial dysfunction and oxidative stress via activating AMPK signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. vliz.be [vliz.be]
- 8. researchgate.net [researchgate.net]
- 9. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Linolenate-d5 in Melanin Biosynthesis Inhibition Studies
Introduction
Ethyl linolenate is an unsaturated fatty acid with recognized antibacterial and anti-inflammatory properties.[1][2] Recent research has highlighted its potential as a skin-whitening agent due to its ability to inhibit melanogenesis.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the inhibitory effects of ethyl linolenate on melanin (B1238610) biosynthesis. While this document focuses on the application of its deuterated counterpart, Ethyl Linolenate-d5, it is important to note that the biological activity data and pathways described herein are based on studies conducted with the non-deuterated form, ethyl linoleate (B1235992). This compound is primarily intended for use as an internal standard in quantitative analyses, such as mass spectrometry, to accurately measure the uptake, metabolism, and concentration of ethyl linoleate in biological systems. The underlying assumption is that the deuterium (B1214612) labeling does not significantly alter the biological activity of the molecule in the context of melanin biosynthesis inhibition.
Mechanism of Action
Ethyl linoleate exerts its anti-melanogenic effects not by directly inhibiting the tyrosinase enzyme, but by modulating the upstream signaling pathways that regulate its expression.[1][2] Specifically, it has been shown to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway in B16F10 murine melanoma cells.[1][2][4] Treatment with ethyl linoleate leads to a decrease in the phosphorylation of Akt and glycogen (B147801) synthase kinase 3β (GSK3β), which in turn reduces the levels of β-catenin.[1][2] This cascade of events ultimately suppresses the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic genes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1).[1][5] The downregulation of these proteins results in decreased melanin production.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies on the effect of ethyl linoleate on melanin content and tyrosinase activity in α-MSH-induced B16F10 cells.
Table 1: Effect of Ethyl Linoleate on Melanin Content in α-MSH-induced B16F10 Cells
| Concentration of Ethyl Linoleate (µM) | Melanin Content (% of α-MSH control) |
| 100 | Reduced |
| 200 | Significantly Reduced |
| 400 | Reduced to 30.40% |
Data synthesized from studies demonstrating a concentration-dependent inhibition of melanin production.[1]
Table 2: Effect of Ethyl Linoleate on Intracellular Tyrosinase Activity in α-MSH-induced B16F10 Cells
| Concentration of Ethyl Linoleate (µM) | Intracellular Tyrosinase Activity (% of α-MSH control) |
| 100 | Reduced |
| 200 | Significantly Reduced |
| 400 | Significantly Reduced |
Ethyl linoleate was found to decrease intracellular tyrosinase activity in a dose-dependent manner.[1][2]
Table 3: Effect of Ethyl Linoleate on the Expression of Melanogenesis-Related Proteins
| Protein | Effect of Ethyl Linoleate Treatment |
| MITF | Decreased expression |
| Tyrosinase (TYR) | Decreased expression |
| TRP1 | Decreased expression |
| Phospho-Akt | Decreased phosphorylation |
| Phospho-GSK3β | Decreased phosphorylation |
| β-catenin | Decreased levels |
Ethyl linoleate downregulates key proteins involved in the melanin synthesis pathway.[1][2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: B16F10 murine melanoma cells are a commonly used model for studying melanogenesis.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This protocol is adapted from established methods to quantify melanin content in cultured cells.[6][7]
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of ethyl linoleate (or this compound for uptake/quantification studies) and/or α-melanocyte-stimulating hormone (α-MSH) for 48-72 hours.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them by sonication in 50 mM Tris-HCl (pH 7.4) containing 2 mM EDTA, 150 mM NaCl, 1 mM dithiothreitol, and protease inhibitors.
-
Pigment Pelleting: Centrifuge the cell lysates at 20,000 x g for 15 minutes at 4°C to pellet the pigment.
-
Washing: Wash the pellet once with a 1:1 solution of ethanol:ether.
-
Solubilization: Dissolve the melanin pellet in 2 M NaOH containing 20% DMSO by incubating at 60°C.
-
Quantification: Measure the absorbance of the solubilized melanin at 492 nm using a microplate reader.
-
Normalization: Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the melanin content. The results can be expressed as OD492/mg of protein.
Intracellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.
-
Cell Preparation: Seed and treat B16F10 cells as described in the melanin content assay protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction: In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Incubation: Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
Calculation: The tyrosinase activity is proportional to the rate of dopachrome formation and can be expressed as a percentage of the control.
Mandatory Visualizations
Signaling Pathway of Melanin Biosynthesis Inhibition by Ethyl Linoleate
Caption: Signaling pathway of ethyl linoleate-mediated melanin biosynthesis inhibition.
Experimental Workflow for Studying Melanin Biosynthesis Inhibition
Caption: Experimental workflow for assessing melanin biosynthesis inhibition.
References
- 1. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Linolenate-d5 in Melanin Biosynthesis Inhibition Studies
Introduction
Ethyl linolenate is an unsaturated fatty acid with recognized antibacterial and anti-inflammatory properties.[1][2] Recent research has highlighted its potential as a skin-whitening agent due to its ability to inhibit melanogenesis.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the inhibitory effects of ethyl linolenate on melanin biosynthesis. While this document focuses on the application of its deuterated counterpart, Ethyl Linolenate-d5, it is important to note that the biological activity data and pathways described herein are based on studies conducted with the non-deuterated form, ethyl linoleate. This compound is primarily intended for use as an internal standard in quantitative analyses, such as mass spectrometry, to accurately measure the uptake, metabolism, and concentration of ethyl linoleate in biological systems. The underlying assumption is that the deuterium labeling does not significantly alter the biological activity of the molecule in the context of melanin biosynthesis inhibition.
Mechanism of Action
Ethyl linoleate exerts its anti-melanogenic effects not by directly inhibiting the tyrosinase enzyme, but by modulating the upstream signaling pathways that regulate its expression.[1][2] Specifically, it has been shown to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway in B16F10 murine melanoma cells.[1][2][4] Treatment with ethyl linoleate leads to a decrease in the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), which in turn reduces the levels of β-catenin.[1][2] This cascade of events ultimately suppresses the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic genes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1).[1][5] The downregulation of these proteins results in decreased melanin production.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies on the effect of ethyl linoleate on melanin content and tyrosinase activity in α-MSH-induced B16F10 cells.
Table 1: Effect of Ethyl Linoleate on Melanin Content in α-MSH-induced B16F10 Cells
| Concentration of Ethyl Linoleate (µM) | Melanin Content (% of α-MSH control) |
| 100 | Reduced |
| 200 | Significantly Reduced |
| 400 | Reduced to 30.40% |
Data synthesized from studies demonstrating a concentration-dependent inhibition of melanin production.[1]
Table 2: Effect of Ethyl Linoleate on Intracellular Tyrosinase Activity in α-MSH-induced B16F10 Cells
| Concentration of Ethyl Linoleate (µM) | Intracellular Tyrosinase Activity (% of α-MSH control) |
| 100 | Reduced |
| 200 | Significantly Reduced |
| 400 | Significantly Reduced |
Ethyl linoleate was found to decrease intracellular tyrosinase activity in a dose-dependent manner.[1][2]
Table 3: Effect of Ethyl Linoleate on the Expression of Melanogenesis-Related Proteins
| Protein | Effect of Ethyl Linoleate Treatment |
| MITF | Decreased expression |
| Tyrosinase (TYR) | Decreased expression |
| TRP1 | Decreased expression |
| Phospho-Akt | Decreased phosphorylation |
| Phospho-GSK3β | Decreased phosphorylation |
| β-catenin | Decreased levels |
Ethyl linoleate downregulates key proteins involved in the melanin synthesis pathway.[1][2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: B16F10 murine melanoma cells are a commonly used model for studying melanogenesis.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This protocol is adapted from established methods to quantify melanin content in cultured cells.[6][7]
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of ethyl linoleate (or this compound for uptake/quantification studies) and/or α-melanocyte-stimulating hormone (α-MSH) for 48-72 hours.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them by sonication in 50 mM Tris-HCl (pH 7.4) containing 2 mM EDTA, 150 mM NaCl, 1 mM dithiothreitol, and protease inhibitors.
-
Pigment Pelleting: Centrifuge the cell lysates at 20,000 x g for 15 minutes at 4°C to pellet the pigment.
-
Washing: Wash the pellet once with a 1:1 solution of ethanol:ether.
-
Solubilization: Dissolve the melanin pellet in 2 M NaOH containing 20% DMSO by incubating at 60°C.
-
Quantification: Measure the absorbance of the solubilized melanin at 492 nm using a microplate reader.
-
Normalization: Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the melanin content. The results can be expressed as OD492/mg of protein.
Intracellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.
-
Cell Preparation: Seed and treat B16F10 cells as described in the melanin content assay protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction: In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Incubation: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculation: The tyrosinase activity is proportional to the rate of dopachrome formation and can be expressed as a percentage of the control.
Mandatory Visualizations
Signaling Pathway of Melanin Biosynthesis Inhibition by Ethyl Linoleate
Caption: Signaling pathway of ethyl linoleate-mediated melanin biosynthesis inhibition.
Experimental Workflow for Studying Melanin Biosynthesis Inhibition
Caption: Experimental workflow for assessing melanin biosynthesis inhibition.
References
- 1. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl Linolenate-d5 in Liver Disease Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl linolenate-d5, a deuterated stable isotope of ethyl linolenate, in the study of liver diseases. Its unique properties make it a valuable tool for tracing metabolic pathways, assessing fatty acid flux, and investigating the therapeutic potential of omega-3 fatty acids in conditions such as non-alcoholic fatty liver disease (NAFLD) and alcohol-associated liver disease (ALD).
Application Notes
Ethyl linolenate is the ethyl ester of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The deuterated form, this compound, incorporates five deuterium (B1214612) atoms, rendering it distinguishable from its endogenous counterparts by mass spectrometry. This key feature allows for precise tracing and quantification in complex biological systems.
Primary Applications in Liver Disease Research:
-
Metabolic Fate and Pathway Analysis: this compound serves as an excellent tracer to delineate the metabolic pathway of ALA in the liver. Researchers can monitor its conversion to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to have anti-inflammatory properties. This is crucial for understanding how dietary omega-3s are processed in healthy versus diseased livers.
-
Investigating Lipid Peroxidation and Oxidative Stress: A key advantage of using deuterated polyunsaturated fatty acids (PUFAs) is their resistance to lipid peroxidation. Oxidative stress is a major driver in the progression of NAFLD to its more severe form, non-alcoholic steatohepatitis (NASH). By replacing hydrogen atoms at positions prone to abstraction with heavier deuterium atoms, the C-D bond is stronger and less susceptible to cleavage by reactive oxygen species (ROS). This "deuterium reinforcement" can help determine the extent to which lipid peroxidation contributes to liver damage and whether arresting this process has therapeutic benefits.
-
Quantifying Fatty Acid Uptake and Flux: In liver diseases, the dynamics of fatty acid uptake, synthesis, oxidation, and storage are often dysregulated. By administering a known amount of this compound, scientists can quantify its uptake by hepatocytes and its incorporation into various lipid pools, such as triglycerides and phospholipids. This provides valuable data on the underlying metabolic disturbances in conditions like hepatic steatosis.
-
Preclinical Therapeutic Efficacy Studies: The protective effect of deuterated PUFAs against oxidative stress makes this compound a potential therapeutic agent. Preclinical studies in animal models of NAFLD/NASH can utilize this compound to assess its ability to mitigate liver fat accumulation, inflammation, and fibrosis.
Proposed Experimental Protocols
The following are detailed, proposed protocols for key experiments using this compound in liver disease research. These are based on established methodologies for studying deuterated fatty acids and lipid metabolism.
Protocol 1: In Vivo Assessment of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
Objective: To evaluate the therapeutic efficacy and metabolic fate of this compound in a diet-induced mouse model of NASH.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Control diet (e.g., standard chow)
-
NASH-inducing diet (e.g., high-fat, high-cholesterol, high-fructose)
-
This compound (vehicle: corn oil)
-
Blood collection supplies (e.g., EDTA tubes)
-
Liver tissue collection supplies
-
Equipment for lipid extraction, homogenization, and mass spectrometry (GC-MS or LC-MS/MS)
Methodology:
-
Animal Model Induction:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into three groups:
-
Group A: Control diet.
-
Group B: NASH diet.
-
Group C: NASH diet + this compound.
-
-
Feed mice their respective diets for a period of 8-16 weeks to induce NASH.
-
-
Dosing Regimen:
-
For Group C, administer this compound daily via oral gavage at a dose of 100-500 mg/kg body weight, dissolved in corn oil.
-
Groups A and B should receive an equivalent volume of the vehicle (corn oil).
-
-
Sample Collection:
-
At the end of the study period, fast mice overnight.
-
Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
Perfuse the liver with saline, then excise and weigh it. Take portions for histology (fix in 10% formalin), gene expression analysis (snap-freeze in liquid nitrogen), and lipid analysis (snap-freeze).
-
-
Biochemical and Histological Analysis:
-
Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
-
Lipid Analysis by Mass Spectrometry:
-
Perform lipid extraction from plasma and liver homogenates.
-
Analyze the samples using GC-MS or LC-MS/MS to quantify the levels of this compound and its deuterated metabolites (e.g., EPA-d5, DHA-d5) in different lipid fractions.
-
Protocol 2: In Vitro Tracing of this compound Metabolism in Hepatocytes
Objective: To trace the uptake and metabolic conversion of this compound in a cell culture model of hepatic steatosis.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Fatty acid-free BSA
-
Palmitic acid and oleic acid
-
This compound
-
Lipid extraction solvents
-
LC-MS/MS system
Methodology:
-
Cell Culture and Steatosis Induction:
-
Culture HepG2 cells to ~80% confluency.
-
Induce steatosis by incubating cells for 24 hours in a medium containing a mixture of palmitic and oleic acids (e.g., 500 µM total) complexed to fatty acid-free BSA. A control group should receive BSA vehicle alone.
-
-
Tracer Incubation:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA.
-
Remove the steatosis-inducing medium and replace it with a fresh medium containing this compound (e.g., at a final concentration of 50 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, wash the cells with cold PBS.
-
Scrape the cells and collect them for lipid analysis.
-
-
Lipid Extraction and Analysis:
-
Perform a total lipid extraction from the cell pellets using a standard method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid extracts by LC-MS/MS to identify and quantify this compound and its deuterated downstream metabolites within different lipid classes (e.g., triglycerides, phospholipids, free fatty acids).
-
Quantitative Data Summary
The following tables present representative data that could be expected from the experiments described above.
Table 1: Representative In Vivo Data from NASH Mouse Model
| Parameter | Control Diet | NASH Diet | NASH Diet + this compound |
| Body Weight (g) | 25 ± 2 | 40 ± 3 | 35 ± 3 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Plasma ALT (U/L) | 40 ± 5 | 250 ± 30 | 120 ± 20 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 100 ± 15 | 50 ± 10 |
| Liver EPA-d5 (% of total EPA) | 0 | 0 | 15 ± 4 |
| Liver DHA-d5 (% of total DHA) | 0 | 0 | 10 ± 3 |
Table 2: Representative In Vitro Data from Hepatocyte Tracing Study
| Time Point | Intracellular this compound (pmol/mg protein) | Intracellular EPA-d5 (pmol/mg protein) | Intracellular DHA-d5 (pmol/mg protein) |
| 0 hr | 0 | 0 | 0 |
| 2 hr | 150 ± 20 | 5 ± 1 | 1 ± 0.2 |
| 6 hr | 80 ± 10 | 15 ± 3 | 4 ± 0.8 |
| 12 hr | 40 ± 8 | 25 ± 5 | 8 ± 1.5 |
| 24 hr | 15 ± 5 | 30 ± 6 | 12 ± 2 |
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to the application of this compound in liver disease studies.
Application of Ethyl Linolenate-d5 in Liver Disease Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl linolenate-d5, a deuterated stable isotope of ethyl linolenate, in the study of liver diseases. Its unique properties make it a valuable tool for tracing metabolic pathways, assessing fatty acid flux, and investigating the therapeutic potential of omega-3 fatty acids in conditions such as non-alcoholic fatty liver disease (NAFLD) and alcohol-associated liver disease (ALD).
Application Notes
Ethyl linolenate is the ethyl ester of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The deuterated form, this compound, incorporates five deuterium atoms, rendering it distinguishable from its endogenous counterparts by mass spectrometry. This key feature allows for precise tracing and quantification in complex biological systems.
Primary Applications in Liver Disease Research:
-
Metabolic Fate and Pathway Analysis: this compound serves as an excellent tracer to delineate the metabolic pathway of ALA in the liver. Researchers can monitor its conversion to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to have anti-inflammatory properties. This is crucial for understanding how dietary omega-3s are processed in healthy versus diseased livers.
-
Investigating Lipid Peroxidation and Oxidative Stress: A key advantage of using deuterated polyunsaturated fatty acids (PUFAs) is their resistance to lipid peroxidation. Oxidative stress is a major driver in the progression of NAFLD to its more severe form, non-alcoholic steatohepatitis (NASH). By replacing hydrogen atoms at positions prone to abstraction with heavier deuterium atoms, the C-D bond is stronger and less susceptible to cleavage by reactive oxygen species (ROS). This "deuterium reinforcement" can help determine the extent to which lipid peroxidation contributes to liver damage and whether arresting this process has therapeutic benefits.
-
Quantifying Fatty Acid Uptake and Flux: In liver diseases, the dynamics of fatty acid uptake, synthesis, oxidation, and storage are often dysregulated. By administering a known amount of this compound, scientists can quantify its uptake by hepatocytes and its incorporation into various lipid pools, such as triglycerides and phospholipids. This provides valuable data on the underlying metabolic disturbances in conditions like hepatic steatosis.
-
Preclinical Therapeutic Efficacy Studies: The protective effect of deuterated PUFAs against oxidative stress makes this compound a potential therapeutic agent. Preclinical studies in animal models of NAFLD/NASH can utilize this compound to assess its ability to mitigate liver fat accumulation, inflammation, and fibrosis.
Proposed Experimental Protocols
The following are detailed, proposed protocols for key experiments using this compound in liver disease research. These are based on established methodologies for studying deuterated fatty acids and lipid metabolism.
Protocol 1: In Vivo Assessment of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
Objective: To evaluate the therapeutic efficacy and metabolic fate of this compound in a diet-induced mouse model of NASH.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Control diet (e.g., standard chow)
-
NASH-inducing diet (e.g., high-fat, high-cholesterol, high-fructose)
-
This compound (vehicle: corn oil)
-
Blood collection supplies (e.g., EDTA tubes)
-
Liver tissue collection supplies
-
Equipment for lipid extraction, homogenization, and mass spectrometry (GC-MS or LC-MS/MS)
Methodology:
-
Animal Model Induction:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into three groups:
-
Group A: Control diet.
-
Group B: NASH diet.
-
Group C: NASH diet + this compound.
-
-
Feed mice their respective diets for a period of 8-16 weeks to induce NASH.
-
-
Dosing Regimen:
-
For Group C, administer this compound daily via oral gavage at a dose of 100-500 mg/kg body weight, dissolved in corn oil.
-
Groups A and B should receive an equivalent volume of the vehicle (corn oil).
-
-
Sample Collection:
-
At the end of the study period, fast mice overnight.
-
Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
Perfuse the liver with saline, then excise and weigh it. Take portions for histology (fix in 10% formalin), gene expression analysis (snap-freeze in liquid nitrogen), and lipid analysis (snap-freeze).
-
-
Biochemical and Histological Analysis:
-
Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
-
Lipid Analysis by Mass Spectrometry:
-
Perform lipid extraction from plasma and liver homogenates.
-
Analyze the samples using GC-MS or LC-MS/MS to quantify the levels of this compound and its deuterated metabolites (e.g., EPA-d5, DHA-d5) in different lipid fractions.
-
Protocol 2: In Vitro Tracing of this compound Metabolism in Hepatocytes
Objective: To trace the uptake and metabolic conversion of this compound in a cell culture model of hepatic steatosis.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Fatty acid-free BSA
-
Palmitic acid and oleic acid
-
This compound
-
Lipid extraction solvents
-
LC-MS/MS system
Methodology:
-
Cell Culture and Steatosis Induction:
-
Culture HepG2 cells to ~80% confluency.
-
Induce steatosis by incubating cells for 24 hours in a medium containing a mixture of palmitic and oleic acids (e.g., 500 µM total) complexed to fatty acid-free BSA. A control group should receive BSA vehicle alone.
-
-
Tracer Incubation:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA.
-
Remove the steatosis-inducing medium and replace it with a fresh medium containing this compound (e.g., at a final concentration of 50 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, wash the cells with cold PBS.
-
Scrape the cells and collect them for lipid analysis.
-
-
Lipid Extraction and Analysis:
-
Perform a total lipid extraction from the cell pellets using a standard method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid extracts by LC-MS/MS to identify and quantify this compound and its deuterated downstream metabolites within different lipid classes (e.g., triglycerides, phospholipids, free fatty acids).
-
Quantitative Data Summary
The following tables present representative data that could be expected from the experiments described above.
Table 1: Representative In Vivo Data from NASH Mouse Model
| Parameter | Control Diet | NASH Diet | NASH Diet + this compound |
| Body Weight (g) | 25 ± 2 | 40 ± 3 | 35 ± 3 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Plasma ALT (U/L) | 40 ± 5 | 250 ± 30 | 120 ± 20 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 100 ± 15 | 50 ± 10 |
| Liver EPA-d5 (% of total EPA) | 0 | 0 | 15 ± 4 |
| Liver DHA-d5 (% of total DHA) | 0 | 0 | 10 ± 3 |
Table 2: Representative In Vitro Data from Hepatocyte Tracing Study
| Time Point | Intracellular this compound (pmol/mg protein) | Intracellular EPA-d5 (pmol/mg protein) | Intracellular DHA-d5 (pmol/mg protein) |
| 0 hr | 0 | 0 | 0 |
| 2 hr | 150 ± 20 | 5 ± 1 | 1 ± 0.2 |
| 6 hr | 80 ± 10 | 15 ± 3 | 4 ± 0.8 |
| 12 hr | 40 ± 8 | 25 ± 5 | 8 ± 1.5 |
| 24 hr | 15 ± 5 | 30 ± 6 | 12 ± 2 |
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to the application of this compound in liver disease studies.
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Ethyl Linolenate-d5 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Ethyl linolenate-d5 using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your experiments.
Issue 1: Weak or Inconsistent Signal for this compound
-
Question: Are you observing a lower-than-expected signal intensity, high variability between injections of the same sample, or poor peak shape for this compound?
-
Possible Cause: These are common symptoms of ion suppression, a primary matrix effect where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a qualitative assessment using the post-column infusion technique to identify regions of ion suppression in your chromatogram.[3][4]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5][6] Consider the following techniques:
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate this compound from co-eluting interferences.[9][10]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[3][11] This is only viable if the concentration of this compound remains high enough for detection.
-
Issue 2: Inaccurate or Imprecise Quantification
-
Question: Are your calibration curves non-linear, or are your quality control (QC) samples failing to meet acceptance criteria?
-
Possible Cause: Inconsistent matrix effects between calibrators, QCs, and unknown samples can lead to inaccurate and imprecise results. This is especially true if the matrix composition varies between different samples.[11]
-
Troubleshooting Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is the gold standard for correcting matrix effects. Since this compound is a stable isotope-labeled version of ethyl linolenate, it will experience nearly identical matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[11][12]
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[13]
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the degree of matrix effects. The table below summarizes the general effectiveness of common techniques.
-
Comparison of Sample Preparation Techniques for Matrix Effect Removal
| Sample Preparation Technique | Relative Effectiveness in Removing Phospholipids | Relative Effectiveness in Removing Proteins | General Applicability for this compound |
| Protein Precipitation (PPT) | Low | High | Simple, but may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High | Good for removing a broad range of interferences.[5] |
| Solid-Phase Extraction (SPE) | High | High | Highly selective and effective at producing clean extracts.[14] |
| HybridSPE®-Phospholipid | Very High | High | Specifically targets phospholipid removal, a major source of matrix effects in bioanalysis.[7] |
Note: This table provides a generalized comparison. Actual performance may vary based on the specific protocol, analyte, and matrix.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting substances from the sample matrix.[15] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of an LC-MS/MS assay.[16][17]
Q2: What are the common causes of matrix effects in bioanalysis?
A2: Common causes of matrix effects include:
-
Phospholipids: A major component of cell membranes and a notorious contributor to ion suppression in plasma and tissue samples.[5][7]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with ionization.[11]
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample.
-
Dosing Vehicles and Anticoagulants: Components introduced during sample collection or preparation.[16]
Q3: How can I quantitatively assess matrix effects?
A3: The "post-extraction spike" method is a standard approach to quantify matrix effects.[15][16] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution. The ratio of these two responses provides a quantitative measure of the matrix effect (ME). A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A4: While not strictly mandatory for all applications, using a SIL-IS like this compound is highly recommended for quantitative bioanalysis.[11] It is the most effective way to compensate for matrix effects and other sources of variability, leading to more accurate and reliable data.[12]
Q5: What is the mechanism of ion suppression in electrospray ionization (ESI)?
A5: Ion suppression in the ESI source is a complex phenomenon. It is generally understood to involve competition between the analyte and co-eluting matrix components for access to the droplet surface for gas-phase emission.[2][18] Additionally, matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder efficient ionization.[3]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (in a solvent compatible with the mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the standard solution into the MS and acquire data in MRM or SIM mode for this compound to establish a stable baseline signal.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound. Any significant and reproducible deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement.[16]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix using your sample preparation protocol. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before extraction at the same concentration as Set A.
-
-
Analyze Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: A workflow for troubleshooting matrix effects.
Caption: Experimental setup for post-column infusion.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Matrix Effects in Ethyl Linolenate-d5 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Ethyl linolenate-d5 using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your experiments.
Issue 1: Weak or Inconsistent Signal for this compound
-
Question: Are you observing a lower-than-expected signal intensity, high variability between injections of the same sample, or poor peak shape for this compound?
-
Possible Cause: These are common symptoms of ion suppression, a primary matrix effect where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a qualitative assessment using the post-column infusion technique to identify regions of ion suppression in your chromatogram.[3][4]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5][6] Consider the following techniques:
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate this compound from co-eluting interferences.[9][10]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[3][11] This is only viable if the concentration of this compound remains high enough for detection.
-
Issue 2: Inaccurate or Imprecise Quantification
-
Question: Are your calibration curves non-linear, or are your quality control (QC) samples failing to meet acceptance criteria?
-
Possible Cause: Inconsistent matrix effects between calibrators, QCs, and unknown samples can lead to inaccurate and imprecise results. This is especially true if the matrix composition varies between different samples.[11]
-
Troubleshooting Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is the gold standard for correcting matrix effects. Since this compound is a stable isotope-labeled version of ethyl linolenate, it will experience nearly identical matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[11][12]
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[13]
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the degree of matrix effects. The table below summarizes the general effectiveness of common techniques.
-
Comparison of Sample Preparation Techniques for Matrix Effect Removal
| Sample Preparation Technique | Relative Effectiveness in Removing Phospholipids | Relative Effectiveness in Removing Proteins | General Applicability for this compound |
| Protein Precipitation (PPT) | Low | High | Simple, but may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High | Good for removing a broad range of interferences.[5] |
| Solid-Phase Extraction (SPE) | High | High | Highly selective and effective at producing clean extracts.[14] |
| HybridSPE®-Phospholipid | Very High | High | Specifically targets phospholipid removal, a major source of matrix effects in bioanalysis.[7] |
Note: This table provides a generalized comparison. Actual performance may vary based on the specific protocol, analyte, and matrix.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting substances from the sample matrix.[15] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of an LC-MS/MS assay.[16][17]
Q2: What are the common causes of matrix effects in bioanalysis?
A2: Common causes of matrix effects include:
-
Phospholipids: A major component of cell membranes and a notorious contributor to ion suppression in plasma and tissue samples.[5][7]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with ionization.[11]
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample.
-
Dosing Vehicles and Anticoagulants: Components introduced during sample collection or preparation.[16]
Q3: How can I quantitatively assess matrix effects?
A3: The "post-extraction spike" method is a standard approach to quantify matrix effects.[15][16] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution. The ratio of these two responses provides a quantitative measure of the matrix effect (ME). A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A4: While not strictly mandatory for all applications, using a SIL-IS like this compound is highly recommended for quantitative bioanalysis.[11] It is the most effective way to compensate for matrix effects and other sources of variability, leading to more accurate and reliable data.[12]
Q5: What is the mechanism of ion suppression in electrospray ionization (ESI)?
A5: Ion suppression in the ESI source is a complex phenomenon. It is generally understood to involve competition between the analyte and co-eluting matrix components for access to the droplet surface for gas-phase emission.[2][18] Additionally, matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder efficient ionization.[3]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (in a solvent compatible with the mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the standard solution into the MS and acquire data in MRM or SIM mode for this compound to establish a stable baseline signal.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound. Any significant and reproducible deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement.[16]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix using your sample preparation protocol. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before extraction at the same concentration as Set A.
-
-
Analyze Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: A workflow for troubleshooting matrix effects.
Caption: Experimental setup for post-column infusion.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for Ethyl Linolenate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Ethyl linolenate-d5.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?
A1: this compound (molecular weight: ~311.5 g/mol ) is expected to form a protonated molecule, [M+H]⁺, in positive ESI mode. Therefore, the precursor ion to monitor will have a mass-to-charge ratio (m/z) of approximately 312.5. It is also common for fatty acid ethyl esters to form adducts with components of the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺ at m/z ~329.5) or sodium ([M+Na]⁺ at m/z ~334.5). It is recommended to confirm the most abundant precursor ion during initial infusion experiments.
Q2: What are the predicted product ions for this compound for Multiple Reaction Monitoring (MRM) analysis?
A2: The fragmentation of fatty acid ethyl esters in tandem mass spectrometry typically involves the neutral loss of ethanol (B145695) (C₂H₅OH, 46.0 Da). Therefore, a primary product ion for the [M+H]⁺ of this compound would be expected at m/z ~266.5. Other characteristic fragment ions may also be observed and should be evaluated for specificity and intensity during method development.
Q3: Which ionization mode is most suitable for this compound analysis?
A3: For fatty acid ethyl esters, Electrospray Ionization (ESI) in the positive ion mode is generally the most effective and commonly used ionization technique. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds, but ESI typically provides better sensitivity for this class of molecules.
Q4: How should I prepare my samples for this compound analysis?
A4: Sample preparation will depend on the matrix (e.g., plasma, tissue, cell culture). Common techniques include:
-
Protein Precipitation (PPT): For plasma or serum samples, precipitation with a cold organic solvent like acetonitrile (B52724) is a simple and effective method to remove proteins.
-
Liquid-Liquid Extraction (LLE): This technique uses two immiscible solvents (e.g., hexane (B92381) and a more polar solvent) to partition the analyte of interest into the organic phase, leaving interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): C18 cartridges are often used for the extraction of fatty acid esters from aqueous matrices, providing a cleaner extract than PPT or LLE.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect precursor/product ion selection.2. Suboptimal ionization source parameters.3. Inefficient sample extraction.4. Analyte degradation. | 1. Verify the m/z of the precursor ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) and product ions by direct infusion of a standard solution.2. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1]3. Evaluate different sample preparation techniques (PPT, LLE, SPE) for better recovery.4. Ensure proper storage of samples and standards at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Inappropriate mobile phase composition or pH.2. Column contamination or degradation.3. Injection of the sample in a solvent stronger than the initial mobile phase. | 1. Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium formate) to improve peak shape.[2] Adjust the gradient profile.2. Flush the column with a strong solvent or replace it if necessary.3. Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Dirty ion source. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Employ a more rigorous sample clean-up method (e.g., SPE) to remove interfering matrix components.[3]3. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in pump pressure or flow rate.3. Changes in mobile phase composition over time. | 1. Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.2. Check the LC pump for leaks and ensure proper solvent degassing.3. Prepare fresh mobile phases daily. |
| Carryover | 1. Adsorption of the analyte to surfaces in the autosampler or column.2. High concentration of the analyte in a previous injection. | 1. Optimize the autosampler wash procedure with a strong solvent.2. Inject a blank solvent after high-concentration samples to check for carryover.3. If carryover persists, consider using a different column or reducing the injection volume. |
Experimental Protocols
Infusion and MRM Optimization for this compound
This protocol describes the process of determining the optimal MRM transitions and collision energy for this compound.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Precursor Ion Identification: Acquire full scan mass spectra in positive ESI mode to identify the most abundant precursor ion (e.g., [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺).
-
Product Ion Scan: Select the identified precursor ion in the first quadrupole (Q1) and perform a product ion scan to identify the most abundant and specific fragment ions in the third quadrupole (Q3).
-
Collision Energy Optimization: For each selected MRM transition (precursor -> product), perform a collision energy optimization experiment by varying the collision energy (e.g., in 2-5 eV steps) and monitoring the product ion intensity. The optimal collision energy is the value that yields the highest signal intensity.
Predicted and Optimized Parameters (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) |
| This compound | 312.5 ([M+H]⁺) | 266.5 | 10 - 25 |
| This compound | 329.5 ([M+NH₄]⁺) | 312.5 | 5 - 15 |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Generic LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the optimized transitions determined from the infusion experiment.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 50 |
| 10.0 | 50 |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Ethyl linolenate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. LIPID MAPS [lipidmaps.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for Ethyl Linolenate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Ethyl linolenate-d5.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?
A1: this compound (molecular weight: ~311.5 g/mol ) is expected to form a protonated molecule, [M+H]⁺, in positive ESI mode. Therefore, the precursor ion to monitor will have a mass-to-charge ratio (m/z) of approximately 312.5. It is also common for fatty acid ethyl esters to form adducts with components of the mobile phase, such as ammonium ([M+NH₄]⁺ at m/z ~329.5) or sodium ([M+Na]⁺ at m/z ~334.5). It is recommended to confirm the most abundant precursor ion during initial infusion experiments.
Q2: What are the predicted product ions for this compound for Multiple Reaction Monitoring (MRM) analysis?
A2: The fragmentation of fatty acid ethyl esters in tandem mass spectrometry typically involves the neutral loss of ethanol (C₂H₅OH, 46.0 Da). Therefore, a primary product ion for the [M+H]⁺ of this compound would be expected at m/z ~266.5. Other characteristic fragment ions may also be observed and should be evaluated for specificity and intensity during method development.
Q3: Which ionization mode is most suitable for this compound analysis?
A3: For fatty acid ethyl esters, Electrospray Ionization (ESI) in the positive ion mode is generally the most effective and commonly used ionization technique. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds, but ESI typically provides better sensitivity for this class of molecules.
Q4: How should I prepare my samples for this compound analysis?
A4: Sample preparation will depend on the matrix (e.g., plasma, tissue, cell culture). Common techniques include:
-
Protein Precipitation (PPT): For plasma or serum samples, precipitation with a cold organic solvent like acetonitrile is a simple and effective method to remove proteins.
-
Liquid-Liquid Extraction (LLE): This technique uses two immiscible solvents (e.g., hexane and a more polar solvent) to partition the analyte of interest into the organic phase, leaving interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): C18 cartridges are often used for the extraction of fatty acid esters from aqueous matrices, providing a cleaner extract than PPT or LLE.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect precursor/product ion selection.2. Suboptimal ionization source parameters.3. Inefficient sample extraction.4. Analyte degradation. | 1. Verify the m/z of the precursor ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) and product ions by direct infusion of a standard solution.2. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1]3. Evaluate different sample preparation techniques (PPT, LLE, SPE) for better recovery.4. Ensure proper storage of samples and standards at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Inappropriate mobile phase composition or pH.2. Column contamination or degradation.3. Injection of the sample in a solvent stronger than the initial mobile phase. | 1. Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium formate) to improve peak shape.[2] Adjust the gradient profile.2. Flush the column with a strong solvent or replace it if necessary.3. Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Dirty ion source. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Employ a more rigorous sample clean-up method (e.g., SPE) to remove interfering matrix components.[3]3. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in pump pressure or flow rate.3. Changes in mobile phase composition over time. | 1. Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.2. Check the LC pump for leaks and ensure proper solvent degassing.3. Prepare fresh mobile phases daily. |
| Carryover | 1. Adsorption of the analyte to surfaces in the autosampler or column.2. High concentration of the analyte in a previous injection. | 1. Optimize the autosampler wash procedure with a strong solvent.2. Inject a blank solvent after high-concentration samples to check for carryover.3. If carryover persists, consider using a different column or reducing the injection volume. |
Experimental Protocols
Infusion and MRM Optimization for this compound
This protocol describes the process of determining the optimal MRM transitions and collision energy for this compound.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Precursor Ion Identification: Acquire full scan mass spectra in positive ESI mode to identify the most abundant precursor ion (e.g., [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺).
-
Product Ion Scan: Select the identified precursor ion in the first quadrupole (Q1) and perform a product ion scan to identify the most abundant and specific fragment ions in the third quadrupole (Q3).
-
Collision Energy Optimization: For each selected MRM transition (precursor -> product), perform a collision energy optimization experiment by varying the collision energy (e.g., in 2-5 eV steps) and monitoring the product ion intensity. The optimal collision energy is the value that yields the highest signal intensity.
Predicted and Optimized Parameters (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) |
| This compound | 312.5 ([M+H]⁺) | 266.5 | 10 - 25 |
| This compound | 329.5 ([M+NH₄]⁺) | 312.5 | 5 - 15 |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Generic LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the optimized transitions determined from the infusion experiment.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 50 |
| 10.0 | 50 |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Ethyl linolenate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. LIPID MAPS [lipidmaps.org]
Preventing degradation of Ethyl linolenate-d5 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl linolenate-d5 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary cause of degradation for this compound, a polyunsaturated fatty acid ethyl ester (PUFA-EE), is oxidation. Due to its three double bonds, it is highly susceptible to attack by reactive oxygen species (ROS).[1][2] This process, known as lipid peroxidation, is a free-radical chain reaction that can be initiated or accelerated by several factors:
-
Exposure to Oxygen: Atmospheric oxygen is the main substrate for the oxidation process.[2]
-
Exposure to Light: UV and visible light can generate free radicals and promote auto-oxidation.[3][4]
-
Elevated Temperatures: Heat can accelerate the rate of oxidation and other degradation reactions.[3][5] High temperatures can also lead to non-oxidative decomposition.[5]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals.
-
Extreme pH Conditions: Both strong acids and bases can catalyze the hydrolysis of the ester bond, although oxidation is the more significant concern for PUFAs.[6][7]
Q2: How can I visually detect if my this compound has degraded?
A2: While deuterated compounds do not have a distinct visual appearance, degradation of the fatty acid ethyl ester solution may be indicated by a yellowish discoloration or a change in viscosity. However, significant degradation can occur before any visual cues are apparent. Therefore, it is crucial to rely on analytical methods like chromatography to assess the purity of the standard.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure maximum stability, this compound should be stored at -20°C.[8][9] It is often supplied in an organic solvent like ethanol (B145695) or hexane (B92381).[10] The vial should be tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.[5]
Q4: Can I repeatedly use the same stock solution of this compound?
A4: It is best practice to minimize the number of freeze-thaw cycles. If you need to use the standard frequently, consider preparing smaller aliquots from the main stock solution. This will prevent contamination and degradation of the entire stock.
Q5: What are the consequences of using degraded this compound in my experiments?
A5: Using a degraded internal standard will lead to inaccurate quantification of your target analyte. The degradation products will have different mass-to-charge ratios and retention times, leading to a lower-than-expected signal for the intact this compound. This can result in an overestimation of the concentration of the endogenous analyte.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Oxidation during sample extraction or processing. | - Add an antioxidant (e.g., BHT, BHA, or α-tocopherol) to the extraction solvent. - Perform all steps under dim light or use amber-colored glassware. - Keep samples on ice or at low temperatures throughout the procedure. - De-gas solvents with an inert gas (argon or nitrogen) before use. |
| Hydrolysis of the ester bond. | - Avoid strongly acidic or basic conditions during sample preparation. Use neutral or slightly acidic pH buffers if possible. | |
| Adsorption to labware. | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| Appearance of unexpected peaks in the chromatogram | Degradation products of this compound. | - Confirm the identity of the degradation products using mass spectrometry if possible. - Review and optimize the sample preparation protocol to minimize exposure to oxygen, light, and heat. - Prepare fresh working solutions of the internal standard. |
| Contamination. | - Use high-purity solvents and reagents. - Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent results between samples | Variable degradation of the internal standard across samples. | - Ensure uniform handling and processing times for all samples. - Add the internal standard to each sample at the same stage of the preparation process. - Use a consistent and validated sample preparation protocol. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for handling the neat standard and preparing solutions to minimize degradation.
Materials:
-
This compound (neat or in solution)
-
High-purity solvent (e.g., ethanol, hexane, or ethyl acetate)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Micropipettes with high-purity tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric water.
-
If working with a neat standard, briefly centrifuge the vial to ensure all the oil is at the bottom.
-
Under a gentle stream of inert gas, prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Immediately cap the vial tightly.
-
For working solutions, dilute the stock solution to the desired concentration using solvent that has been de-gassed with an inert gas.
-
Store all solutions at -20°C in amber vials under an inert atmosphere.
Protocol 2: Extraction of Lipids from Biological Matrices with Protection of this compound
This protocol provides a general method for lipid extraction while minimizing the risk of oxidation to the internal standard.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound working solution
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Extraction solvent (e.g., Folch solution: chloroform/methanol 2:1 v/v) containing 0.01% BHT
-
0.9% NaCl solution (or similar aqueous wash)
-
Anhydrous sodium sulfate (B86663)
-
Conical glass tubes
-
Nitrogen or argon gas supply for evaporation
Procedure:
-
To the biological sample in a glass tube, add the required amount of this compound working solution.
-
Add the extraction solvent containing BHT.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase by adding the 0.9% NaCl solution, vortexing, and centrifuging again.
-
Transfer the lower organic phase to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or argon gas at a low temperature (e.g., < 40°C).
-
Reconstitute the dried lipid extract in the appropriate solvent for your analytical method (e.g., hexane for GC-MS analysis).
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Degradation pathways of Ethyl linolenate.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 3. tdx.cat [tdx.cat]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dev.usbio.net [dev.usbio.net]
- 9. Ethyl linoleate = 99 544-35-4 [sigmaaldrich.com]
- 10. accustandard.com [accustandard.com]
Preventing degradation of Ethyl linolenate-d5 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl linolenate-d5 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary cause of degradation for this compound, a polyunsaturated fatty acid ethyl ester (PUFA-EE), is oxidation. Due to its three double bonds, it is highly susceptible to attack by reactive oxygen species (ROS).[1][2] This process, known as lipid peroxidation, is a free-radical chain reaction that can be initiated or accelerated by several factors:
-
Exposure to Oxygen: Atmospheric oxygen is the main substrate for the oxidation process.[2]
-
Exposure to Light: UV and visible light can generate free radicals and promote auto-oxidation.[3][4]
-
Elevated Temperatures: Heat can accelerate the rate of oxidation and other degradation reactions.[3][5] High temperatures can also lead to non-oxidative decomposition.[5]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals.
-
Extreme pH Conditions: Both strong acids and bases can catalyze the hydrolysis of the ester bond, although oxidation is the more significant concern for PUFAs.[6][7]
Q2: How can I visually detect if my this compound has degraded?
A2: While deuterated compounds do not have a distinct visual appearance, degradation of the fatty acid ethyl ester solution may be indicated by a yellowish discoloration or a change in viscosity. However, significant degradation can occur before any visual cues are apparent. Therefore, it is crucial to rely on analytical methods like chromatography to assess the purity of the standard.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure maximum stability, this compound should be stored at -20°C.[8][9] It is often supplied in an organic solvent like ethanol or hexane.[10] The vial should be tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.[5]
Q4: Can I repeatedly use the same stock solution of this compound?
A4: It is best practice to minimize the number of freeze-thaw cycles. If you need to use the standard frequently, consider preparing smaller aliquots from the main stock solution. This will prevent contamination and degradation of the entire stock.
Q5: What are the consequences of using degraded this compound in my experiments?
A5: Using a degraded internal standard will lead to inaccurate quantification of your target analyte. The degradation products will have different mass-to-charge ratios and retention times, leading to a lower-than-expected signal for the intact this compound. This can result in an overestimation of the concentration of the endogenous analyte.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Oxidation during sample extraction or processing. | - Add an antioxidant (e.g., BHT, BHA, or α-tocopherol) to the extraction solvent. - Perform all steps under dim light or use amber-colored glassware. - Keep samples on ice or at low temperatures throughout the procedure. - De-gas solvents with an inert gas (argon or nitrogen) before use. |
| Hydrolysis of the ester bond. | - Avoid strongly acidic or basic conditions during sample preparation. Use neutral or slightly acidic pH buffers if possible. | |
| Adsorption to labware. | - Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Appearance of unexpected peaks in the chromatogram | Degradation products of this compound. | - Confirm the identity of the degradation products using mass spectrometry if possible. - Review and optimize the sample preparation protocol to minimize exposure to oxygen, light, and heat. - Prepare fresh working solutions of the internal standard. |
| Contamination. | - Use high-purity solvents and reagents. - Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent results between samples | Variable degradation of the internal standard across samples. | - Ensure uniform handling and processing times for all samples. - Add the internal standard to each sample at the same stage of the preparation process. - Use a consistent and validated sample preparation protocol. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for handling the neat standard and preparing solutions to minimize degradation.
Materials:
-
This compound (neat or in solution)
-
High-purity solvent (e.g., ethanol, hexane, or ethyl acetate)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Micropipettes with high-purity tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric water.
-
If working with a neat standard, briefly centrifuge the vial to ensure all the oil is at the bottom.
-
Under a gentle stream of inert gas, prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Immediately cap the vial tightly.
-
For working solutions, dilute the stock solution to the desired concentration using solvent that has been de-gassed with an inert gas.
-
Store all solutions at -20°C in amber vials under an inert atmosphere.
Protocol 2: Extraction of Lipids from Biological Matrices with Protection of this compound
This protocol provides a general method for lipid extraction while minimizing the risk of oxidation to the internal standard.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound working solution
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Extraction solvent (e.g., Folch solution: chloroform/methanol 2:1 v/v) containing 0.01% BHT
-
0.9% NaCl solution (or similar aqueous wash)
-
Anhydrous sodium sulfate
-
Conical glass tubes
-
Nitrogen or argon gas supply for evaporation
Procedure:
-
To the biological sample in a glass tube, add the required amount of this compound working solution.
-
Add the extraction solvent containing BHT.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase by adding the 0.9% NaCl solution, vortexing, and centrifuging again.
-
Transfer the lower organic phase to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or argon gas at a low temperature (e.g., < 40°C).
-
Reconstitute the dried lipid extract in the appropriate solvent for your analytical method (e.g., hexane for GC-MS analysis).
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Degradation pathways of Ethyl linolenate.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 3. tdx.cat [tdx.cat]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dev.usbio.net [dev.usbio.net]
- 9. Ethyl linoleate = 99 544-35-4 [sigmaaldrich.com]
- 10. accustandard.com [accustandard.com]
Troubleshooting low recovery of Ethyl linolenate-d5
Welcome to the technical support center for ethyl linolenate-d5. This resource is designed to help you troubleshoot and resolve issues related to low recovery of this internal standard in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the experimental workflow. The primary causes can be categorized as:
-
Sample Preparation Issues: Inefficient extraction from the sample matrix, degradation of the analyte during sample handling, or improper storage.
-
Chemical Instability: this compound, like other polyunsaturated fatty acid esters, is susceptible to oxidation and hydrolysis. Factors such as exposure to air, light, high temperatures, and extreme pH can lead to degradation.[1]
-
Analytical Method Problems: Issues with the chromatographic system (GC or LC), mass spectrometer, or data analysis can lead to apparent low recovery. This can include matrix effects, where other components in the sample interfere with the ionization of the analyte.[2]
-
Deuterium-Hydrogen Exchange: With deuterated standards, there is a possibility of deuterium (B1214612) exchanging with hydrogen from the surrounding solvent or matrix, especially under certain pH and temperature conditions. This would lead to a decrease in the signal for the deuterated standard and a potential increase in the signal for the unlabeled analyte.[3][4]
Q2: My recovery of this compound is low. How can I determine if the issue is with my extraction procedure or matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between extraction inefficiency and matrix effects.[5]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Pre-extraction Spike): A blank matrix sample spiked with a known amount of this compound before the extraction process.
-
Set B (Post-extraction Spike): A blank matrix sample that is extracted first, and then the resulting extract is spiked with the same known amount of this compound.
-
Set C (Standard Solution): A solution of this compound in a clean solvent at the same concentration as the spiked samples.
-
-
Analyze all three sets using your established analytical method (e.g., LC-MS/MS or GC-MS).
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] x 100
-
Interpreting the Results:
-
Low Recovery, Minimal Matrix Effect: If the Extraction Recovery is low, but the Matrix Effect is close to zero, your extraction protocol is likely inefficient.
-
Good Recovery, Significant Matrix Effect: If the Extraction Recovery is acceptable (e.g., >80%), but there is a significant negative Matrix Effect (ion suppression), components of your sample matrix are interfering with the analysis.
-
Low Recovery, Significant Matrix Effect: Both extraction inefficiency and matrix effects are contributing to the problem.
Troubleshooting Workflow for Low Recovery
Caption: A flowchart to guide the troubleshooting process for low internal standard recovery.
Q3: What are some recommended extraction protocols for this compound from biological matrices like plasma?
The choice of extraction method depends on the sample matrix and the desired purity of the extract. Here are two common approaches:
1. Liquid-Liquid Extraction (LLE)
This is a common method for extracting lipids. A popular and effective method is a modification of the Folch or Bligh-Dyer methods.
Protocol: Modified Folch Extraction for Plasma
-
To 100 µL of plasma, add 25 µL of your this compound internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument.
2. Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects.[6][7] A silica-based sorbent is often used for the separation of fatty acid ethyl esters.[8]
Protocol: Silica-Based SPE for Fatty Acid Ethyl Esters
-
Condition the SPE cartridge: Sequentially wash a 1g/6mL silica (B1680970) SPE cartridge with 5 mL of hexane (B92381).
-
Load the sample: Dilute the plasma sample (pre-spiked with internal standard) with hexane and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with a non-polar solvent like hexane to remove highly non-polar interferences.
-
Elute: Elute the this compound and other fatty acid ethyl esters with a slightly more polar solvent or solvent mixture, such as hexane:diethyl ether (98:2, v/v).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute the sample in the appropriate solvent for analysis.
Quantitative Data Comparison for Extraction Methods
| Extraction Method | Typical Recovery of Fatty Acid Ethyl Esters | Pros | Cons |
| Liquid-Liquid Extraction (Folch) | 85-105% | High recovery for a broad range of lipids. | Can co-extract more matrix components.[9] |
| Solid-Phase Extraction (Silica) | 70-104%[6][8] | Provides a cleaner extract, reducing matrix effects.[7] | Can have lower recovery if not optimized. |
Q4: Can the stability of this compound be an issue? What are the optimal storage and handling conditions?
Yes, stability is a critical factor. Ethyl linolenate is a polyunsaturated fatty acid ester and is prone to oxidation.[1] The deuterated form is expected to have similar chemical stability.
Recommendations for Storage and Handling:
-
Storage Temperature: Store the neat compound and solutions at -20°C.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Solvent: Use high-purity solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) to stock solutions to inhibit autoxidation.
-
pH: Avoid strongly acidic or basic conditions during sample preparation, as this can cause hydrolysis of the ester.[1]
Experimental Protocol: Assessing Stability in Matrix
-
Spike this compound into a blank matrix.
-
Aliquot the spiked matrix into several vials.
-
Expose the aliquots to different conditions (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark) for varying durations (e.g., 0, 4, 8, 24 hours).
-
Extract and analyze the samples at each time point to monitor the peak area of the internal standard. A decrease in peak area over time indicates degradation.
Q5: My analytical method is GC-MS. Are there any specific issues I should be aware of?
For GC-MS analysis, several factors can contribute to low recovery of this compound:
-
Injector Issues: High molecular weight compounds can be subject to discrimination in the injector. Ensure the injector temperature is optimal (typically 250-280°C) and consider using a splitless injection to maximize the transfer of the analyte to the column.[2]
-
Column Performance: A contaminated or degraded GC column can lead to poor peak shape and reduced signal intensity. Regular conditioning and, if necessary, replacement of the column are important.[2]
-
Derivatization (if applicable): If you are derivatizing your sample (e.g., to form fatty acid methyl esters), ensure the reaction goes to completion. Incomplete derivatization is a common source of low recovery.[2]
Logical Relationship of GC-MS Troubleshooting
Caption: Key areas to investigate for low signal in GC-MS analysis.
References
- 1. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Linolenic acid ethyl ester|1191-41-9|MSDS [dcchemicals.com]
Troubleshooting low recovery of Ethyl linolenate-d5
Welcome to the technical support center for ethyl linolenate-d5. This resource is designed to help you troubleshoot and resolve issues related to low recovery of this internal standard in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the experimental workflow. The primary causes can be categorized as:
-
Sample Preparation Issues: Inefficient extraction from the sample matrix, degradation of the analyte during sample handling, or improper storage.
-
Chemical Instability: this compound, like other polyunsaturated fatty acid esters, is susceptible to oxidation and hydrolysis. Factors such as exposure to air, light, high temperatures, and extreme pH can lead to degradation.[1]
-
Analytical Method Problems: Issues with the chromatographic system (GC or LC), mass spectrometer, or data analysis can lead to apparent low recovery. This can include matrix effects, where other components in the sample interfere with the ionization of the analyte.[2]
-
Deuterium-Hydrogen Exchange: With deuterated standards, there is a possibility of deuterium exchanging with hydrogen from the surrounding solvent or matrix, especially under certain pH and temperature conditions. This would lead to a decrease in the signal for the deuterated standard and a potential increase in the signal for the unlabeled analyte.[3][4]
Q2: My recovery of this compound is low. How can I determine if the issue is with my extraction procedure or matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between extraction inefficiency and matrix effects.[5]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Pre-extraction Spike): A blank matrix sample spiked with a known amount of this compound before the extraction process.
-
Set B (Post-extraction Spike): A blank matrix sample that is extracted first, and then the resulting extract is spiked with the same known amount of this compound.
-
Set C (Standard Solution): A solution of this compound in a clean solvent at the same concentration as the spiked samples.
-
-
Analyze all three sets using your established analytical method (e.g., LC-MS/MS or GC-MS).
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] x 100
-
Interpreting the Results:
-
Low Recovery, Minimal Matrix Effect: If the Extraction Recovery is low, but the Matrix Effect is close to zero, your extraction protocol is likely inefficient.
-
Good Recovery, Significant Matrix Effect: If the Extraction Recovery is acceptable (e.g., >80%), but there is a significant negative Matrix Effect (ion suppression), components of your sample matrix are interfering with the analysis.
-
Low Recovery, Significant Matrix Effect: Both extraction inefficiency and matrix effects are contributing to the problem.
Troubleshooting Workflow for Low Recovery
Caption: A flowchart to guide the troubleshooting process for low internal standard recovery.
Q3: What are some recommended extraction protocols for this compound from biological matrices like plasma?
The choice of extraction method depends on the sample matrix and the desired purity of the extract. Here are two common approaches:
1. Liquid-Liquid Extraction (LLE)
This is a common method for extracting lipids. A popular and effective method is a modification of the Folch or Bligh-Dyer methods.
Protocol: Modified Folch Extraction for Plasma
-
To 100 µL of plasma, add 25 µL of your this compound internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument.
2. Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects.[6][7] A silica-based sorbent is often used for the separation of fatty acid ethyl esters.[8]
Protocol: Silica-Based SPE for Fatty Acid Ethyl Esters
-
Condition the SPE cartridge: Sequentially wash a 1g/6mL silica SPE cartridge with 5 mL of hexane.
-
Load the sample: Dilute the plasma sample (pre-spiked with internal standard) with hexane and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with a non-polar solvent like hexane to remove highly non-polar interferences.
-
Elute: Elute the this compound and other fatty acid ethyl esters with a slightly more polar solvent or solvent mixture, such as hexane:diethyl ether (98:2, v/v).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute the sample in the appropriate solvent for analysis.
Quantitative Data Comparison for Extraction Methods
| Extraction Method | Typical Recovery of Fatty Acid Ethyl Esters | Pros | Cons |
| Liquid-Liquid Extraction (Folch) | 85-105% | High recovery for a broad range of lipids. | Can co-extract more matrix components.[9] |
| Solid-Phase Extraction (Silica) | 70-104%[6][8] | Provides a cleaner extract, reducing matrix effects.[7] | Can have lower recovery if not optimized. |
Q4: Can the stability of this compound be an issue? What are the optimal storage and handling conditions?
Yes, stability is a critical factor. Ethyl linolenate is a polyunsaturated fatty acid ester and is prone to oxidation.[1] The deuterated form is expected to have similar chemical stability.
Recommendations for Storage and Handling:
-
Storage Temperature: Store the neat compound and solutions at -20°C.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Solvent: Use high-purity solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) to stock solutions to inhibit autoxidation.
-
pH: Avoid strongly acidic or basic conditions during sample preparation, as this can cause hydrolysis of the ester.[1]
Experimental Protocol: Assessing Stability in Matrix
-
Spike this compound into a blank matrix.
-
Aliquot the spiked matrix into several vials.
-
Expose the aliquots to different conditions (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark) for varying durations (e.g., 0, 4, 8, 24 hours).
-
Extract and analyze the samples at each time point to monitor the peak area of the internal standard. A decrease in peak area over time indicates degradation.
Q5: My analytical method is GC-MS. Are there any specific issues I should be aware of?
For GC-MS analysis, several factors can contribute to low recovery of this compound:
-
Injector Issues: High molecular weight compounds can be subject to discrimination in the injector. Ensure the injector temperature is optimal (typically 250-280°C) and consider using a splitless injection to maximize the transfer of the analyte to the column.[2]
-
Column Performance: A contaminated or degraded GC column can lead to poor peak shape and reduced signal intensity. Regular conditioning and, if necessary, replacement of the column are important.[2]
-
Derivatization (if applicable): If you are derivatizing your sample (e.g., to form fatty acid methyl esters), ensure the reaction goes to completion. Incomplete derivatization is a common source of low recovery.[2]
Logical Relationship of GC-MS Troubleshooting
Caption: Key areas to investigate for low signal in GC-MS analysis.
References
- 1. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Linolenic acid ethyl ester|1191-41-9|MSDS [dcchemicals.com]
Calibration curve issues with Ethyl linolenate-d5
Welcome to the Technical Support Center for Ethyl linolenate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in calibration curves for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when creating a calibration curve with this compound?
The most frequently encountered issues include poor linearity (low coefficient of determination, R²), significant variability in response, and inaccurate quantification at lower concentrations. These problems can often be traced back to a few key areas: matrix effects, instability of the analyte, suboptimal instrument conditions, and issues with the internal standard itself.
Q2: Why is my deuterated internal standard, this compound, showing a different retention time than the native Ethyl linolenate?
This phenomenon is known as the "deuterium isotope effect". Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may lead to a slight shift in retention time during chromatography. While typically minimal, this can become problematic if it leads to differential matrix effects where the analyte and internal standard are not affected by interfering compounds in the sample matrix to the same extent.
Q3: I suspect my this compound is degrading. How can I confirm this and what are the proper storage and handling procedures?
Ethyl linolenate, being a polyunsaturated fatty acid ethyl ester, is susceptible to oxidation. To confirm degradation, you can monitor the appearance of unexpected peaks in your chromatogram or a decrease in the response of the standard over time.
Proper Storage and Handling:
-
Storage: Store this compound solutions at -20°C or lower, protected from light.
-
Solvent: Use high-purity solvents, such as ethanol (B145695) or hexane.
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot the standard solution into smaller volumes for daily use. Always use clean glassware and minimize exposure to air.
Q4: My calibration curve is not linear. What are the potential causes?
Non-linearity in a calibration curve can stem from several factors:
-
Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector.
-
Matrix Effects: In complex samples, co-eluting matrix components can cause ion suppression or enhancement, leading to a non-linear response.
-
Detector Saturation: At high concentrations, the detector may become saturated, causing the response to plateau.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to a non-linear curve.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly impact the accuracy of integration and, consequently, the reliability of your calibration curve.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC inlet or column. | - Use a deactivated inlet liner.- Trim the first few centimeters of the analytical column.- Ensure proper column installation. |
| Column contamination. | - Bake out the column at a high temperature (within the column's limits).- If contamination persists, consider replacing the column. | |
| Inappropriate injection temperature. | - Optimize the inlet temperature. Too low may cause slow vaporization, while too high can cause degradation. A starting point of 250°C is common for FAMEs. | |
| Peak Fronting | Column overload. | - Reduce the injection volume or dilute the sample and calibration standards. |
| Incompatible solvent. | - Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase. |
Guide 2: High Variability in Response / Poor Reproducibility
High variability in the analytical response can make it difficult to establish a reliable calibration curve.
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent Peak Areas | Leaks in the GC system. | - Perform a leak check of the injector, detector, and gas lines. |
| Inconsistent injection volume. | - Check the autosampler syringe for air bubbles or damage.- Ensure the correct injection volume is programmed. | |
| Matrix effects. | - Perform a post-extraction spike analysis to evaluate ion suppression or enhancement.[1] - If matrix effects are significant, consider further sample cleanup or dilution. | |
| Instability of this compound. | - Prepare fresh calibration standards daily.- Review storage and handling procedures. |
Data Presentation
The following table presents representative quantitative data for a calibration curve of a fatty acid ethyl ester, similar to Ethyl linolenate, using GC-MS. These values should be considered as a guideline, and specific performance should be validated in your laboratory.
| Parameter | Typical Value | Acceptance Criteria |
| Calibration Range | 10 ng/mL - 2000 ng/mL | Dependent on expected sample concentrations. |
| Linearity (R²) | > 0.995 | R² ≥ 0.99[1][2] |
| Limit of Detection (LOD) | 2 - 5 ng/mL | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 5 - 25 ng/g | Signal-to-Noise ratio ≥ 10[3] |
| Precision (%RSD) | < 15% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 85% - 115% | 80% - 120% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl linolenate and this compound in hexane.
-
Working Standard Solutions: Perform serial dilutions of the Ethyl linolenate stock solution to prepare calibration standards at concentrations such as 10, 25, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Internal Standard Spiking: Add a constant concentration of this compound to each calibration standard and sample. A typical concentration for the internal standard is 100 ng/mL.
-
Derivatization (if starting from the free fatty acid): If analyzing linolenic acid, a derivatization step to form the ethyl ester is necessary. A common method is to use a reagent like 14% boron trifluoride in methanol (B129727) (BF₃-methanol), followed by extraction with hexane.[4]
Protocol 2: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of fatty acid ethyl esters. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Program | Initial temp 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (hold 3 min), then to 320°C at 20°C/min (hold 12 min)[5] |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | For polyenoic fatty acid methyl esters, m/z 79 and 81 are often used.[5][6] Specific ions for Ethyl linolenate and its d5 variant should be determined by analyzing the pure standards. |
Visualizations
Experimental Workflow for Calibration Curve Generation
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Ethyl linolenate-d5
Welcome to the Technical Support Center for Ethyl linolenate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in calibration curves for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when creating a calibration curve with this compound?
The most frequently encountered issues include poor linearity (low coefficient of determination, R²), significant variability in response, and inaccurate quantification at lower concentrations. These problems can often be traced back to a few key areas: matrix effects, instability of the analyte, suboptimal instrument conditions, and issues with the internal standard itself.
Q2: Why is my deuterated internal standard, this compound, showing a different retention time than the native Ethyl linolenate?
This phenomenon is known as the "deuterium isotope effect". Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may lead to a slight shift in retention time during chromatography. While typically minimal, this can become problematic if it leads to differential matrix effects where the analyte and internal standard are not affected by interfering compounds in the sample matrix to the same extent.
Q3: I suspect my this compound is degrading. How can I confirm this and what are the proper storage and handling procedures?
Ethyl linolenate, being a polyunsaturated fatty acid ethyl ester, is susceptible to oxidation. To confirm degradation, you can monitor the appearance of unexpected peaks in your chromatogram or a decrease in the response of the standard over time.
Proper Storage and Handling:
-
Storage: Store this compound solutions at -20°C or lower, protected from light.
-
Solvent: Use high-purity solvents, such as ethanol or hexane.
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot the standard solution into smaller volumes for daily use. Always use clean glassware and minimize exposure to air.
Q4: My calibration curve is not linear. What are the potential causes?
Non-linearity in a calibration curve can stem from several factors:
-
Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector.
-
Matrix Effects: In complex samples, co-eluting matrix components can cause ion suppression or enhancement, leading to a non-linear response.
-
Detector Saturation: At high concentrations, the detector may become saturated, causing the response to plateau.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to a non-linear curve.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly impact the accuracy of integration and, consequently, the reliability of your calibration curve.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC inlet or column. | - Use a deactivated inlet liner.- Trim the first few centimeters of the analytical column.- Ensure proper column installation. |
| Column contamination. | - Bake out the column at a high temperature (within the column's limits).- If contamination persists, consider replacing the column. | |
| Inappropriate injection temperature. | - Optimize the inlet temperature. Too low may cause slow vaporization, while too high can cause degradation. A starting point of 250°C is common for FAMEs. | |
| Peak Fronting | Column overload. | - Reduce the injection volume or dilute the sample and calibration standards. |
| Incompatible solvent. | - Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase. |
Guide 2: High Variability in Response / Poor Reproducibility
High variability in the analytical response can make it difficult to establish a reliable calibration curve.
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent Peak Areas | Leaks in the GC system. | - Perform a leak check of the injector, detector, and gas lines. |
| Inconsistent injection volume. | - Check the autosampler syringe for air bubbles or damage.- Ensure the correct injection volume is programmed. | |
| Matrix effects. | - Perform a post-extraction spike analysis to evaluate ion suppression or enhancement.[1] - If matrix effects are significant, consider further sample cleanup or dilution. | |
| Instability of this compound. | - Prepare fresh calibration standards daily.- Review storage and handling procedures. |
Data Presentation
The following table presents representative quantitative data for a calibration curve of a fatty acid ethyl ester, similar to Ethyl linolenate, using GC-MS. These values should be considered as a guideline, and specific performance should be validated in your laboratory.
| Parameter | Typical Value | Acceptance Criteria |
| Calibration Range | 10 ng/mL - 2000 ng/mL | Dependent on expected sample concentrations. |
| Linearity (R²) | > 0.995 | R² ≥ 0.99[1][2] |
| Limit of Detection (LOD) | 2 - 5 ng/mL | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 5 - 25 ng/g | Signal-to-Noise ratio ≥ 10[3] |
| Precision (%RSD) | < 15% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 85% - 115% | 80% - 120% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl linolenate and this compound in hexane.
-
Working Standard Solutions: Perform serial dilutions of the Ethyl linolenate stock solution to prepare calibration standards at concentrations such as 10, 25, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Internal Standard Spiking: Add a constant concentration of this compound to each calibration standard and sample. A typical concentration for the internal standard is 100 ng/mL.
-
Derivatization (if starting from the free fatty acid): If analyzing linolenic acid, a derivatization step to form the ethyl ester is necessary. A common method is to use a reagent like 14% boron trifluoride in methanol (BF₃-methanol), followed by extraction with hexane.[4]
Protocol 2: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of fatty acid ethyl esters. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Program | Initial temp 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (hold 3 min), then to 320°C at 20°C/min (hold 12 min)[5] |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | For polyenoic fatty acid methyl esters, m/z 79 and 81 are often used.[5][6] Specific ions for Ethyl linolenate and its d5 variant should be determined by analyzing the pure standards. |
Visualizations
Experimental Workflow for Calibration Curve Generation
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Ethyl Linolenate-d5
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression when analyzing Ethyl linolenate-d5 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[1] Essentially, other molecules in the sample compete with this compound for ionization, leading to a weaker signal than expected.
Q2: What are the common causes of ion suppression for lipid molecules like this compound?
A2: Common causes of ion suppression in the analysis of lipids include:
-
Matrix Effects: Endogenous components from biological samples like plasma or serum, such as phospholipids (B1166683) and triglycerides, are major contributors to ion suppression.[2] Phospholipids are particularly problematic in positive ion electrospray mode (+ESI).[2]
-
High Analyte Concentration: High concentrations of the analyte itself or other sample components can lead to competition for ionization.[3]
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and interfere with the ionization process.[1]
-
Co-eluting Compounds: Any compound that elutes from the LC column at the same time as this compound can cause suppression.[2]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: Two common experimental protocols to diagnose ion suppression are the Post-Extraction Spike Analysis and the Post-Column Infusion experiment.
-
Post-Extraction Spike Analysis: This experiment helps to quantify the extent of ion suppression by comparing the signal of the analyte in a clean solvent versus the sample matrix.[4]
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression occurs by monitoring a constant infusion of the analyte while a blank matrix extract is injected.[5][6] A dip in the baseline signal of the infused analyte indicates the retention time of interfering components.[5][6]
Troubleshooting Guides
Problem: Low signal intensity for this compound in matrix samples compared to neat standards.
This is a classic symptom of ion suppression. The following steps can be taken to troubleshoot and mitigate this issue.
1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components like salts and phospholipids to be washed away.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating lipids from more polar matrix components.[6]
-
Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing phospholipids and other small molecules that can cause ion suppression.[6]
Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Potential for Analyte Loss |
| Solid-Phase Extraction (SPE) | High | High | Low (with method optimization) |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low | Moderate |
| Protein Precipitation (PPT) | Low | Low | Low |
2. Optimize Chromatographic Conditions: Adjusting the chromatography can help separate this compound from co-eluting matrix interferences.[4]
-
Change the LC Column: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.[5]
-
Modify the Mobile Phase: Adjusting the organic solvent, aqueous phase, and additives can improve separation.
-
Alter the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.[5]
3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their suppressive effects.[1][4] This is a simple first step, but may not be feasible for trace-level analysis.
Problem: Inconsistent results for this compound between samples.
This may be due to variable matrix effects from sample to sample.
Solution: Use a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for ion suppression.[1] Since this compound is already a deuterated standard, it serves this purpose for the non-labeled ethyl linolenate. However, it is crucial to ensure that the analyte and the internal standard co-elute perfectly.[5] Even a slight chromatographic separation can expose them to different matrix environments, leading to differential ion suppression.[7]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis
Objective: To quantify the degree of ion suppression.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established procedure. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[4]
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of ~100% indicates minimal matrix effect.
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in the chromatogram.
Methodology:
-
Set up a post-column infusion system: Use a T-fitting to introduce a constant flow of a solution containing this compound into the eluent from the LC column, just before it enters the mass spectrometer ion source.
-
Inject a blank matrix extract: While continuously infusing the this compound solution, inject a sample of the extracted blank matrix onto the LC column.
-
Monitor the signal: Record the signal of the infused this compound over the course of the chromatographic run.
-
Interpret the data: A stable baseline indicates no matrix effects. A dip in the baseline indicates a region of ion suppression.[5][6] The retention time of this dip corresponds to the elution of interfering components from the matrix.
Visualizations
Caption: Diagnosing ion suppression.
Caption: Troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Suppression for Ethyl Linolenate-d5
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression when analyzing Ethyl linolenate-d5 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[1] Essentially, other molecules in the sample compete with this compound for ionization, leading to a weaker signal than expected.
Q2: What are the common causes of ion suppression for lipid molecules like this compound?
A2: Common causes of ion suppression in the analysis of lipids include:
-
Matrix Effects: Endogenous components from biological samples like plasma or serum, such as phospholipids and triglycerides, are major contributors to ion suppression.[2] Phospholipids are particularly problematic in positive ion electrospray mode (+ESI).[2]
-
High Analyte Concentration: High concentrations of the analyte itself or other sample components can lead to competition for ionization.[3]
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and interfere with the ionization process.[1]
-
Co-eluting Compounds: Any compound that elutes from the LC column at the same time as this compound can cause suppression.[2]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: Two common experimental protocols to diagnose ion suppression are the Post-Extraction Spike Analysis and the Post-Column Infusion experiment.
-
Post-Extraction Spike Analysis: This experiment helps to quantify the extent of ion suppression by comparing the signal of the analyte in a clean solvent versus the sample matrix.[4]
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression occurs by monitoring a constant infusion of the analyte while a blank matrix extract is injected.[5][6] A dip in the baseline signal of the infused analyte indicates the retention time of interfering components.[5][6]
Troubleshooting Guides
Problem: Low signal intensity for this compound in matrix samples compared to neat standards.
This is a classic symptom of ion suppression. The following steps can be taken to troubleshoot and mitigate this issue.
1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components like salts and phospholipids to be washed away.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating lipids from more polar matrix components.[6]
-
Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing phospholipids and other small molecules that can cause ion suppression.[6]
Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Potential for Analyte Loss |
| Solid-Phase Extraction (SPE) | High | High | Low (with method optimization) |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low | Moderate |
| Protein Precipitation (PPT) | Low | Low | Low |
2. Optimize Chromatographic Conditions: Adjusting the chromatography can help separate this compound from co-eluting matrix interferences.[4]
-
Change the LC Column: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.[5]
-
Modify the Mobile Phase: Adjusting the organic solvent, aqueous phase, and additives can improve separation.
-
Alter the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.[5]
3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their suppressive effects.[1][4] This is a simple first step, but may not be feasible for trace-level analysis.
Problem: Inconsistent results for this compound between samples.
This may be due to variable matrix effects from sample to sample.
Solution: Use a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for ion suppression.[1] Since this compound is already a deuterated standard, it serves this purpose for the non-labeled ethyl linolenate. However, it is crucial to ensure that the analyte and the internal standard co-elute perfectly.[5] Even a slight chromatographic separation can expose them to different matrix environments, leading to differential ion suppression.[7]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis
Objective: To quantify the degree of ion suppression.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established procedure. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[4]
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of ~100% indicates minimal matrix effect.
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in the chromatogram.
Methodology:
-
Set up a post-column infusion system: Use a T-fitting to introduce a constant flow of a solution containing this compound into the eluent from the LC column, just before it enters the mass spectrometer ion source.
-
Inject a blank matrix extract: While continuously infusing the this compound solution, inject a sample of the extracted blank matrix onto the LC column.
-
Monitor the signal: Record the signal of the infused this compound over the course of the chromatographic run.
-
Interpret the data: A stable baseline indicates no matrix effects. A dip in the baseline indicates a region of ion suppression.[5][6] The retention time of this dip corresponds to the elution of interfering components from the matrix.
Visualizations
Caption: Diagnosing ion suppression.
Caption: Troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatography for Ethyl Linolenate-d5 Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate chromatography column for the analysis of Ethyl linolenate-d5. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful and accurate separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic separation important?
This compound is a deuterated form of ethyl linolenate, which is an ethyl ester of the essential omega-3 fatty acid, α-linolenic acid.[1][2] The "d5" indicates that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an excellent internal standard for quantitative analysis of α-linolenic acid ethyl ester in various samples using mass spectrometry-based techniques (GC-MS or LC-MS).[3] Accurate chromatographic separation is crucial to distinguish it from other fatty acid esters and matrix components, ensuring precise quantification.
Q2: What are the key chemical properties of this compound to consider for column selection?
Understanding the physicochemical properties of this compound is the first step in selecting a suitable chromatography column. As an isotopologue, its properties are nearly identical to the non-deuterated form.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C20H29D5O2[1][3] | Influences its behavior in mass spectrometry detection. |
| Molecular Weight | Approx. 311.51 g/mol [1][3] | Relevant for mass spectrometry and diffusion characteristics. |
| Polarity | Non-polar (logP ≈ 6.77)[4] | Dictates the choice of stationary phase. Non-polar analytes are best retained on non-polar columns (GC) or require reversed-phase conditions (HPLC). |
| Boiling Point | High (approx. 166-168 °C @ 1 mmHg)[5] | The compound is sufficiently volatile for Gas Chromatography (GC), especially under vacuum. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, hexane (B92381), chloroform, and ethyl acetate.[1][6][7] | Determines suitable solvents for sample preparation and the mobile phase in HPLC. |
Q3: Which chromatography technique is better for this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC are powerful techniques for analyzing fatty acid esters. The choice depends on the experimental goals, sample complexity, and available instrumentation.[8]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[9] | Separation of compounds in the liquid phase. |
| Typical Columns | Fused silica (B1680970) capillary columns (e.g., DB-Wax, DB-23, HP-88).[10] | Packed columns with a solid stationary phase (e.g., C18, C8).[11][12] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).[9] | Liquid solvent or mixture of solvents (e.g., Acetonitrile, Methanol, Water).[11] |
| Resolution | Excellent resolution, especially for isomers on polar capillary columns.[10] | Good resolution; specialized columns (e.g., silver-ion) can enhance isomer separation.[8] |
| Sample Volatility | Required . The analyte must be volatile or made volatile via derivatization.[9] | Not required . Suitable for non-volatile or thermally labile compounds. |
| Derivatization | Not strictly necessary for ethyl esters, but free fatty acids require it.[8] | Generally not required.[8] Derivatization may be used to enhance detection. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV Detector, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). |
| Best For | High-resolution separation of complex fatty acid ester mixtures and analysis of volatile compounds.[10] | Preparative separations, analysis of thermally sensitive compounds, and routine analysis without derivatization.[8][11] |
Q4: What are the recommended GC columns for this compound analysis?
For GC analysis of fatty acid esters like this compound, highly polar capillary columns are recommended to achieve separation based on the degree of unsaturation.
| Column Phase | Polarity | Recommended Dimensions | Key Features & Applications |
| Polyethylene Glycol (PEG) | Polar | 30 m x 0.25 mm ID, 0.25 µm film | General-purpose polar phase (e.g., DB-Wax, HP-INNOWax). Good for separating FAMEs. |
| Biscyanopropyl Polysiloxane | Highly Polar | 60 m x 0.25 mm ID, 0.15 µm film | Excellent for resolving cis/trans isomers and polyunsaturated fatty acids (PUFAs) (e.g., DB-23).[10] |
| High Cyanopropyl | Highly Polar | 100 m x 0.25 mm ID, 0.20 µm film | Provides the highest polarity for detailed separation of complex PUFA isomers (e.g., HP-88, CP-Sil 88).[13] |
Q5: What are the recommended HPLC columns for this compound analysis?
Reversed-phase (RP) HPLC is the most common approach for separating this compound.
| Column Phase | Type | Recommended Dimensions | Key Features & Applications |
| C18 (Octadecylsilane) | Reversed-Phase | 150 mm x 4.6 mm ID, 5 µm particles | The most common choice for RP-HPLC. Separates based on hydrophobicity.[8][11] |
| AQ-C18 (Aqueous C18) | Reversed-Phase | 150 mm x 10 mm ID | A C18 column with polar end-capping, providing better retention and separation for fatty acid esters in highly aqueous mobile phases.[12] |
| Cholesteryl | Reversed-Phase | 150 mm x 4.6 mm ID, 5 µm particles | Offers enhanced molecular shape selectivity, which is beneficial for separating geometric (cis/trans) isomers.[8] |
Workflow for Chromatography Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate chromatographic method and column for this compound analysis.
Caption: Decision workflow for selecting a chromatography column.
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol is a starting point for the analysis of fatty acid ethyl esters using a highly polar cyanopropyl column, adapted from established methods for FAMEs.[10]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in hexane or isooctane (B107328) to a final concentration of 1 mg/mL.
-
For complex samples, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) and transesterification if analyzing total fatty acid content, using the deuterated standard as an internal spike before extraction.
-
Transfer the final solution to a 2 mL GC autosampler vial.
-
-
GC-FID Conditions:
Parameter Setting GC System Agilent 6890 GC with FID or equivalent Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film) Inlet Temperature 250 °C Injection Volume 1 µL Split Ratio 50:1 Carrier Gas Helium or Hydrogen Head Pressure Constant pressure mode (e.g., 230 kPa for Helium) Oven Program Start at 140 °C, hold for 5 min. Ramp at 4 °C/min to 240 °C, hold for 15 min. Detector FID Detector Temp. 280 °C | Detector Gases | H2: 40 mL/min; Air: 450 mL/min; Makeup (He): 30 mL/min |
Protocol 2: RP-HPLC-UV Analysis of this compound
This protocol provides a general method for the separation of fatty acid ethyl esters using a C18 column.[11][12]
-
Sample Preparation:
-
Dissolve the this compound standard in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
HPLC-UV Conditions:
Parameter Setting HPLC System Standard analytical HPLC with UV detector Column C18 (150 mm x 4.6 mm ID, 5 µm particles) Mobile Phase Acetonitrile / Water (90:10, v/v) Elution Mode Isocratic Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Volume 20 µL Detector UV Detector | Wavelength | 210 nm |
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound.
Caption: Troubleshooting guide for poor peak shape in chromatography.
GC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomers | 1. Inappropriate column phase (not polar enough).2. Oven temperature ramp is too fast.3. Column is too short. | 1. Use a highly polar cyanopropyl column (e.g., HP-88).2. Decrease the temperature ramp rate (e.g., from 4 °C/min to 2 °C/min).3. Use a longer column (e.g., 100 m) for maximum resolution. |
| Peak Tailing | 1. Active sites in the GC inlet liner or column.2. Sample concentration is too high (overload). | 1. Use a new, deactivated (silanized) inlet liner. Trim the first 10-20 cm of the column.2. Dilute the sample. |
| Ghost Peaks / Carryover | 1. Contamination in the syringe or inlet.2. High-boiling point residue from previous injections. | 1. Rinse the syringe with multiple solvents between injections. Clean the inlet.2. Bake out the column at its maximum isothermal temperature limit for 30-60 minutes. |
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Retention Time | 1. Mobile phase is too strong (too much organic solvent).2. Incorrect column choice (analyte is too non-polar for the phase). | 1. Decrease the percentage of organic solvent in the mobile phase (e.g., change from 90:10 ACN:Water to 85:15).2. Ensure a C18 or similar non-polar stationary phase is being used. |
| High Backpressure | 1. Blockage in the column frit or tubing.2. Sample precipitation in the mobile phase. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first).2. Ensure the sample is fully dissolved in the mobile phase. |
| Split Peaks | 1. Clogged inlet frit.2. Column bed has been disturbed or has a void. | 1. Replace the column inlet frit.2. Replace the column. |
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Showing Compound Ethyl alpha-linolenate (FDB002946) - FooDB [foodb.ca]
- 5. ethyl linolenate, 1191-41-9 [thegoodscentscompany.com]
- 6. accustandard.com [accustandard.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hplc.eu [hplc.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Separation of Ethyl linolenate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatography for Ethyl Linolenate-d5 Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate chromatography column for the analysis of Ethyl linolenate-d5. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful and accurate separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic separation important?
This compound is a deuterated form of ethyl linolenate, which is an ethyl ester of the essential omega-3 fatty acid, α-linolenic acid.[1][2] The "d5" indicates that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an excellent internal standard for quantitative analysis of α-linolenic acid ethyl ester in various samples using mass spectrometry-based techniques (GC-MS or LC-MS).[3] Accurate chromatographic separation is crucial to distinguish it from other fatty acid esters and matrix components, ensuring precise quantification.
Q2: What are the key chemical properties of this compound to consider for column selection?
Understanding the physicochemical properties of this compound is the first step in selecting a suitable chromatography column. As an isotopologue, its properties are nearly identical to the non-deuterated form.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C20H29D5O2[1][3] | Influences its behavior in mass spectrometry detection. |
| Molecular Weight | Approx. 311.51 g/mol [1][3] | Relevant for mass spectrometry and diffusion characteristics. |
| Polarity | Non-polar (logP ≈ 6.77)[4] | Dictates the choice of stationary phase. Non-polar analytes are best retained on non-polar columns (GC) or require reversed-phase conditions (HPLC). |
| Boiling Point | High (approx. 166-168 °C @ 1 mmHg)[5] | The compound is sufficiently volatile for Gas Chromatography (GC), especially under vacuum. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, hexane, chloroform, and ethyl acetate.[1][6][7] | Determines suitable solvents for sample preparation and the mobile phase in HPLC. |
Q3: Which chromatography technique is better for this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC are powerful techniques for analyzing fatty acid esters. The choice depends on the experimental goals, sample complexity, and available instrumentation.[8]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[9] | Separation of compounds in the liquid phase. |
| Typical Columns | Fused silica capillary columns (e.g., DB-Wax, DB-23, HP-88).[10] | Packed columns with a solid stationary phase (e.g., C18, C8).[11][12] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).[9] | Liquid solvent or mixture of solvents (e.g., Acetonitrile, Methanol, Water).[11] |
| Resolution | Excellent resolution, especially for isomers on polar capillary columns.[10] | Good resolution; specialized columns (e.g., silver-ion) can enhance isomer separation.[8] |
| Sample Volatility | Required . The analyte must be volatile or made volatile via derivatization.[9] | Not required . Suitable for non-volatile or thermally labile compounds. |
| Derivatization | Not strictly necessary for ethyl esters, but free fatty acids require it.[8] | Generally not required.[8] Derivatization may be used to enhance detection. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV Detector, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). |
| Best For | High-resolution separation of complex fatty acid ester mixtures and analysis of volatile compounds.[10] | Preparative separations, analysis of thermally sensitive compounds, and routine analysis without derivatization.[8][11] |
Q4: What are the recommended GC columns for this compound analysis?
For GC analysis of fatty acid esters like this compound, highly polar capillary columns are recommended to achieve separation based on the degree of unsaturation.
| Column Phase | Polarity | Recommended Dimensions | Key Features & Applications |
| Polyethylene Glycol (PEG) | Polar | 30 m x 0.25 mm ID, 0.25 µm film | General-purpose polar phase (e.g., DB-Wax, HP-INNOWax). Good for separating FAMEs. |
| Biscyanopropyl Polysiloxane | Highly Polar | 60 m x 0.25 mm ID, 0.15 µm film | Excellent for resolving cis/trans isomers and polyunsaturated fatty acids (PUFAs) (e.g., DB-23).[10] |
| High Cyanopropyl | Highly Polar | 100 m x 0.25 mm ID, 0.20 µm film | Provides the highest polarity for detailed separation of complex PUFA isomers (e.g., HP-88, CP-Sil 88).[13] |
Q5: What are the recommended HPLC columns for this compound analysis?
Reversed-phase (RP) HPLC is the most common approach for separating this compound.
| Column Phase | Type | Recommended Dimensions | Key Features & Applications |
| C18 (Octadecylsilane) | Reversed-Phase | 150 mm x 4.6 mm ID, 5 µm particles | The most common choice for RP-HPLC. Separates based on hydrophobicity.[8][11] |
| AQ-C18 (Aqueous C18) | Reversed-Phase | 150 mm x 10 mm ID | A C18 column with polar end-capping, providing better retention and separation for fatty acid esters in highly aqueous mobile phases.[12] |
| Cholesteryl | Reversed-Phase | 150 mm x 4.6 mm ID, 5 µm particles | Offers enhanced molecular shape selectivity, which is beneficial for separating geometric (cis/trans) isomers.[8] |
Workflow for Chromatography Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate chromatographic method and column for this compound analysis.
Caption: Decision workflow for selecting a chromatography column.
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol is a starting point for the analysis of fatty acid ethyl esters using a highly polar cyanopropyl column, adapted from established methods for FAMEs.[10]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in hexane or isooctane to a final concentration of 1 mg/mL.
-
For complex samples, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) and transesterification if analyzing total fatty acid content, using the deuterated standard as an internal spike before extraction.
-
Transfer the final solution to a 2 mL GC autosampler vial.
-
-
GC-FID Conditions:
Parameter Setting GC System Agilent 6890 GC with FID or equivalent Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film) Inlet Temperature 250 °C Injection Volume 1 µL Split Ratio 50:1 Carrier Gas Helium or Hydrogen Head Pressure Constant pressure mode (e.g., 230 kPa for Helium) Oven Program Start at 140 °C, hold for 5 min. Ramp at 4 °C/min to 240 °C, hold for 15 min. Detector FID Detector Temp. 280 °C | Detector Gases | H2: 40 mL/min; Air: 450 mL/min; Makeup (He): 30 mL/min |
Protocol 2: RP-HPLC-UV Analysis of this compound
This protocol provides a general method for the separation of fatty acid ethyl esters using a C18 column.[11][12]
-
Sample Preparation:
-
Dissolve the this compound standard in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
HPLC-UV Conditions:
Parameter Setting HPLC System Standard analytical HPLC with UV detector Column C18 (150 mm x 4.6 mm ID, 5 µm particles) Mobile Phase Acetonitrile / Water (90:10, v/v) Elution Mode Isocratic Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Volume 20 µL Detector UV Detector | Wavelength | 210 nm |
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound.
Caption: Troubleshooting guide for poor peak shape in chromatography.
GC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomers | 1. Inappropriate column phase (not polar enough).2. Oven temperature ramp is too fast.3. Column is too short. | 1. Use a highly polar cyanopropyl column (e.g., HP-88).2. Decrease the temperature ramp rate (e.g., from 4 °C/min to 2 °C/min).3. Use a longer column (e.g., 100 m) for maximum resolution. |
| Peak Tailing | 1. Active sites in the GC inlet liner or column.2. Sample concentration is too high (overload). | 1. Use a new, deactivated (silanized) inlet liner. Trim the first 10-20 cm of the column.2. Dilute the sample. |
| Ghost Peaks / Carryover | 1. Contamination in the syringe or inlet.2. High-boiling point residue from previous injections. | 1. Rinse the syringe with multiple solvents between injections. Clean the inlet.2. Bake out the column at its maximum isothermal temperature limit for 30-60 minutes. |
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Retention Time | 1. Mobile phase is too strong (too much organic solvent).2. Incorrect column choice (analyte is too non-polar for the phase). | 1. Decrease the percentage of organic solvent in the mobile phase (e.g., change from 90:10 ACN:Water to 85:15).2. Ensure a C18 or similar non-polar stationary phase is being used. |
| High Backpressure | 1. Blockage in the column frit or tubing.2. Sample precipitation in the mobile phase. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first).2. Ensure the sample is fully dissolved in the mobile phase. |
| Split Peaks | 1. Clogged inlet frit.2. Column bed has been disturbed or has a void. | 1. Replace the column inlet frit.2. Replace the column. |
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Showing Compound Ethyl alpha-linolenate (FDB002946) - FooDB [foodb.ca]
- 5. ethyl linolenate, 1191-41-9 [thegoodscentscompany.com]
- 6. accustandard.com [accustandard.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hplc.eu [hplc.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Separation of Ethyl linolenate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Ethyl Linolenate-d5 with Alternative Internal Standards: A Comparative Guide
In the precise world of quantitative lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Ethyl linolenate-d5, a deuterated analog of ethyl linolenate, is a commonly utilized internal standard. However, its performance relative to other available standards warrants a thorough evaluation to ensure optimal assay integrity. This guide provides an objective comparison of this compound with other classes of internal standards, supported by a detailed experimental protocol for cross-validation.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analytical behavior of the analyte of interest as closely as possible, from extraction to detection, to effectively compensate for variations throughout the analytical workflow.[1] The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Parameter | This compound (Deuterated) | ¹³C-Labeled Ethyl Linolenate | Odd-Chain Fatty Acid Esters (e.g., Ethyl Heptadecanoate) |
| Co-elution with Analyte | May exhibit a slight retention time shift in liquid chromatography (LC) compared to the native analyte.[2] | Co-elutes perfectly with the endogenous analyte in LC.[3] | Different retention time from the analyte. |
| Matrix Effect Compensation | Generally good, but the slight retention time difference can lead to differential matrix effects in LC-MS.[2] | Excellent, as it experiences the same matrix effects as the analyte due to identical retention time. | May not accurately reflect the matrix effects experienced by the analyte due to different elution times. |
| Isotopic Stability | Potential for isotopic scrambling or exchange of deuterium (B1214612) atoms with hydrogen atoms.[2] | Highly stable with no risk of isotopic exchange.[3] | Not applicable (non-isotopic). |
| Accuracy | Can be compromised by isotopic effects and potential for deuterium exchange, which may lead to quantification errors.[2] | Generally considered to provide higher accuracy due to greater chemical stability and closer physicochemical properties to the native analyte. | Accuracy can be affected by differences in extraction efficiency and ionization response compared to the analyte. |
| Precision (CV%) | A study comparing a deuterated internal standard mixture to a ¹³C-labeled mixture showed the ¹³C-labeled standards resulted in a significant improvement in data quality and lower coefficient of variation (CV%).[1] | Studies have reported excellent intra- and inter-assay variations of less than 10% when using ¹³C-labeled internal standards.[1] | Precision can be lower compared to stable isotope-labeled standards due to potential variations in extraction and ionization. One study noted that using an alternative internal standard led to a median increase in variance of 141%.[4] |
| Availability and Cost | Widely available and generally more cost-effective than ¹³C-labeled standards. | Less commonly available and typically more expensive than deuterated standards.[3] | Readily available and generally the most cost-effective option. |
Experimental Protocols
A robust cross-validation experiment is essential to determine the most suitable internal standard for a specific application. Below is a detailed protocol for comparing the performance of this compound with other internal standards for the quantification of ethyl linolenate in a biological matrix (e.g., plasma).
Protocol: Cross-Validation of Internal Standards for Ethyl Linolenate Quantification
1. Materials and Reagents:
-
Biological matrix (e.g., human plasma)
-
Ethyl linolenate certified reference material
-
This compound internal standard
-
Alternative internal standards (e.g., ¹³C-Ethyl linolenate, Ethyl heptadecanoate)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Isooctane (GC grade)
-
BF₃-Methanol or Methanolic HCl (for GC-MS derivatization)
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare individual stock solutions of ethyl linolenate and each internal standard in ethanol (B145695) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking the biological matrix with varying concentrations of ethyl linolenate.
-
Prepare separate internal standard spiking solutions for each internal standard at a fixed concentration.
3. Sample Preparation and Lipid Extraction:
-
To a set of matrix blanks, calibration standards, and quality control (QC) samples, add a fixed volume of one of the internal standard spiking solutions. Repeat this for each internal standard being evaluated.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure, or a more modern MTBE extraction. For the MTBE method, add methanol and then MTBE to the sample, vortex, and induce phase separation by adding water.
-
Centrifuge the samples and collect the upper organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
4. Derivatization (for GC-MS Analysis):
-
For GC-MS analysis, the fatty acid ethyl esters need to be transesterified to fatty acid methyl esters (FAMEs).
-
Reconstitute the dried lipid extract in a known volume of toluene (B28343) and add BF₃-Methanol or methanolic HCl.
-
Heat the mixture at 100°C for 30-60 minutes.
-
After cooling, add water and extract the FAMEs with hexane (B92381) or isooctane.
-
Collect the organic layer for GC-MS analysis.
5. Instrumental Analysis:
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol 1:1).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions of ethyl linolenate and each internal standard.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column like a CP-Sil 88).
-
Use a temperature gradient program to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the methyl linolenate and the corresponding internal standard.
-
6. Data Analysis and Performance Evaluation:
-
For each internal standard, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the linearity (R²) of the calibration curve for each internal standard.
-
Calculate the accuracy and precision (intra- and inter-day) for each internal standard using the QC samples at multiple concentration levels.
-
Assess the matrix effect for each internal standard by comparing the response in a neat solution versus a post-extraction spiked matrix sample.
-
Evaluate the extraction recovery for each internal standard.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical comparison between the internal standards, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of internal standards.
Caption: Logical comparison of different internal standard types.
Conclusion
The selection of an internal standard is a critical decision in quantitative lipid analysis that directly impacts data quality. While this compound is a widely used and cost-effective option, it is not without its limitations, such as potential chromatographic shifts and isotopic instability. For applications demanding the highest level of accuracy and precision, a ¹³C-labeled internal standard is often the superior choice, albeit at a higher cost. Odd-chain fatty acid esters represent a viable, budget-friendly alternative, particularly for less complex assays, but require careful validation to ensure they adequately correct for analytical variability. Ultimately, the choice of internal standard should be based on a thorough cross-validation study that considers the specific requirements of the analytical method and the research question at hand.
References
Cross-Validation of Ethyl Linolenate-d5 with Alternative Internal Standards: A Comparative Guide
In the precise world of quantitative lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Ethyl linolenate-d5, a deuterated analog of ethyl linolenate, is a commonly utilized internal standard. However, its performance relative to other available standards warrants a thorough evaluation to ensure optimal assay integrity. This guide provides an objective comparison of this compound with other classes of internal standards, supported by a detailed experimental protocol for cross-validation.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analytical behavior of the analyte of interest as closely as possible, from extraction to detection, to effectively compensate for variations throughout the analytical workflow.[1] The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Parameter | This compound (Deuterated) | ¹³C-Labeled Ethyl Linolenate | Odd-Chain Fatty Acid Esters (e.g., Ethyl Heptadecanoate) |
| Co-elution with Analyte | May exhibit a slight retention time shift in liquid chromatography (LC) compared to the native analyte.[2] | Co-elutes perfectly with the endogenous analyte in LC.[3] | Different retention time from the analyte. |
| Matrix Effect Compensation | Generally good, but the slight retention time difference can lead to differential matrix effects in LC-MS.[2] | Excellent, as it experiences the same matrix effects as the analyte due to identical retention time. | May not accurately reflect the matrix effects experienced by the analyte due to different elution times. |
| Isotopic Stability | Potential for isotopic scrambling or exchange of deuterium atoms with hydrogen atoms.[2] | Highly stable with no risk of isotopic exchange.[3] | Not applicable (non-isotopic). |
| Accuracy | Can be compromised by isotopic effects and potential for deuterium exchange, which may lead to quantification errors.[2] | Generally considered to provide higher accuracy due to greater chemical stability and closer physicochemical properties to the native analyte. | Accuracy can be affected by differences in extraction efficiency and ionization response compared to the analyte. |
| Precision (CV%) | A study comparing a deuterated internal standard mixture to a ¹³C-labeled mixture showed the ¹³C-labeled standards resulted in a significant improvement in data quality and lower coefficient of variation (CV%).[1] | Studies have reported excellent intra- and inter-assay variations of less than 10% when using ¹³C-labeled internal standards.[1] | Precision can be lower compared to stable isotope-labeled standards due to potential variations in extraction and ionization. One study noted that using an alternative internal standard led to a median increase in variance of 141%.[4] |
| Availability and Cost | Widely available and generally more cost-effective than ¹³C-labeled standards. | Less commonly available and typically more expensive than deuterated standards.[3] | Readily available and generally the most cost-effective option. |
Experimental Protocols
A robust cross-validation experiment is essential to determine the most suitable internal standard for a specific application. Below is a detailed protocol for comparing the performance of this compound with other internal standards for the quantification of ethyl linolenate in a biological matrix (e.g., plasma).
Protocol: Cross-Validation of Internal Standards for Ethyl Linolenate Quantification
1. Materials and Reagents:
-
Biological matrix (e.g., human plasma)
-
Ethyl linolenate certified reference material
-
This compound internal standard
-
Alternative internal standards (e.g., ¹³C-Ethyl linolenate, Ethyl heptadecanoate)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Isooctane (GC grade)
-
BF₃-Methanol or Methanolic HCl (for GC-MS derivatization)
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare individual stock solutions of ethyl linolenate and each internal standard in ethanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking the biological matrix with varying concentrations of ethyl linolenate.
-
Prepare separate internal standard spiking solutions for each internal standard at a fixed concentration.
3. Sample Preparation and Lipid Extraction:
-
To a set of matrix blanks, calibration standards, and quality control (QC) samples, add a fixed volume of one of the internal standard spiking solutions. Repeat this for each internal standard being evaluated.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure, or a more modern MTBE extraction. For the MTBE method, add methanol and then MTBE to the sample, vortex, and induce phase separation by adding water.
-
Centrifuge the samples and collect the upper organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
4. Derivatization (for GC-MS Analysis):
-
For GC-MS analysis, the fatty acid ethyl esters need to be transesterified to fatty acid methyl esters (FAMEs).
-
Reconstitute the dried lipid extract in a known volume of toluene and add BF₃-Methanol or methanolic HCl.
-
Heat the mixture at 100°C for 30-60 minutes.
-
After cooling, add water and extract the FAMEs with hexane or isooctane.
-
Collect the organic layer for GC-MS analysis.
5. Instrumental Analysis:
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol 1:1).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions of ethyl linolenate and each internal standard.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column like a CP-Sil 88).
-
Use a temperature gradient program to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the methyl linolenate and the corresponding internal standard.
-
6. Data Analysis and Performance Evaluation:
-
For each internal standard, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the linearity (R²) of the calibration curve for each internal standard.
-
Calculate the accuracy and precision (intra- and inter-day) for each internal standard using the QC samples at multiple concentration levels.
-
Assess the matrix effect for each internal standard by comparing the response in a neat solution versus a post-extraction spiked matrix sample.
-
Evaluate the extraction recovery for each internal standard.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical comparison between the internal standards, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of internal standards.
Caption: Logical comparison of different internal standard types.
Conclusion
The selection of an internal standard is a critical decision in quantitative lipid analysis that directly impacts data quality. While this compound is a widely used and cost-effective option, it is not without its limitations, such as potential chromatographic shifts and isotopic instability. For applications demanding the highest level of accuracy and precision, a ¹³C-labeled internal standard is often the superior choice, albeit at a higher cost. Odd-chain fatty acid esters represent a viable, budget-friendly alternative, particularly for less complex assays, but require careful validation to ensure they adequately correct for analytical variability. Ultimately, the choice of internal standard should be based on a thorough cross-validation study that considers the specific requirements of the analytical method and the research question at hand.
References
A Head-to-Head Comparison: Ethyl Linolenate-d5 vs. C13-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. In the analysis of fatty acid ethyl esters (FAEEs) like ethyl linolenate, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between deuterium-labeled (d5) ethyl linolenate and carbon-13 (C13)-labeled standards, supported by established principles and experimental evidence from lipidomics.
The ideal internal standard should perfectly mimic the physicochemical properties of the analyte throughout the entire analytical workflow, from sample preparation to detection. This ensures that any variations, such as extraction efficiency, matrix effects, and instrument response, are accurately corrected for. While both deuterium (B1214612) and C13-labeled standards are designed for this purpose, subtle but significant differences in their properties can lead to divergent performances.
Key Performance Differences: A Tabular Summary
The selection of the isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium-labeled and C13-labeled internal standards.
| Feature | Ethyl Linolenate-d5 (Deuterium-Labeled) | C13-Labeled Ethyl Linolenate | Rationale & Implications for FAEE Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[2] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices, C13-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[1] | Highly stable and not prone to exchange under typical analytical conditions. | The carbon-13 label is integrated into the carbon backbone of the molecule and is therefore highly stable, with no risk of exchange under typical experimental conditions.[3] This ensures the integrity of the standard throughout the analytical process. |
| Accuracy | May be compromised due to isotopic effects leading to chromatographic separation from the unlabeled analyte. This can result in differential ion suppression or enhancement, particularly in complex matrices.[3] | Generally higher accuracy as the larger mass difference from the unlabeled analyte has a negligible effect on chromatographic retention time, ensuring co-elution and more effective compensation for matrix effects.[3] | For high-stakes applications like drug development and clinical research, the enhanced accuracy of C13-labeled standards is a significant advantage. |
| Precision (CV%) | Can exhibit lower precision (higher variance) in some applications. | A study in comprehensive lipidomics demonstrated a significant improvement in data quality and lower coefficient of variation (CV%) when using C13-labeled standards compared to deuterated standards.[4][5] | Lower CV% values indicate higher precision and reproducibility of the analytical method. |
| Cost | Generally less expensive to synthesize.[3][6] | Synthesis can be more complex and costly.[6] | The higher cost of C13-labeled standards may be a consideration for some laboratories; however, this is often offset by the improved data quality and reduced need for troubleshooting. |
Experimental Data: Precision in Lipidomics
| Normalization Method | Average Coefficient of Variation (CV%) |
| Deuterated Internal Standard Mixture | Higher CV% |
| C13-Labeled Internal Standard Mixture | Significantly Lower CV% |
| Data adapted from a comprehensive lipidomics study comparing normalization methods.[4][5] |
This data highlights the enhanced ability of C13-labeled standards to correct for analytical variability, leading to more precise and reliable quantification of lipids.
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a detailed methodology for the quantitative analysis of fatty acid ethyl esters using a stable isotope-labeled internal standard.
Sample Preparation and Lipid Extraction
This protocol is adapted for the extraction of FAEEs from biological matrices such as plasma or dried blood spots.
-
Internal Standard Spiking: To a 50 µL whole blood sample (or equivalent), add a known concentration of the internal standard (either this compound or C13-labeled Ethyl Linolenate) in a suitable solvent.
-
Protein Precipitation and Extraction: Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins and extract the lipids.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of FAEEs.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethyl Linolenate: Monitor the appropriate precursor-to-product ion transition.
-
This compound: Monitor the corresponding transition for the deuterated standard.
-
C13-Labeled Ethyl Linolenate: Monitor the corresponding transition for the C13-labeled standard.
-
-
Quantification: The concentration of ethyl linolenate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison: Ethyl Linolenate-d5 vs. C13-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. In the analysis of fatty acid ethyl esters (FAEEs) like ethyl linolenate, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between deuterium-labeled (d5) ethyl linolenate and carbon-13 (C13)-labeled standards, supported by established principles and experimental evidence from lipidomics.
The ideal internal standard should perfectly mimic the physicochemical properties of the analyte throughout the entire analytical workflow, from sample preparation to detection. This ensures that any variations, such as extraction efficiency, matrix effects, and instrument response, are accurately corrected for. While both deuterium and C13-labeled standards are designed for this purpose, subtle but significant differences in their properties can lead to divergent performances.
Key Performance Differences: A Tabular Summary
The selection of the isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium-labeled and C13-labeled internal standards.
| Feature | Ethyl Linolenate-d5 (Deuterium-Labeled) | C13-Labeled Ethyl Linolenate | Rationale & Implications for FAEE Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[2] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices, C13-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[1] | Highly stable and not prone to exchange under typical analytical conditions. | The carbon-13 label is integrated into the carbon backbone of the molecule and is therefore highly stable, with no risk of exchange under typical experimental conditions.[3] This ensures the integrity of the standard throughout the analytical process. |
| Accuracy | May be compromised due to isotopic effects leading to chromatographic separation from the unlabeled analyte. This can result in differential ion suppression or enhancement, particularly in complex matrices.[3] | Generally higher accuracy as the larger mass difference from the unlabeled analyte has a negligible effect on chromatographic retention time, ensuring co-elution and more effective compensation for matrix effects.[3] | For high-stakes applications like drug development and clinical research, the enhanced accuracy of C13-labeled standards is a significant advantage. |
| Precision (CV%) | Can exhibit lower precision (higher variance) in some applications. | A study in comprehensive lipidomics demonstrated a significant improvement in data quality and lower coefficient of variation (CV%) when using C13-labeled standards compared to deuterated standards.[4][5] | Lower CV% values indicate higher precision and reproducibility of the analytical method. |
| Cost | Generally less expensive to synthesize.[3][6] | Synthesis can be more complex and costly.[6] | The higher cost of C13-labeled standards may be a consideration for some laboratories; however, this is often offset by the improved data quality and reduced need for troubleshooting. |
Experimental Data: Precision in Lipidomics
| Normalization Method | Average Coefficient of Variation (CV%) |
| Deuterated Internal Standard Mixture | Higher CV% |
| C13-Labeled Internal Standard Mixture | Significantly Lower CV% |
| Data adapted from a comprehensive lipidomics study comparing normalization methods.[4][5] |
This data highlights the enhanced ability of C13-labeled standards to correct for analytical variability, leading to more precise and reliable quantification of lipids.
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a detailed methodology for the quantitative analysis of fatty acid ethyl esters using a stable isotope-labeled internal standard.
Sample Preparation and Lipid Extraction
This protocol is adapted for the extraction of FAEEs from biological matrices such as plasma or dried blood spots.
-
Internal Standard Spiking: To a 50 µL whole blood sample (or equivalent), add a known concentration of the internal standard (either this compound or C13-labeled Ethyl Linolenate) in a suitable solvent.
-
Protein Precipitation and Extraction: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and extract the lipids.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of FAEEs.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethyl Linolenate: Monitor the appropriate precursor-to-product ion transition.
-
This compound: Monitor the corresponding transition for the deuterated standard.
-
C13-Labeled Ethyl Linolenate: Monitor the corresponding transition for the C13-labeled standard.
-
-
Quantification: The concentration of ethyl linolenate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
The Gold Standard for Fatty Acid Ethyl Ester Analysis: A Comparative Guide to Ethyl Linolenate-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid ethyl esters (FAEEs), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Ethyl linolenate-d5, a deuterated internal standard, with other common alternatives, supported by available experimental data and established analytical principles.
In the landscape of quantitative mass spectrometry, particularly in complex biological matrices, internal standards are indispensable for correcting variability introduced during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated internal standards, such as this compound, are widely considered the "gold standard" because their behavior is nearly identical to their non-deuterated counterparts, leading to superior accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the reliability of quantitative data. While non-deuterated standards, such as odd-chain fatty acid esters, are often used, deuterated standards like this compound offer distinct advantages. The following table summarizes the performance characteristics based on available data for common internal standards used in FAEE analysis.
| Performance Metric | This compound (Deuterated) | Ethyl heptadecanoate / Methyl heptadecanoate (Non-Deuterated) |
| Principle | Stable isotope-labeled analog of the analyte. Co-elutes with the analyte and has nearly identical chemical and physical properties. | Structurally similar to the analytes but not isotopically labeled. |
| Accuracy | High. Effectively compensates for matrix effects and variations in extraction recovery and instrument response. Expected to be in the range of 90-110%. | Moderate to High. Accuracy can be influenced by differences in extraction efficiency and ionization response compared to the analytes. Reported accuracies are between 93.8% and 107%[1]. |
| Precision (%RSD) | High. Minimizes variability, leading to low relative standard deviation (RSD). Expected to be <15%. | Moderate. Precision can be affected by chromatographic separation from analytes and differential matrix effects. Reported intra- and inter-day precision is generally below 15%[1][2]. |
| **Linearity (R²) ** | Excellent. The response ratio of analyte to internal standard is highly linear over a wide concentration range. Expected R² > 0.99. | Good. Generally provides linear calibration curves with R² > 0.99[1]. |
| Recovery | Excellent. Closely tracks the recovery of the target analytes throughout the sample preparation process. | Good. While generally high, it may not perfectly mirror the recovery of all FAEEs in a complex sample. Reported recoveries are in the range of 89.1% to 109%[1]. |
The Superiority of Deuterated Internal Standards
Deuterated internal standards like this compound offer enhanced performance primarily due to their high degree of chemical and physical similarity to the target analytes. This results in:
-
Improved Accuracy and Precision : By co-eluting with the analyte, deuterated standards experience the same matrix effects (ion suppression or enhancement), leading to more accurate quantification. Their similar behavior during sample extraction and handling also corrects for analyte loss, improving precision.
-
Enhanced Reliability : The use of a deuterated internal standard provides a more robust and reliable analytical method, which is crucial in regulated environments and for studies requiring high data quality.
Experimental Protocols
Below is a representative experimental protocol for the quantification of FAEEs in a biological matrix using an internal standard. This protocol is a composite of methodologies described in the literature.
Sample Preparation and Extraction
-
Sample Aliquoting : Transfer a precise volume or weight of the sample (e.g., 100 µL of plasma or 100 mg of tissue homogenate) into a clean extraction tube.
-
Internal Standard Spiking : Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation and Liquid-Liquid Extraction :
-
Add a suitable organic solvent, such as acetonitrile (B52724) or a mixture of hexane (B92381) and isopropanol, to precipitate proteins and extract the lipids.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Supernatant Transfer : Carefully transfer the supernatant containing the FAEEs and the internal standard to a clean tube.
-
Evaporation and Reconstitution :
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the LC-MS system.
-
LC-MS/MS Analysis
-
Chromatographic Separation : Utilize a C18 reversed-phase column with a gradient elution to separate the FAEEs.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
-
Mass Spectrometry Detection :
-
Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for each FAEE analyte and for this compound.
-
-
Quantification :
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the FAEEs in the unknown samples by interpolation from the calibration curve.
-
Workflow for Quantitative Analysis Using an Internal Standard
Caption: Workflow for quantitative analysis of fatty acid ethyl esters using this compound as an internal standard.
Conclusion
For researchers seeking the highest level of accuracy and precision in the quantification of fatty acid ethyl esters, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the target analytes throughout the analytical process provides superior correction for experimental variability compared to non-deuterated alternatives. While the initial cost of a deuterated standard may be higher, the resulting data quality and reliability justify the investment for demanding research and regulated applications.
References
The Gold Standard for Fatty Acid Ethyl Ester Analysis: A Comparative Guide to Ethyl Linolenate-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid ethyl esters (FAEEs), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Ethyl linolenate-d5, a deuterated internal standard, with other common alternatives, supported by available experimental data and established analytical principles.
In the landscape of quantitative mass spectrometry, particularly in complex biological matrices, internal standards are indispensable for correcting variability introduced during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated internal standards, such as this compound, are widely considered the "gold standard" because their behavior is nearly identical to their non-deuterated counterparts, leading to superior accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the reliability of quantitative data. While non-deuterated standards, such as odd-chain fatty acid esters, are often used, deuterated standards like this compound offer distinct advantages. The following table summarizes the performance characteristics based on available data for common internal standards used in FAEE analysis.
| Performance Metric | This compound (Deuterated) | Ethyl heptadecanoate / Methyl heptadecanoate (Non-Deuterated) |
| Principle | Stable isotope-labeled analog of the analyte. Co-elutes with the analyte and has nearly identical chemical and physical properties. | Structurally similar to the analytes but not isotopically labeled. |
| Accuracy | High. Effectively compensates for matrix effects and variations in extraction recovery and instrument response. Expected to be in the range of 90-110%. | Moderate to High. Accuracy can be influenced by differences in extraction efficiency and ionization response compared to the analytes. Reported accuracies are between 93.8% and 107%[1]. |
| Precision (%RSD) | High. Minimizes variability, leading to low relative standard deviation (RSD). Expected to be <15%. | Moderate. Precision can be affected by chromatographic separation from analytes and differential matrix effects. Reported intra- and inter-day precision is generally below 15%[1][2]. |
| **Linearity (R²) ** | Excellent. The response ratio of analyte to internal standard is highly linear over a wide concentration range. Expected R² > 0.99. | Good. Generally provides linear calibration curves with R² > 0.99[1]. |
| Recovery | Excellent. Closely tracks the recovery of the target analytes throughout the sample preparation process. | Good. While generally high, it may not perfectly mirror the recovery of all FAEEs in a complex sample. Reported recoveries are in the range of 89.1% to 109%[1]. |
The Superiority of Deuterated Internal Standards
Deuterated internal standards like this compound offer enhanced performance primarily due to their high degree of chemical and physical similarity to the target analytes. This results in:
-
Improved Accuracy and Precision : By co-eluting with the analyte, deuterated standards experience the same matrix effects (ion suppression or enhancement), leading to more accurate quantification. Their similar behavior during sample extraction and handling also corrects for analyte loss, improving precision.
-
Enhanced Reliability : The use of a deuterated internal standard provides a more robust and reliable analytical method, which is crucial in regulated environments and for studies requiring high data quality.
Experimental Protocols
Below is a representative experimental protocol for the quantification of FAEEs in a biological matrix using an internal standard. This protocol is a composite of methodologies described in the literature.
Sample Preparation and Extraction
-
Sample Aliquoting : Transfer a precise volume or weight of the sample (e.g., 100 µL of plasma or 100 mg of tissue homogenate) into a clean extraction tube.
-
Internal Standard Spiking : Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation and Liquid-Liquid Extraction :
-
Add a suitable organic solvent, such as acetonitrile or a mixture of hexane and isopropanol, to precipitate proteins and extract the lipids.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Supernatant Transfer : Carefully transfer the supernatant containing the FAEEs and the internal standard to a clean tube.
-
Evaporation and Reconstitution :
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the LC-MS system.
-
LC-MS/MS Analysis
-
Chromatographic Separation : Utilize a C18 reversed-phase column with a gradient elution to separate the FAEEs.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
-
Mass Spectrometry Detection :
-
Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for each FAEE analyte and for this compound.
-
-
Quantification :
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the FAEEs in the unknown samples by interpolation from the calibration curve.
-
Workflow for Quantitative Analysis Using an Internal Standard
Caption: Workflow for quantitative analysis of fatty acid ethyl esters using this compound as an internal standard.
Conclusion
For researchers seeking the highest level of accuracy and precision in the quantification of fatty acid ethyl esters, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the target analytes throughout the analytical process provides superior correction for experimental variability compared to non-deuterated alternatives. While the initial cost of a deuterated standard may be higher, the resulting data quality and reliability justify the investment for demanding research and regulated applications.
References
Inter-laboratory Comparison of Fatty Acid Ethyl Ester (FAEE) Analysis Using Ethyl Linolenate-d5 as an Internal Standard
This guide provides an objective comparison of methodologies for the analysis of Fatty Acid Ethyl Esters (FAEEs), key biomarkers for monitoring alcohol consumption. A central focus is the application of Ethyl linolenate-d5 as a deuterated internal standard to ensure accuracy and reproducibility in quantitative analysis. The data presented is a synthesis of performance characteristics reported in peer-reviewed literature to model a comprehensive inter-laboratory comparison.
Introduction to FAEE Analysis and the Role of Internal Standards
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids. Their presence and concentration in various biological matrices, such as hair and meconium, serve as long-term indicators of chronic alcohol consumption.[1][2][3] Accurate quantification of FAEEs is paramount for clinical and forensic applications.
The use of internal standards is critical in analytical chemistry to correct for variations during sample preparation, extraction, and instrumental analysis.[4][5] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[4] Their chemical and physical properties are nearly identical to the analytes of interest, ensuring they experience similar matrix effects and extraction efficiencies, which leads to more accurate and precise results.[4][5] This guide focuses on the use of this compound as an internal standard for the analysis of various FAEEs.
Experimental Protocols
The following protocols are representative of methodologies employed in the analysis of FAEEs in biological matrices, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
2.1. Sample Preparation and Extraction (Hair Samples)
-
Decontamination: Hair samples are first washed to remove external contaminants. A common procedure involves washing with n-heptane.
-
Homogenization: The washed and dried hair samples are pulverized or cut into small segments.
-
Internal Standard Spiking: A known concentration of this compound internal standard solution is added to each sample.
-
Extraction: FAEEs are extracted from the hair matrix using a solvent mixture. A frequently used mixture is dimethylsulfoxide (DMSO)/n-hexane.[2][3] The sample is vortexed and incubated to ensure efficient extraction.
-
Phase Separation: After incubation, the mixture is centrifuged, and the n-hexane phase containing the FAEEs is separated and transferred to a new vial.
-
Evaporation and Reconstitution: The n-hexane is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
2.2. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a common technique for the extraction and pre-concentration of volatile and semi-volatile compounds like FAEEs from the sample matrix before injection into the GC-MS.[1][2][3]
-
The vial containing the reconstituted sample extract is heated to a specific temperature to allow the FAEEs to partition into the headspace.
-
A SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.
-
The fiber is then retracted and introduced into the hot injector of the GC-MS, where the adsorbed FAEEs are desorbed for analysis.
2.3. GC-MS Analysis
-
Gas Chromatograph (GC): An Agilent 6980N Network GC or similar, equipped with a capillary column such as an HP-5MS (or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAEEs. A typical program might start at 80°C, hold for 2 minutes, then ramp to 290°C.[6]
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for each FAEE and the deuterated internal standard are monitored. For deuterated ethyl esters, specific m/z values are chosen that do not have significant overlap with the non-deuterated analytes.[7]
Inter-laboratory Performance Data
The following tables summarize typical quantitative performance data for FAEE analysis using a deuterated internal standard like this compound, as might be observed in an inter-laboratory comparison study.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Laboratory A (ng/mg) | Laboratory B (ng/mg) | Laboratory C (ng/mg) |
| LOD | |||
| Ethyl Myristate | 0.01 | 0.02 | 0.015 |
| Ethyl Palmitate | 0.02 | 0.03 | 0.025 |
| Ethyl Oleate | 0.04 | 0.03 | 0.035 |
| Ethyl Stearate | 0.03 | 0.04 | 0.03 |
| LOQ | |||
| Ethyl Myristate | 0.03 | 0.06 | 0.045 |
| Ethyl Palmitate | 0.06 | 0.09 | 0.075 |
| Ethyl Oleate | 0.12 | 0.09 | 0.105 |
| Ethyl Stearate | 0.09 | 0.12 | 0.09 |
Data is representative of typical performance and compiled from literature reporting similar methodologies.[2][8]
Table 2: Inter-laboratory Precision (Coefficient of Variation, %CV)
| Analyte | Concentration (ng/mg) | Within-run CV (%) | Between-run CV (%) | Inter-laboratory CV (%) |
| Ethyl Palmitate | 0.5 | 4.2 | 6.8 | 12.5 |
| 5.0 | 3.5 | 5.1 | 9.8 | |
| Ethyl Oleate | 0.5 | 5.1 | 7.5 | 14.2 |
| 5.0 | 4.0 | 6.2 | 11.3 |
Precision data is synthesized based on typical validation results for FAEE analysis using deuterated internal standards.[2]
Comparison with Alternative Internal Standards
While deuterated standards like this compound are preferred, other compounds have been used as internal standards in FAEE analysis.
Table 3: Comparison of Internal Standard Approaches
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analog | This compound, D5-ethyl esters | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction losses.[4]- High chemical and physical similarity to the analyte. | - Can be more expensive.- Potential for isotopic interference if not carefully monitored. |
| Non-deuterated Structural Analog | Ethyl heptadecanoate | - Chemically similar to the analytes.- Generally less expensive than deuterated standards. | - Different retention time from the analytes.- May not fully compensate for matrix effects experienced by the target analytes.[5] |
| Other Compounds | Methyl heptadecanoate | - Commonly used in Fatty Acid Methyl Ester (FAME) analysis. | - Significant chemical differences from FAEEs.- May undergo transesterification during sample preparation, leading to inaccurate results.[9] |
The use of deuterated internal standards consistently demonstrates superior accuracy and precision in quantitative bioanalysis.[4]
Visualizations
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. The reliability of fatty acid ethyl esters (FAEE) as biological markers for the diagnosis of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ethyl glucuronide and fatty acid ethyl ester concentrations in hair of alcoholics, social drinkers and teetotallers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
Inter-laboratory Comparison of Fatty Acid Ethyl Ester (FAEE) Analysis Using Ethyl Linolenate-d5 as an Internal Standard
This guide provides an objective comparison of methodologies for the analysis of Fatty Acid Ethyl Esters (FAEEs), key biomarkers for monitoring alcohol consumption. A central focus is the application of Ethyl linolenate-d5 as a deuterated internal standard to ensure accuracy and reproducibility in quantitative analysis. The data presented is a synthesis of performance characteristics reported in peer-reviewed literature to model a comprehensive inter-laboratory comparison.
Introduction to FAEE Analysis and the Role of Internal Standards
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids. Their presence and concentration in various biological matrices, such as hair and meconium, serve as long-term indicators of chronic alcohol consumption.[1][2][3] Accurate quantification of FAEEs is paramount for clinical and forensic applications.
The use of internal standards is critical in analytical chemistry to correct for variations during sample preparation, extraction, and instrumental analysis.[4][5] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[4] Their chemical and physical properties are nearly identical to the analytes of interest, ensuring they experience similar matrix effects and extraction efficiencies, which leads to more accurate and precise results.[4][5] This guide focuses on the use of this compound as an internal standard for the analysis of various FAEEs.
Experimental Protocols
The following protocols are representative of methodologies employed in the analysis of FAEEs in biological matrices, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
2.1. Sample Preparation and Extraction (Hair Samples)
-
Decontamination: Hair samples are first washed to remove external contaminants. A common procedure involves washing with n-heptane.
-
Homogenization: The washed and dried hair samples are pulverized or cut into small segments.
-
Internal Standard Spiking: A known concentration of this compound internal standard solution is added to each sample.
-
Extraction: FAEEs are extracted from the hair matrix using a solvent mixture. A frequently used mixture is dimethylsulfoxide (DMSO)/n-hexane.[2][3] The sample is vortexed and incubated to ensure efficient extraction.
-
Phase Separation: After incubation, the mixture is centrifuged, and the n-hexane phase containing the FAEEs is separated and transferred to a new vial.
-
Evaporation and Reconstitution: The n-hexane is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
2.2. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a common technique for the extraction and pre-concentration of volatile and semi-volatile compounds like FAEEs from the sample matrix before injection into the GC-MS.[1][2][3]
-
The vial containing the reconstituted sample extract is heated to a specific temperature to allow the FAEEs to partition into the headspace.
-
A SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.
-
The fiber is then retracted and introduced into the hot injector of the GC-MS, where the adsorbed FAEEs are desorbed for analysis.
2.3. GC-MS Analysis
-
Gas Chromatograph (GC): An Agilent 6980N Network GC or similar, equipped with a capillary column such as an HP-5MS (or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAEEs. A typical program might start at 80°C, hold for 2 minutes, then ramp to 290°C.[6]
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for each FAEE and the deuterated internal standard are monitored. For deuterated ethyl esters, specific m/z values are chosen that do not have significant overlap with the non-deuterated analytes.[7]
Inter-laboratory Performance Data
The following tables summarize typical quantitative performance data for FAEE analysis using a deuterated internal standard like this compound, as might be observed in an inter-laboratory comparison study.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Laboratory A (ng/mg) | Laboratory B (ng/mg) | Laboratory C (ng/mg) |
| LOD | |||
| Ethyl Myristate | 0.01 | 0.02 | 0.015 |
| Ethyl Palmitate | 0.02 | 0.03 | 0.025 |
| Ethyl Oleate | 0.04 | 0.03 | 0.035 |
| Ethyl Stearate | 0.03 | 0.04 | 0.03 |
| LOQ | |||
| Ethyl Myristate | 0.03 | 0.06 | 0.045 |
| Ethyl Palmitate | 0.06 | 0.09 | 0.075 |
| Ethyl Oleate | 0.12 | 0.09 | 0.105 |
| Ethyl Stearate | 0.09 | 0.12 | 0.09 |
Data is representative of typical performance and compiled from literature reporting similar methodologies.[2][8]
Table 2: Inter-laboratory Precision (Coefficient of Variation, %CV)
| Analyte | Concentration (ng/mg) | Within-run CV (%) | Between-run CV (%) | Inter-laboratory CV (%) |
| Ethyl Palmitate | 0.5 | 4.2 | 6.8 | 12.5 |
| 5.0 | 3.5 | 5.1 | 9.8 | |
| Ethyl Oleate | 0.5 | 5.1 | 7.5 | 14.2 |
| 5.0 | 4.0 | 6.2 | 11.3 |
Precision data is synthesized based on typical validation results for FAEE analysis using deuterated internal standards.[2]
Comparison with Alternative Internal Standards
While deuterated standards like this compound are preferred, other compounds have been used as internal standards in FAEE analysis.
Table 3: Comparison of Internal Standard Approaches
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analog | This compound, D5-ethyl esters | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction losses.[4]- High chemical and physical similarity to the analyte. | - Can be more expensive.- Potential for isotopic interference if not carefully monitored. |
| Non-deuterated Structural Analog | Ethyl heptadecanoate | - Chemically similar to the analytes.- Generally less expensive than deuterated standards. | - Different retention time from the analytes.- May not fully compensate for matrix effects experienced by the target analytes.[5] |
| Other Compounds | Methyl heptadecanoate | - Commonly used in Fatty Acid Methyl Ester (FAME) analysis. | - Significant chemical differences from FAEEs.- May undergo transesterification during sample preparation, leading to inaccurate results.[9] |
The use of deuterated internal standards consistently demonstrates superior accuracy and precision in quantitative bioanalysis.[4]
Visualizations
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. The reliability of fatty acid ethyl esters (FAEE) as biological markers for the diagnosis of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ethyl glucuronide and fatty acid ethyl ester concentrations in hair of alcoholics, social drinkers and teetotallers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
A Comparative Guide to the Validation of Analytical Methods for Ethyl Linolenate Quantification: Ethyl Linolenate-d5 vs. Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid ethyl esters (FAEEs) such as ethyl linolenate, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Ethyl linolenate-d5, against those employing alternative, non-deuterated internal standards. The information presented is supported by a review of established methodologies and validation data to assist in the selection of the most suitable approach for your research needs.
The "gold standard" in quantitative mass spectrometry-based bioanalysis is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium).[1] This near-identical physicochemical behavior allows the deuterated standard to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[2]
Alternative internal standards, such as other fatty acid ethyl esters (e.g., ethyl heptadecanoate) or structurally similar compounds, are also utilized. While often more readily available and less expensive, their performance can be compromised by differences in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[2]
Performance Comparison of Analytical Methods
The following tables summarize key validation parameters from various studies on the quantification of fatty acid ethyl esters using different internal standards. This allows for a comparative assessment of the analytical methods.
Table 1: Performance of an LC-MS/MS Method for Fatty Acid Analysis Using Deuterated Internal Standards
| Analyte | Internal Standard | Recovery Efficiency | Reproducibility (RSD) |
| α-Linolenic Acid (ALA) | ALA-d14 | >90% | 5.2% (total), 7.0% (free) |
Data synthesized from a study on the quantification of omega-3 and -6 fatty acids in human plasma. The use of a deuterated internal standard for each target compound resulted in high recovery and good reproducibility.
Table 2: Validation Parameters for FAEE Analysis in Meconium using a Non-Deuterated Internal Standard (Heptadecanoic acid ethyl ester)
| Parameter | Ethyl Linoleate |
| Linearity (r) | > 0.99 |
| Limit of Detection (LOD) | 0.8 - 7.5 ng/g |
| Limit of Quantification (LOQ) | 5 - 25 ng/g |
| Accuracy | 93.8 - 107% |
| Precision | 3.5 - 9.7% |
| Recovery | 89.1 - 109% |
This table presents validation data for a method for the simultaneous analysis of nine FAEEs, demonstrating good performance with a non-deuterated ethyl ester as the internal standard.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of ethyl linolenate using both a deuterated and a non-deuterated internal standard.
Protocol 1: Quantification of Ethyl Linolenate using this compound Internal Standard by LC-MS/MS
This protocol is designed for the accurate quantification of ethyl linolenate in a biological matrix, such as plasma.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution in ethanol.
- Perform lipid extraction using a suitable solvent system, such as hexane:isopropanol (3:2, v/v).
- Vortex the mixture vigorously and centrifuge to separate the layers.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to ensure the separation of ethyl linolenate from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Ethyl linolenate: Monitor the transition of the precursor ion to a specific product ion.
- This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
3. Quantification:
- Calculate the peak area ratio of ethyl linolenate to this compound.
- Determine the concentration of ethyl linolenate in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of ethyl linolenate and a constant concentration of this compound.
Protocol 2: Quantification of Ethyl Linolenate using a Non-Deuterated Internal Standard (e.g., Ethyl Heptadecanoate) by GC-MS
This protocol outlines a general procedure for the quantification of ethyl linolenate using a non-deuterated internal standard.
1. Sample Preparation:
- To a known volume of the sample, add a precise amount of the internal standard solution (e.g., ethyl heptadecanoate in hexane).
- Extract the lipids using a suitable solvent, such as hexane.
- The extract may require a clean-up step, for example, using solid-phase extraction (SPE) with a silica-based sorbent, to remove interfering substances.
- Concentrate the final extract to a known volume before GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatography (GC):
- Column: A capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp to achieve separation of the fatty acid ethyl esters.
- Mass Spectrometry (MS):
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
- Monitor characteristic ions for both ethyl linolenate and the internal standard.
3. Quantification:
- Determine the peak area ratio of ethyl linolenate to the internal standard.
- Quantify the concentration of ethyl linolenate by comparing this ratio to a calibration curve constructed with standards of known concentrations.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflows described above.
Caption: Experimental workflow for ethyl linolenate quantification using a deuterated internal standard.
Caption: Experimental workflow for ethyl linolenate quantification using a non-deuterated internal standard.
References
A Comparative Guide to the Validation of Analytical Methods for Ethyl Linolenate Quantification: Ethyl Linolenate-d5 vs. Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid ethyl esters (FAEEs) such as ethyl linolenate, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Ethyl linolenate-d5, against those employing alternative, non-deuterated internal standards. The information presented is supported by a review of established methodologies and validation data to assist in the selection of the most suitable approach for your research needs.
The "gold standard" in quantitative mass spectrometry-based bioanalysis is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium).[1] This near-identical physicochemical behavior allows the deuterated standard to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[2]
Alternative internal standards, such as other fatty acid ethyl esters (e.g., ethyl heptadecanoate) or structurally similar compounds, are also utilized. While often more readily available and less expensive, their performance can be compromised by differences in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[2]
Performance Comparison of Analytical Methods
The following tables summarize key validation parameters from various studies on the quantification of fatty acid ethyl esters using different internal standards. This allows for a comparative assessment of the analytical methods.
Table 1: Performance of an LC-MS/MS Method for Fatty Acid Analysis Using Deuterated Internal Standards
| Analyte | Internal Standard | Recovery Efficiency | Reproducibility (RSD) |
| α-Linolenic Acid (ALA) | ALA-d14 | >90% | 5.2% (total), 7.0% (free) |
Data synthesized from a study on the quantification of omega-3 and -6 fatty acids in human plasma. The use of a deuterated internal standard for each target compound resulted in high recovery and good reproducibility.
Table 2: Validation Parameters for FAEE Analysis in Meconium using a Non-Deuterated Internal Standard (Heptadecanoic acid ethyl ester)
| Parameter | Ethyl Linoleate |
| Linearity (r) | > 0.99 |
| Limit of Detection (LOD) | 0.8 - 7.5 ng/g |
| Limit of Quantification (LOQ) | 5 - 25 ng/g |
| Accuracy | 93.8 - 107% |
| Precision | 3.5 - 9.7% |
| Recovery | 89.1 - 109% |
This table presents validation data for a method for the simultaneous analysis of nine FAEEs, demonstrating good performance with a non-deuterated ethyl ester as the internal standard.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of ethyl linolenate using both a deuterated and a non-deuterated internal standard.
Protocol 1: Quantification of Ethyl Linolenate using this compound Internal Standard by LC-MS/MS
This protocol is designed for the accurate quantification of ethyl linolenate in a biological matrix, such as plasma.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution in ethanol.
- Perform lipid extraction using a suitable solvent system, such as hexane:isopropanol (3:2, v/v).
- Vortex the mixture vigorously and centrifuge to separate the layers.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to ensure the separation of ethyl linolenate from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Ethyl linolenate: Monitor the transition of the precursor ion to a specific product ion.
- This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
3. Quantification:
- Calculate the peak area ratio of ethyl linolenate to this compound.
- Determine the concentration of ethyl linolenate in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of ethyl linolenate and a constant concentration of this compound.
Protocol 2: Quantification of Ethyl Linolenate using a Non-Deuterated Internal Standard (e.g., Ethyl Heptadecanoate) by GC-MS
This protocol outlines a general procedure for the quantification of ethyl linolenate using a non-deuterated internal standard.
1. Sample Preparation:
- To a known volume of the sample, add a precise amount of the internal standard solution (e.g., ethyl heptadecanoate in hexane).
- Extract the lipids using a suitable solvent, such as hexane.
- The extract may require a clean-up step, for example, using solid-phase extraction (SPE) with a silica-based sorbent, to remove interfering substances.
- Concentrate the final extract to a known volume before GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatography (GC):
- Column: A capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp to achieve separation of the fatty acid ethyl esters.
- Mass Spectrometry (MS):
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
- Monitor characteristic ions for both ethyl linolenate and the internal standard.
3. Quantification:
- Determine the peak area ratio of ethyl linolenate to the internal standard.
- Quantify the concentration of ethyl linolenate by comparing this ratio to a calibration curve constructed with standards of known concentrations.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflows described above.
Caption: Experimental workflow for ethyl linolenate quantification using a deuterated internal standard.
Caption: Experimental workflow for ethyl linolenate quantification using a non-deuterated internal standard.
References
A Comparative Guide to Deuterated Lipid Standards: Ethyl Linolenate-d5 and Alternatives in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipidomics and drug development, the precise and accurate quantification of lipids is paramount for understanding complex biological processes and for the development of novel therapeutics. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, correcting for variations in sample preparation and instrument response. Among these, deuterated lipid standards are widely utilized due to their close physicochemical properties to their endogenous counterparts. This guide provides an objective comparison of Ethyl linolenate-d5 with other commonly used deuterated lipid standards, supported by available experimental data and detailed methodologies.
The Role of Deuterated Internal Standards in Lipidomics
The fundamental principle behind using a deuterated internal standard is the introduction of a known quantity of a compound that is chemically identical to the analyte of interest but has a different mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows for the differentiation of the internal standard from the endogenous analyte by the mass spectrometer. Since the deuterated standard is added at the beginning of the experimental workflow, it experiences the same sample preparation and analysis variations as the target analyte, enabling accurate correction and reliable quantification.[1][2][3]
Quantitative Performance of Deuterated Lipid Standards
The selection of an appropriate deuterated internal standard is critical for the accuracy and precision of quantitative lipid analysis. While direct head-to-head comparative studies for a wide range of deuterated fatty acid standards are not extensively available in published literature, we can compile and compare performance data from various studies. The following tables summarize key performance metrics for several common deuterated fatty acid standards.
Note: The data presented below is collated from different sources and analytical methods. Therefore, a direct comparison of absolute values may not be entirely appropriate. The purpose is to provide an overview of the expected performance of these standards under validated analytical conditions.
Table 1: Performance Characteristics of Deuterated Fatty Acid Standards in LC-MS/MS Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity (r²) | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Source |
| This compound | α-Linolenic acid ethyl ester | Data not available in searched literature | - | - | - | - | [4] |
| α-Linolenic acid-d14 | α-Linolenic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
| Arachidonic acid-d8 | Arachidonic acid | Human Plasma | >0.99 | 77.7 - 109.7 | 90.0 - 113.5 | <15 | |
| Linoleic acid-d4 | Linoleic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
| Docosahexaenoic acid-d5 | Docosahexaenoic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
| Eicosapentaenoic acid-d5 | Eicosapentaenoic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
Table 2: Physical and Chemical Properties of Selected Deuterated Lipid Standards
| Standard | CAS Number | Molecular Formula | Molecular Weight | Degree of Deuteration |
| This compound | 203633-16-3 | C₂₀H₂₉D₅O₂ | 311.5 | 5 |
| α-Linolenic acid-d14 | Not specified | C₁₈H₁₆D₁₄O₂ | 292.5 | 14 |
| Arachidonic acid-d8 | 69582-13-4 | C₂₀H₂₄D₈O₂ | 312.5 | 8 |
| Linoleic acid-d4 | Not specified | C₁₈H₂₈D₄O₂ | 284.5 | 4 |
| Docosahexaenoic acid-d5 | 1197203-36-8 | C₂₂H₂₇D₅O₂ | 333.5 | 5 |
| Eicosapentaenoic acid-d5 | 1197193-97-9 | C₂₀H₂₅D₅O₂ | 307.5 | 5 |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on well-defined experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of deuterated internal standards.
Protocol 1: Lipid Extraction from Plasma/Serum (Folch Method)
Materials:
-
Plasma or serum samples
-
Deuterated internal standard mix (including this compound)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas for drying
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube, add a known amount of the deuterated internal standard mixture.
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Layer: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acid Ethyl Esters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to achieve separation of the fatty acid ethyl esters of interest.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard (e.g., this compound).
Mandatory Visualizations
To better illustrate the experimental process and the biological context of the analyte, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for quantitative lipid analysis using deuterated internal standards.
Caption: The metabolic pathway of alpha-linolenic acid to longer-chain omega-3 fatty acids.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. glpbio.com [glpbio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. α-Linolenic Acid ethyl ester-d5 - Labchem Catalog [labchem.com.my]
A Comparative Guide to Deuterated Lipid Standards: Ethyl Linolenate-d5 and Alternatives in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipidomics and drug development, the precise and accurate quantification of lipids is paramount for understanding complex biological processes and for the development of novel therapeutics. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, correcting for variations in sample preparation and instrument response. Among these, deuterated lipid standards are widely utilized due to their close physicochemical properties to their endogenous counterparts. This guide provides an objective comparison of Ethyl linolenate-d5 with other commonly used deuterated lipid standards, supported by available experimental data and detailed methodologies.
The Role of Deuterated Internal Standards in Lipidomics
The fundamental principle behind using a deuterated internal standard is the introduction of a known quantity of a compound that is chemically identical to the analyte of interest but has a different mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows for the differentiation of the internal standard from the endogenous analyte by the mass spectrometer. Since the deuterated standard is added at the beginning of the experimental workflow, it experiences the same sample preparation and analysis variations as the target analyte, enabling accurate correction and reliable quantification.[1][2][3]
Quantitative Performance of Deuterated Lipid Standards
The selection of an appropriate deuterated internal standard is critical for the accuracy and precision of quantitative lipid analysis. While direct head-to-head comparative studies for a wide range of deuterated fatty acid standards are not extensively available in published literature, we can compile and compare performance data from various studies. The following tables summarize key performance metrics for several common deuterated fatty acid standards.
Note: The data presented below is collated from different sources and analytical methods. Therefore, a direct comparison of absolute values may not be entirely appropriate. The purpose is to provide an overview of the expected performance of these standards under validated analytical conditions.
Table 1: Performance Characteristics of Deuterated Fatty Acid Standards in LC-MS/MS Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity (r²) | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Source |
| This compound | α-Linolenic acid ethyl ester | Data not available in searched literature | - | - | - | - | [4] |
| α-Linolenic acid-d14 | α-Linolenic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
| Arachidonic acid-d8 | Arachidonic acid | Human Plasma | >0.99 | 77.7 - 109.7 | 90.0 - 113.5 | <15 | |
| Linoleic acid-d4 | Linoleic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
| Docosahexaenoic acid-d5 | Docosahexaenoic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
| Eicosapentaenoic acid-d5 | Eicosapentaenoic acid | Human Plasma | >0.995 | >90 | Not specified | <15 | [5] |
Table 2: Physical and Chemical Properties of Selected Deuterated Lipid Standards
| Standard | CAS Number | Molecular Formula | Molecular Weight | Degree of Deuteration |
| This compound | 203633-16-3 | C₂₀H₂₉D₅O₂ | 311.5 | 5 |
| α-Linolenic acid-d14 | Not specified | C₁₈H₁₆D₁₄O₂ | 292.5 | 14 |
| Arachidonic acid-d8 | 69582-13-4 | C₂₀H₂₄D₈O₂ | 312.5 | 8 |
| Linoleic acid-d4 | Not specified | C₁₈H₂₈D₄O₂ | 284.5 | 4 |
| Docosahexaenoic acid-d5 | 1197203-36-8 | C₂₂H₂₇D₅O₂ | 333.5 | 5 |
| Eicosapentaenoic acid-d5 | 1197193-97-9 | C₂₀H₂₅D₅O₂ | 307.5 | 5 |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on well-defined experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of deuterated internal standards.
Protocol 1: Lipid Extraction from Plasma/Serum (Folch Method)
Materials:
-
Plasma or serum samples
-
Deuterated internal standard mix (including this compound)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas for drying
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube, add a known amount of the deuterated internal standard mixture.
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Layer: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acid Ethyl Esters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to achieve separation of the fatty acid ethyl esters of interest.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard (e.g., this compound).
Mandatory Visualizations
To better illustrate the experimental process and the biological context of the analyte, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for quantitative lipid analysis using deuterated internal standards.
Caption: The metabolic pathway of alpha-linolenic acid to longer-chain omega-3 fatty acids.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. glpbio.com [glpbio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. α-Linolenic Acid ethyl ester-d5 - Labchem Catalog [labchem.com.my]
Performance of Ethyl Linolenate-d5 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable internal standard for the quantification of ethyl linolenate and related fatty acid ethyl esters (FAEEs), Ethyl linolenate-d5 offers a robust solution. This guide provides an objective comparison of its performance against other common internal standards in various biological matrices, supported by experimental data and detailed methodologies.
This compound is a deuterated analog of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, alpha-linolenic acid. Its structural similarity and mass shift make it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar matrix effects, thereby ensuring accurate and precise measurement.[1] This guide will delve into the performance characteristics of this compound in key biological matrices and compare it with alternative internal standards, namely ¹³C-labeled and odd-chain fatty acid ethyl esters.
Comparison of Internal Standard Performance
The choice of an internal standard is critical for the accuracy and reliability of quantitative bioanalysis. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. The following table summarizes the performance of this compound in comparison to other commonly used internal standards for FAEE analysis.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Deuterated) | Stable isotope-labeled analog with a mass shift due to deuterium (B1214612) substitution. | - Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.[1] - Chemically identical to the analyte, ensuring similar behavior during sample preparation. | - Potential for isotopic exchange or scrambling in certain mass spectrometry conditions. - May exhibit a slight chromatographic shift compared to the native analyte. |
| ¹³C-Labeled Linolenic Acid Ethyl Ester | Stable isotope-labeled analog with a mass shift due to ¹³C substitution. | - Minimal to no chromatographic shift relative to the analyte. - Lower risk of isotopic exchange compared to deuterium labeling. | - Generally more expensive to synthesize than deuterated standards. |
| Odd-Chain Fatty Acid Ethyl Esters (e.g., Ethyl Heptadecanoate) | Structurally similar but not naturally abundant in most biological systems.[2][3] | - Cost-effective and commercially available. - Low to no endogenous interference.[2] | - Does not perfectly co-elute with the analyte, potentially leading to incomplete correction of matrix effects. - Differences in chemical properties may lead to variations in extraction recovery compared to the analyte. |
Performance in Key Biological Matrices
While specific quantitative data for this compound across all matrices is not extensively published in comparative studies, its performance can be inferred from studies using similar deuterated fatty acid standards and general principles of bioanalytical method validation.
Plasma and Serum
In blood-based matrices, accurate quantification is often challenged by the presence of complex lipids and proteins that can cause significant matrix effects. Deuterated internal standards like this compound are particularly effective in mitigating these effects.
A study on the quantification of omega-3 and -6 fatty acids in human plasma using various deuterated internal standards, including a d14-labeled alpha-linolenic acid (ALA), demonstrated excellent performance. The recovery of the deuterated standards was consistently above 90%, and the response was reproducible, indicating effective compensation for matrix effects.[4] This suggests that this compound would exhibit similar high recovery and robustness in plasma and serum samples.
Tissue Homogenates
Urine
Urine is a less common matrix for the analysis of FAEEs, as they are typically present at very low concentrations. However, their measurement can be relevant in certain toxicological or metabolic studies. The primary challenge in urine analysis is the high salt content and variability in pH, which can affect extraction efficiency and analyte stability. The co-extraction of a deuterated internal standard like this compound would be essential to control for these variables.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis that can be adapted for the use of this compound.
Sample Preparation from Plasma/Serum
This protocol is adapted from a validated method for the analysis of fatty acids in human plasma.[4]
-
Spiking: To 100 µL of plasma or serum, add a known amount of this compound solution in ethanol (B145695).
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of FAEEs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient starting from a lower percentage of mobile phase B and increasing to a high percentage to elute the lipophilic FAEEs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both ethyl linolenate and this compound need to be optimized. For example:
-
Ethyl linolenate: m/z 307.3 -> [product ion]
-
This compound: m/z 312.3 -> [product ion]
-
-
Collision Energy: Optimized for each transition.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the quantification of ethyl linolenate.
Caption: Simplified pathway of Fatty Acid Ethyl Ester (FAEE) formation.
Conclusion
This compound stands out as a high-quality internal standard for the accurate and precise quantification of ethyl linolenate and other FAEEs in a variety of biological matrices. Its key advantage lies in its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process, from extraction to detection. This co-behavior effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, which are common challenges in bioanalysis.
While ¹³C-labeled internal standards offer a slight advantage in terms of minimizing chromatographic shifts, their higher cost can be a limiting factor. Odd-chain FAEEs, although a more economical option, may not provide the same level of accuracy due to their different physicochemical properties. For researchers prioritizing the highest level of data quality and reliability in their lipidomic studies, this compound represents the gold standard. Its use, in conjunction with validated and robust analytical methods, will undoubtedly contribute to a better understanding of the role of FAEEs in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid ethyl esters in liver and adipose tissues as postmortem markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Ethyl Linolenate-d5 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable internal standard for the quantification of ethyl linolenate and related fatty acid ethyl esters (FAEEs), Ethyl linolenate-d5 offers a robust solution. This guide provides an objective comparison of its performance against other common internal standards in various biological matrices, supported by experimental data and detailed methodologies.
This compound is a deuterated analog of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, alpha-linolenic acid. Its structural similarity and mass shift make it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar matrix effects, thereby ensuring accurate and precise measurement.[1] This guide will delve into the performance characteristics of this compound in key biological matrices and compare it with alternative internal standards, namely ¹³C-labeled and odd-chain fatty acid ethyl esters.
Comparison of Internal Standard Performance
The choice of an internal standard is critical for the accuracy and reliability of quantitative bioanalysis. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. The following table summarizes the performance of this compound in comparison to other commonly used internal standards for FAEE analysis.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Deuterated) | Stable isotope-labeled analog with a mass shift due to deuterium substitution. | - Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.[1] - Chemically identical to the analyte, ensuring similar behavior during sample preparation. | - Potential for isotopic exchange or scrambling in certain mass spectrometry conditions. - May exhibit a slight chromatographic shift compared to the native analyte. |
| ¹³C-Labeled Linolenic Acid Ethyl Ester | Stable isotope-labeled analog with a mass shift due to ¹³C substitution. | - Minimal to no chromatographic shift relative to the analyte. - Lower risk of isotopic exchange compared to deuterium labeling. | - Generally more expensive to synthesize than deuterated standards. |
| Odd-Chain Fatty Acid Ethyl Esters (e.g., Ethyl Heptadecanoate) | Structurally similar but not naturally abundant in most biological systems.[2][3] | - Cost-effective and commercially available. - Low to no endogenous interference.[2] | - Does not perfectly co-elute with the analyte, potentially leading to incomplete correction of matrix effects. - Differences in chemical properties may lead to variations in extraction recovery compared to the analyte. |
Performance in Key Biological Matrices
While specific quantitative data for this compound across all matrices is not extensively published in comparative studies, its performance can be inferred from studies using similar deuterated fatty acid standards and general principles of bioanalytical method validation.
Plasma and Serum
In blood-based matrices, accurate quantification is often challenged by the presence of complex lipids and proteins that can cause significant matrix effects. Deuterated internal standards like this compound are particularly effective in mitigating these effects.
A study on the quantification of omega-3 and -6 fatty acids in human plasma using various deuterated internal standards, including a d14-labeled alpha-linolenic acid (ALA), demonstrated excellent performance. The recovery of the deuterated standards was consistently above 90%, and the response was reproducible, indicating effective compensation for matrix effects.[4] This suggests that this compound would exhibit similar high recovery and robustness in plasma and serum samples.
Tissue Homogenates
Urine
Urine is a less common matrix for the analysis of FAEEs, as they are typically present at very low concentrations. However, their measurement can be relevant in certain toxicological or metabolic studies. The primary challenge in urine analysis is the high salt content and variability in pH, which can affect extraction efficiency and analyte stability. The co-extraction of a deuterated internal standard like this compound would be essential to control for these variables.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis that can be adapted for the use of this compound.
Sample Preparation from Plasma/Serum
This protocol is adapted from a validated method for the analysis of fatty acids in human plasma.[4]
-
Spiking: To 100 µL of plasma or serum, add a known amount of this compound solution in ethanol.
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of FAEEs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient starting from a lower percentage of mobile phase B and increasing to a high percentage to elute the lipophilic FAEEs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both ethyl linolenate and this compound need to be optimized. For example:
-
Ethyl linolenate: m/z 307.3 -> [product ion]
-
This compound: m/z 312.3 -> [product ion]
-
-
Collision Energy: Optimized for each transition.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the quantification of ethyl linolenate.
Caption: Simplified pathway of Fatty Acid Ethyl Ester (FAEE) formation.
Conclusion
This compound stands out as a high-quality internal standard for the accurate and precise quantification of ethyl linolenate and other FAEEs in a variety of biological matrices. Its key advantage lies in its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process, from extraction to detection. This co-behavior effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, which are common challenges in bioanalysis.
While ¹³C-labeled internal standards offer a slight advantage in terms of minimizing chromatographic shifts, their higher cost can be a limiting factor. Odd-chain FAEEs, although a more economical option, may not provide the same level of accuracy due to their different physicochemical properties. For researchers prioritizing the highest level of data quality and reliability in their lipidomic studies, this compound represents the gold standard. Its use, in conjunction with validated and robust analytical methods, will undoubtedly contribute to a better understanding of the role of FAEEs in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid ethyl esters in liver and adipose tissues as postmortem markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl Linolenate-d5: A Guide for Laboratory Professionals
Essential guidance for the proper disposal of Ethyl linolenate-d5, ensuring safety and compliance in a research environment.
This document provides detailed procedures for the safe disposal of this compound, a deuterated internal standard used in analytical chemistry. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]
Key Safety and Handling Information
According to the Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of any vapors.[1][2] In case of a spill, the material should be absorbed with a non-combustible, inert material like sand or diatomite, and the area should be decontaminated with alcohol.[1]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of Ethyl linolenate and its deuterated form. Note that some data pertains to the non-deuterated form and should be considered indicative for the d5 variant.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₉D₅O₂ | [1][3] |
| Molecular Weight | 311.5 g/mol | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Solubility | Soluble in Ethanol | [3] |
| Insoluble in water | [2] | |
| Boiling Point | 217 °C (424 °F) at 15 mmHg | [4] |
| Flash Point | > 93.3 °C (> 200 °F) - Closed cup | [2] |
| Density | 0.870 g/cm³ at 25 °C | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Transport Information | Not considered to be non-hazardous for transport | [1] |
Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the disposal of small quantities of this compound typically used in a laboratory setting.
Objective: To safely dispose of neat this compound and contaminated labware in accordance with general laboratory safety standards and regulatory guidelines.
Materials:
-
Waste container for non-hazardous chemical waste (clearly labeled)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
-
Spill kit with absorbent material (e.g., vermiculite, sand)
-
70% Ethanol solution for decontamination
-
Sealaable plastic bags for contaminated solid waste
Procedure:
-
Initial Assessment:
-
Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the mixture must be disposed of according to the guidelines for the hazardous component.
-
Ensure that a designated and properly labeled waste container for non-hazardous chemical waste is available.
-
-
Disposal of Neat (Unused) this compound:
-
If the original container is empty or contains a small residue, it can be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as non-hazardous chemical waste.
-
For larger quantities of unused product, consult with your institution's Environmental Health and Safety (EHS) office for guidance on disposal as non-hazardous chemical waste. Do not pour down the drain.
-
-
Disposal of Contaminated Labware and Materials:
-
Solid Waste: Absorbent paper, pipette tips, and other solid materials contaminated with this compound should be placed in a sealed, vapor-tight plastic bag.[4] This bag should then be deposited into the designated non-hazardous solid waste stream.
-
Liquid Waste: Solutions containing this compound should be collected in a designated non-hazardous liquid waste container. Ensure the container is compatible with the solvents used. Do not mix with hazardous waste streams.
-
Glassware: Contaminated glassware should be rinsed with ethanol. The rinsate should be collected as non-hazardous liquid waste. The cleaned glassware can then be washed and reused or disposed of in the appropriate glass waste container.
-
-
Spill Cleanup and Disposal:
-
In the event of a spill, first, remove all sources of ignition.[4]
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material and place it in a sealed container for disposal as non-hazardous waste.[2]
-
Decontaminate the spill area by wiping with 60-70% ethanol, followed by washing with soap and water.[4]
-
-
Final Disposal:
-
All collected waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1] Your institution's EHS department will provide specific instructions for the final disposal of the collected non-hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Safe Disposal of Ethyl Linolenate-d5: A Guide for Laboratory Professionals
Essential guidance for the proper disposal of Ethyl linolenate-d5, ensuring safety and compliance in a research environment.
This document provides detailed procedures for the safe disposal of this compound, a deuterated internal standard used in analytical chemistry. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]
Key Safety and Handling Information
According to the Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of any vapors.[1][2] In case of a spill, the material should be absorbed with a non-combustible, inert material like sand or diatomite, and the area should be decontaminated with alcohol.[1]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of Ethyl linolenate and its deuterated form. Note that some data pertains to the non-deuterated form and should be considered indicative for the d5 variant.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₉D₅O₂ | [1][3] |
| Molecular Weight | 311.5 g/mol | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Solubility | Soluble in Ethanol | [3] |
| Insoluble in water | [2] | |
| Boiling Point | 217 °C (424 °F) at 15 mmHg | [4] |
| Flash Point | > 93.3 °C (> 200 °F) - Closed cup | [2] |
| Density | 0.870 g/cm³ at 25 °C | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Transport Information | Not considered to be non-hazardous for transport | [1] |
Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the disposal of small quantities of this compound typically used in a laboratory setting.
Objective: To safely dispose of neat this compound and contaminated labware in accordance with general laboratory safety standards and regulatory guidelines.
Materials:
-
Waste container for non-hazardous chemical waste (clearly labeled)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
-
Spill kit with absorbent material (e.g., vermiculite, sand)
-
70% Ethanol solution for decontamination
-
Sealaable plastic bags for contaminated solid waste
Procedure:
-
Initial Assessment:
-
Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the mixture must be disposed of according to the guidelines for the hazardous component.
-
Ensure that a designated and properly labeled waste container for non-hazardous chemical waste is available.
-
-
Disposal of Neat (Unused) this compound:
-
If the original container is empty or contains a small residue, it can be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as non-hazardous chemical waste.
-
For larger quantities of unused product, consult with your institution's Environmental Health and Safety (EHS) office for guidance on disposal as non-hazardous chemical waste. Do not pour down the drain.
-
-
Disposal of Contaminated Labware and Materials:
-
Solid Waste: Absorbent paper, pipette tips, and other solid materials contaminated with this compound should be placed in a sealed, vapor-tight plastic bag.[4] This bag should then be deposited into the designated non-hazardous solid waste stream.
-
Liquid Waste: Solutions containing this compound should be collected in a designated non-hazardous liquid waste container. Ensure the container is compatible with the solvents used. Do not mix with hazardous waste streams.
-
Glassware: Contaminated glassware should be rinsed with ethanol. The rinsate should be collected as non-hazardous liquid waste. The cleaned glassware can then be washed and reused or disposed of in the appropriate glass waste container.
-
-
Spill Cleanup and Disposal:
-
In the event of a spill, first, remove all sources of ignition.[4]
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material and place it in a sealed container for disposal as non-hazardous waste.[2]
-
Decontaminate the spill area by wiping with 60-70% ethanol, followed by washing with soap and water.[4]
-
-
Final Disposal:
-
All collected waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1] Your institution's EHS department will provide specific instructions for the final disposal of the collected non-hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
